molecular formula C14H20ClNO2 B1675172 Levophacetoperane hydrochloride CAS No. 23257-56-9

Levophacetoperane hydrochloride

货号: B1675172
CAS 编号: 23257-56-9
分子量: 269.77 g/mol
InChI 键: LDPSCUMJCVDWCB-DTPOWOMPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Levophacetoperan HCl is a sympathomimetic central nervous system stimulant and is commonly used to treat depression. Levophacetoperane is also a known analeptic and is strongly linked to apnea reversal in dogs after a single intravenous injection.

属性

CAS 编号

23257-56-9

分子式

C14H20ClNO2

分子量

269.77 g/mol

IUPAC 名称

[(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate;hydrochloride

InChI

InChI=1S/C14H19NO2.ClH/c1-11(16)17-14(12-7-3-2-4-8-12)13-9-5-6-10-15-13;/h2-4,7-8,13-15H,5-6,9-10H2,1H3;1H/t13-,14-;/m1./s1

InChI 键

LDPSCUMJCVDWCB-DTPOWOMPSA-N

手性 SMILES

CC(=O)O[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2.Cl

规范 SMILES

CC(=O)OC(C1CCCCN1)C2=CC=CC=C2.Cl

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Levophacetoperane hydrochloride;  Levophacetoperan HCl;  RP 8228;  RP-8228;  RP8228; 

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Levophacetoperane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levophacetoperane, the (R,R)-enantiomer of phacetoperane and a reverse ester of methylphenidate, is a psychostimulant with antidepressant and anorectic properties.[1][2] Its core mechanism of action is the competitive inhibition of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).[3][4] This inhibition leads to an increase in the synaptic concentrations of dopamine and norepinephrine, resulting in enhanced dopaminergic and noradrenergic neurotransmission. This dual-action profile is central to its stimulant and therapeutic effects.

Core Mechanism of Action

Levophacetoperane hydrochloride exerts its pharmacological effects by acting as a competitive reuptake inhibitor at presynaptic dopamine and norepinephrine transporters.

  • Dopamine Transporter (DAT) Inhibition: By binding to DAT, levophacetoperane blocks the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to a higher concentration of dopamine available to stimulate postsynaptic dopamine receptors. The primary site of this action is in dopamine-rich brain regions such as the corpus striatum and cortex.[3][4]

  • Norepinephrine Transporter (NET) Inhibition: Similarly, levophacetoperane binds to NET, preventing the reuptake of norepinephrine. This increases the concentration of norepinephrine in the synapse, enhancing its signaling at postsynaptic adrenergic receptors. This action is prominent in brain regions like the hypothalamus and cortex.[3][4]

The competitive nature of this inhibition indicates that levophacetoperane directly competes with the endogenous neurotransmitters (dopamine and norepinephrine) for the binding site on their respective transporters.[3][4]

Quantitative Data Summary

As previously noted, specific, publicly available quantitative data on the binding affinity (Ki) or functional potency (IC50) of this compound at DAT and NET is currently lacking. The tables below are structured to accommodate such data once it becomes available and serve as a template for the presentation of key pharmacological parameters.

Table 1: Monoamine Transporter Binding Affinity

TransporterLigandKi (nM)Assay TypeSource
Dopamine Transporter (DAT)Levophacetoperane HClData not availableRadioligand Binding-
Norepinephrine Transporter (NET)Levophacetoperane HClData not availableRadioligand Binding-
Serotonin Transporter (SERT)Levophacetoperane HClData not availableRadioligand Binding-

Table 2: Monoamine Transporter Uptake Inhibition

TransporterLigandIC50 (nM)Assay TypeSource
Dopamine Transporter (DAT)Levophacetoperane HClData not availableSynaptosomal Uptake-
Norepinephrine Transporter (NET)Levophacetoperane HClData not availableSynaptosomal Uptake-
Serotonin Transporter (SERT)Levophacetoperane HClData not availableSynaptosomal Uptake-

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to determine the quantitative pharmacological profile of this compound.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.

  • Objective: To quantify the affinity of this compound for DAT and NET.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human dopamine or norepinephrine transporter, or from specific brain regions (e.g., striatum for DAT, cerebral cortex for NET) of laboratory animals.

    • Assay Conditions: A specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

    • Incubation: The mixture is incubated to allow for binding equilibrium to be reached.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Uptake Assays

These assays measure the functional inhibition of neurotransmitter reuptake into presynaptic terminals.

  • Objective: To determine the potency (IC50) of this compound in inhibiting dopamine and norepinephrine uptake.

  • Methodology:

    • Synaptosome Preparation: Synaptosomes (resealed presynaptic nerve terminals) are isolated from specific brain regions (e.g., rat striatum for dopamine uptake, hypothalamus for norepinephrine uptake) by differential centrifugation of brain homogenates.

    • Pre-incubation: Synaptosomes are pre-incubated with various concentrations of this compound.

    • Uptake Initiation: The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine).

    • Incubation: The mixture is incubated for a short period at a physiological temperature (e.g., 37°C) to allow for neurotransmitter uptake.

    • Uptake Termination: The uptake is terminated by rapid filtration and washing with ice-cold buffer to remove extracellular radiolabel.

    • Quantification: The amount of radioactivity accumulated inside the synaptosomes is measured by liquid scintillation counting.

    • Data Analysis: The concentration of this compound that causes a 50% reduction in the uptake of the radiolabeled neurotransmitter (IC50) is calculated.

Visualizations

Signaling Pathway Diagram

Levophacetoperane_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA TH DA Dopamine (DA) DOPA->DA DDC NE Norepinephrine (NE) DA->NE DBH VMAT2 VMAT2 DA->VMAT2 NE->VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle DA_synapse DA Vesicle->DA_synapse Exocytosis NE_synapse NE Vesicle->NE_synapse Exocytosis DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_synapse->DAT Reuptake D_Receptor Dopamine Receptors DA_synapse->D_Receptor Binding NE_synapse->NET Reuptake A_Receptor Adrenergic Receptors NE_synapse->A_Receptor Binding Levo Levophacetoperane Levo->DAT Inhibition Levo->NET Inhibition Signal_D Signal Transduction D_Receptor->Signal_D Signal_A Signal Transduction A_Receptor->Signal_A

Caption: Mechanism of action of Levophacetoperane.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation A1 Compound Synthesis (Levophacetoperane HCl) A2 Radioligand Binding Assays A1->A2 A3 Synaptosomal Uptake Assays A1->A3 A4 Data Analysis (Ki and IC50 Determination) A2->A4 A3->A4 B1 Animal Model Selection (e.g., Rodent) A4->B1 Proceed if promising in vitro profile B2 In Vivo Microdialysis B1->B2 B3 Behavioral Studies (e.g., Locomotor Activity) B1->B3 B4 Data Analysis (Neurochemical & Behavioral Effects) B2->B4 B3->B4

Caption: Workflow for characterizing a monoamine reuptake inhibitor.

References

The Pharmacology of Levophacetoperane Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levophacetoperane hydrochloride, the (R,R)-enantiomer of phacetoperane, is a psychostimulant that acts as a competitive inhibitor of norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) reuptake. Structurally, it is the reverse ester of methylphenidate. Historically used as an antidepressant and anorectic, Levophacetoperane is now being investigated as a potentially safer and more potent alternative to traditional stimulants for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, pharmacodynamics, and available clinical insights. While quantitative data on binding affinities, pharmacokinetics, and clinical trial outcomes are not fully available in publicly accessible literature, this guide synthesizes the existing knowledge to support further research and development.

Introduction

Levophacetoperane (also known under the developmental code NLS-3) is a central nervous system (CNS) stimulant developed by Rhône-Poulenc in the 1950s.[1] It was previously marketed as Lidepran® for the treatment of obesity and depression.[2][3] Its chemical structure as the reverse ester of methylphenidate distinguishes its pharmacological profile from other catecholaminergic agents like amphetamine.[2][3] Recent research has renewed interest in Levophacetoperane for ADHD, suggesting a favorable benefit/risk balance compared to other stimulants.[2][3]

Mechanism of Action & Pharmacodynamics

This compound's primary mechanism of action is the competitive inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[4] This inhibition leads to an increase in the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission.

The stimulant effects of Levophacetoperane are attributed to its action on these key catecholamine systems.[2][3] It has been shown to inhibit norepinephrine uptake in the rat hypothalamus and cortex, and dopamine uptake in the corpus striatum and cortex.[5]

Signaling Pathway

The proposed mechanism involves the blockade of presynaptic transporters, preventing the reuptake of released neurotransmitters. This leads to prolonged signaling at postsynaptic receptors.

Levophacetoperane_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles NE NE NE_Vesicle->NE Release DA_Vesicle Dopamine Vesicles DA DA DA_Vesicle->DA Release NET Norepinephrine Transporter (NET) DAT Dopamine Transporter (DAT) NE->NET Reuptake NE_Receptor Postsynaptic NE Receptors NE->NE_Receptor Binds DA->DAT Reuptake DA_Receptor Postsynaptic DA Receptors DA->DA_Receptor Binds Levophacetoperane Levophacetoperane Hydrochloride Levophacetoperane->NET Inhibits Levophacetoperane->DAT Inhibits

Caption: Proposed mechanism of action for this compound.
Binding Profile

A complete binding profile assay has been conducted for Levophacetoperane (NLS-3), which confirmed its potential benefit with a higher benefit/risk ratio compared to other stimulants.[2][3] However, the specific quantitative data from these assays, such as Ki or IC50 values for DAT and NET, are not available in the public domain literature reviewed for this document.

Table 1: Monoamine Transporter Binding Affinity

Transporter Ligand Species Assay Type Ki (nM) IC50 (nM) Reference
Dopamine Transporter (DAT) Levophacetoperane N/A Radioligand Binding Data Not Available Data Not Available [2][3]
Norepinephrine Transporter (NET) Levophacetoperane N/A Radioligand Binding Data Not Available Data Not Available [2][3]
Serotonin Transporter (SERT) Levophacetoperane N/A Radioligand Binding Data Not Available Data Not Available [2][3]

Note: Specific quantitative binding affinity data for this compound were not available in the reviewed literature. The table structure is provided for future data insertion.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in humans, such as absorption, distribution, metabolism, excretion, half-life, and bioavailability, have been assessed but the quantitative results are not publicly available.

Table 2: Human Pharmacokinetic Parameters

Parameter Value Unit Route of Administration Subject Population Reference
Tmax (Time to Peak Concentration) Data Not Available hours Oral N/A N/A
Cmax (Peak Plasma Concentration) Data Not Available ng/mL Oral N/A N/A
AUC (Area Under the Curve) Data Not Available ng·h/mL Oral N/A N/A
t1/2 (Elimination Half-Life) Data Not Available hours Oral N/A N/A
Bioavailability Data Not Available % Oral N/A N/A

Note: Specific quantitative pharmacokinetic data for this compound in humans were not available in the reviewed literature. The table is structured for future data population.

Clinical Studies

Table 3: Summary of Clinical Trial Data for ADHD

Study Identifier Phase N (Treated/Placebo) Population Primary Endpoint Key Findings Adverse Events Reference
N/A N/A N/A Children & Adolescents with ADHD N/A Generally well-tolerated with fewer side effects than comparators. Data Not Available [2][3]

Note: Specific quantitative data from controlled clinical trials of Levophacetoperane for ADHD were not available in the reviewed literature. The table reflects the qualitative information found.

Experimental Protocols

In Vitro Neurotransmitter Uptake Assay

The following protocol is a representative methodology for assessing the inhibition of dopamine and norepinephrine uptake by this compound, based on standard techniques in the field.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Cell Culture: HEK293 cells expressing human DAT or NET Plating 2. Cell Plating: Plate cells in 96-well plates and grow to confluence Cell_Culture->Plating Preincubation 3. Pre-incubation: Incubate cells with varying concentrations of Levophacetoperane or vehicle control Plating->Preincubation Substrate_Addition 4. Substrate Addition: Add radiolabeled substrate ([3H]Dopamine or [3H]Norepinephrine) Preincubation->Substrate_Addition Incubation 5. Incubation: Incubate for a defined period at 37°C to allow uptake Substrate_Addition->Incubation Termination 6. Termination & Lysis: Terminate uptake by rapid washing with ice-cold buffer and lyse cells Incubation->Termination Scintillation 7. Scintillation Counting: Quantify intracellular radioactivity Termination->Scintillation Calculation 8. IC50/Ki Calculation: Determine the concentration of Levophacetoperane that inhibits 50% of uptake (IC50) and calculate the inhibition constant (Ki) Scintillation->Calculation

Caption: Workflow for an in vitro neurotransmitter uptake inhibition assay.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) are cultured under standard conditions.

  • Cell Plating: Cells are seeded into 96-well microplates and allowed to form a confluent monolayer.

  • Pre-incubation: The cell medium is replaced with a buffer solution containing various concentrations of this compound or a vehicle control. The plates are pre-incubated for a specified time.

  • Uptake Initiation: A solution containing a fixed concentration of radiolabeled substrate (e.g., [³H]dopamine or [³H]norepinephrine) is added to each well to initiate the uptake reaction.

  • Incubation: The plates are incubated at 37°C for a short period (e.g., 10 minutes) to allow for transporter-mediated uptake.

  • Uptake Termination: The uptake is terminated by rapidly aspirating the solution and washing the cells multiple times with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT, desipramine (B1205290) for NET). Specific uptake is calculated by subtracting non-specific uptake from total uptake. The percentage of inhibition at each concentration of Levophacetoperane is calculated, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a promising psychostimulant with a well-defined mechanism of action as a dual norepinephrine and dopamine reuptake inhibitor. Its historical clinical use suggests a good tolerability profile. However, a comprehensive understanding of its pharmacology is hampered by the lack of publicly available quantitative data on its binding affinities, pharmacokinetic profile, and the results of modern, well-controlled clinical trials. Further research and the publication of this key data are essential to fully characterize the therapeutic potential of Levophacetoperane for the treatment of ADHD and other CNS disorders.

References

Levophacetoperane Hydrochloride: A Comprehensive Technical Guide on its Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levophacetoperane, with the chemical name [(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate (B1210297), is a psychostimulant compound that has garnered interest for its potential therapeutic applications. As the levorotatory enantiomer of phacetoperane, it acts as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor. This technical guide provides an in-depth overview of the synthesis and chemical properties of its hydrochloride salt, Levophacetoperane hydrochloride. The information is curated to be a valuable resource for professionals engaged in chemical research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Levophacetoperane and its hydrochloride salt is presented below. These properties are crucial for its handling, formulation, and analytical characterization.

PropertyValueReference
Levophacetoperane (Free Base)
IUPAC Name[(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate[1]
CAS Number24558-01-8[1]
Molecular FormulaC₁₄H₁₉NO₂[1]
Molecular Weight233.31 g/mol [1]
This compound
Chemical Name2-Piperidinemethanol, α-phenyl-, acetate (ester), hydrochloride
CAS Number23257-56-9
Molecular FormulaC₁₄H₂₀ClNO₂
Molecular Weight269.77 g/mol
Melting Point229-230 °C
AppearanceWhite crystalline powder

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the creation of a racemic intermediate, followed by chiral resolution to isolate the desired enantiomer, and finally, esterification and salt formation. The original synthesis was developed by Rhône-Poulenc and is detailed in U.S. Patent 2,928,835.[1][2] A general overview of a plausible synthetic route is described below.

Experimental Workflow for Synthesis

G cluster_0 Step 1: Synthesis of Racemic Precursor cluster_1 Step 2: Chiral Resolution cluster_2 Step 3: Esterification and Salt Formation Racemic threo-phenyl-(piperidin-2-yl)-methanol Synthesis Racemic threo-phenyl-(piperidin-2-yl)-methanol Synthesis Diastereomeric Salt Formation Diastereomeric Salt Formation Racemic threo-phenyl-(piperidin-2-yl)-methanol Synthesis->Diastereomeric Salt Formation Fractional Crystallization Fractional Crystallization Diastereomeric Salt Formation->Fractional Crystallization Liberation of Enantiomer Liberation of Enantiomer Fractional Crystallization->Liberation of Enantiomer Acetylation Acetylation Liberation of Enantiomer->Acetylation Hydrochloride Salt Formation Hydrochloride Salt Formation Acetylation->Hydrochloride Salt Formation Levophacetoperane HCl Levophacetoperane HCl Hydrochloride Salt Formation->Levophacetoperane HCl

Caption: General synthetic workflow for Levophacetoperane HCl.

Experimental Protocols

Step 1: Synthesis of Racemic threo-α-Phenyl-2-piperidinemethanol

A common route to the racemic precursor involves the reaction of 2-benzoylpyridine (B47108) with a reducing agent, such as sodium borohydride, followed by catalytic hydrogenation to reduce the pyridine (B92270) ring to a piperidine (B6355638) ring. The stereochemistry of the reduction often yields a mixture of threo and erythro isomers, which require separation.

Step 2: Chiral Resolution of threo-α-Phenyl-2-piperidinemethanol

The resolution of the racemic threo-α-phenyl-2-piperidinemethanol is a critical step to isolate the desired (R,R)-enantiomer. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as (-)-dibenzoyltartaric acid, as mentioned in patent literature.[2]

  • Protocol for Diastereomeric Salt Formation:

    • Dissolve the racemic threo-α-phenyl-2-piperidinemethanol in a suitable solvent, such as propanol.[2]

    • Add a solution of (-)-dibenzoyltartaric acid in the same solvent.[2]

    • Allow the mixture to stand, which leads to the precipitation of the less soluble diastereomeric salt, the dibenzoyltartrate of the (R,R)-enantiomer.[2]

    • The precipitated salt is isolated by filtration.

    • To liberate the free base, the diastereomeric salt is treated with a base, such as sodium hydroxide, and the (R,R)-threo-α-phenyl-2-piperidinemethanol is extracted with an organic solvent.

Step 3: Acetylation of (R,R)-threo-α-Phenyl-2-piperidinemethanol

The isolated (R,R)-enantiomer of the alcohol is then acetylated to form Levophacetoperane.

  • Protocol for Acetylation:

    • The (R,R)-threo-α-phenyl-2-piperidinemethanol is dissolved in an appropriate solvent.

    • An acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, is added to the solution, often in the presence of a base to neutralize the acidic byproduct.

    • The reaction mixture is stirred until the reaction is complete.

    • The crude Levophacetoperane is then purified, for example, by chromatography or recrystallization.

Step 4: Formation of this compound

The final step is the formation of the hydrochloride salt to improve the compound's stability and solubility.

  • Protocol for Hydrochloride Salt Formation:

    • The purified Levophacetoperane free base is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol.

    • A solution of hydrogen chloride in a suitable solvent (e.g., ethereal HCl or isopropanolic HCl) is added dropwise with stirring.

    • The this compound precipitates as a white solid.

    • The solid is collected by filtration, washed with a cold solvent, and dried under vacuum.

Mechanism of Action: Dopamine and Norepinephrine Reuptake Inhibition

Levophacetoperane exerts its psychostimulant effects by acting as a reuptake inhibitor for two key neurotransmitters in the central nervous system: dopamine (DA) and norepinephrine (NE).

Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_Vesicle Dopamine Vesicle DA Dopamine DA_Vesicle->DA Release NE_Vesicle Norepinephrine Vesicle NE Norepinephrine NE_Vesicle->NE Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA->DAT Reuptake DA_Receptor Dopamine Receptor DA->DA_Receptor NE->NET Reuptake NE_Receptor Norepinephrine Receptor NE->NE_Receptor Signal_Transduction Signal Transduction DA_Receptor->Signal_Transduction NE_Receptor->Signal_Transduction Levophacetoperane Levophacetoperane Levophacetoperane->DAT Inhibits Levophacetoperane->NET Inhibits

Caption: Mechanism of action of Levophacetoperane.

By binding to and blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET) on the presynaptic neuron, Levophacetoperane prevents the reuptake of these neurotransmitters from the synaptic cleft. This leads to an increased concentration and prolonged presence of dopamine and norepinephrine in the synapse, enhancing their signaling to the postsynaptic neuron. This enhanced dopaminergic and noradrenergic activity is believed to be the basis for its stimulant and potential antidepressant effects.

Analytical Methods

The quality control and analysis of this compound are essential to ensure its purity, identity, and stability. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose. While a specific validated monograph may not be publicly available, a general Reverse-Phase HPLC (RP-HPLC) method can be developed and validated.

Proposed RP-HPLC Method Parameters
ParameterProposed Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in isocratic or gradient elution mode.
Flow Rate 1.0 mL/min
Detection UV spectrophotometer at a suitable wavelength (to be determined by UV scan, likely in the range of 210-260 nm due to the phenyl group).
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 25-30 °C)
Method Validation Workflow

A comprehensive validation of the HPLC method should be performed according to ICH guidelines to ensure its suitability for its intended purpose.

G Method_Development Method Development & Optimization Specificity Specificity/ Selectivity Method_Development->Specificity Linearity Linearity & Range Method_Development->Linearity Accuracy Accuracy Method_Development->Accuracy Precision Precision (Repeatability & Intermediate) Method_Development->Precision LOD_LOQ Limit of Detection (LOD) Limit of Quantitation (LOQ) Method_Development->LOD_LOQ Robustness Robustness Method_Development->Robustness Stability Solution Stability Method_Development->Stability Validated_Method Validated HPLC Method Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Robustness->Validated_Method Stability->Validated_Method

Caption: Workflow for HPLC method validation.

Conclusion

This technical guide provides a detailed overview of the synthesis and chemical properties of this compound, tailored for a scientific audience. The synthetic pathway, centered around the chiral resolution of a key intermediate, and the mechanism of action, involving the inhibition of dopamine and norepinephrine reuptake, are fundamental to understanding this compound. The outlined analytical approach provides a framework for the quality control and further investigation of this promising psychostimulant. This compilation of information aims to support the ongoing research and development efforts in the field of medicinal chemistry and pharmacology.

References

The Re-emergence of a Psychostimulant: A Technical Guide to Levophacetoperane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levophacetoperane, the (R,R)-enantiomer of phacetoperane, is a psychostimulant first developed in the 1950s by Rhône-Poulenc. Initially explored for indications such as depression and anorexia, it has garnered renewed interest as a potential therapeutic for Attention-Deficit/Hyperactivity Disorder (ADHD). Structurally, it is a reverse ester of methylphenidate, and its primary mechanism of action involves the competitive inhibition of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. This technical guide provides a comprehensive overview of the discovery, history, pharmacology, and synthesis of Levophacetoperane, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction and Historical Context

Levophacetoperane, also known as Lidépran or Phacétoperane, was synthesized in the 1950s by the French pharmaceutical company Rhône-Poulenc.[1] It was initially investigated for its potential as an antidepressant and anorectic agent.[1] As the levorotatory stereoisomer of phacetoperane, specifically the (R,R)-enantiomer, its pharmacological profile was later revisited, leading to investigations into its efficacy as a psychostimulant for conditions such as narcolepsy and, more recently, ADHD.[1]

Pharmacodynamics: Mechanism of Action

Levophacetoperane exerts its psychostimulant effects by acting as a competitive inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET). By binding to these transporters, it blocks the reuptake of dopamine and norepinephrine from the synaptic cleft, leading to increased extracellular concentrations of these key neurotransmitters. This enhanced dopaminergic and noradrenergic signaling in brain regions associated with attention, motivation, and executive function is believed to be the basis for its therapeutic effects in ADHD.

Signaling Pathway

The increased availability of dopamine and norepinephrine in the synapse leads to enhanced activation of their respective postsynaptic receptors, modulating downstream signaling cascades involved in neuronal excitability and plasticity.

Levophacetoperane_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Norepinephrine_Vesicle Norepinephrine Vesicle Norepinephrine Norepinephrine Norepinephrine_Vesicle->Norepinephrine Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Levophacetoperane Levophacetoperane Levophacetoperane->DAT Inhibits Levophacetoperane->NET Inhibits Dopamine->DAT D_Receptor Dopamine Receptor Dopamine->D_Receptor Binds Norepinephrine->NET Reuptake NE_Receptor Norepinephrine Receptor Norepinephrine->NE_Receptor Binds Downstream_Signaling Downstream Signaling D_Receptor->Downstream_Signaling Activates NE_Receptor->Downstream_Signaling Activates

Mechanism of Action of Levophacetoperane

Quantitative Pharmacological Data

While a complete binding profile for Levophacetoperane (NLS-3) has been established, specific quantitative data from publicly available literature is limited. The following tables summarize the available information and provide a template for future data compilation.

Table 1: In Vitro Binding Affinities and Uptake Inhibition

TargetParameterValueSpeciesSource
Dopamine Transporter (DAT)K_iData not availableHuman/Rat
Norepinephrine Transporter (NET)K_iData not availableHuman/Rat
Dopamine Transporter (DAT)IC_50 (Uptake Inhibition)Data not availableHuman/Rat
Norepinephrine Transporter (NET)IC_50 (Uptake Inhibition)Data not availableHuman/Rat

Table 2: Preclinical Pharmacokinetic Parameters

SpeciesDose & RouteC_maxT_maxAUCt_1/2Source
RatData not availableData not availableData not availableData not availableData not available

Table 3: Clinical Efficacy in ADHD (Hypothetical Data Structure)

Study IDTreatment GroupnPrimary Outcome MeasureBaseline (Mean ± SD)End of Study (Mean ± SD)p-value vs. PlaceboSource
NLS-3-ADHD-001LevophacetoperaneADHD-RS-IV Total Score
PlaceboADHD-RS-IV Total Score

Experimental Protocols

Detailed experimental protocols for the key studies on Levophacetoperane are not extensively published. However, based on standard methodologies for psychostimulant research, the following sections outline the likely experimental designs.

Radioligand Binding Assay

Objective: To determine the binding affinity (K_i) of Levophacetoperane for the dopamine and norepinephrine transporters.

Workflow:

Radioligand_Binding_Workflow A Prepare cell membranes expressing DAT or NET B Incubate membranes with a fixed concentration of radioligand ([3H]WIN 35,428 for DAT, [3H]nisoxetine for NET) A->B C Add increasing concentrations of unlabeled Levophacetoperane B->C D Separate bound and free radioligand by filtration C->D E Quantify bound radioactivity using liquid scintillation counting D->E F Calculate IC50 and Ki values using non-linear regression E->F

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Cell lines (e.g., HEK293) stably expressing human dopamine or norepinephrine transporters are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation.

  • Binding Assay: The membranes are incubated in a buffer solution containing a specific radioligand (e.g., [³H]WIN 35,428 for DAT or [³H]nisoxetine for NET) at a concentration near its K_d value.

  • Competition: Increasing concentrations of unlabeled Levophacetoperane are added to displace the radioligand from the transporters.

  • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC_50 value (the concentration of Levophacetoperane that inhibits 50% of the specific binding of the radioligand). The K_i value is then calculated using the Cheng-Prusoff equation.

Locomotor Activity in Rodents

Objective: To assess the psychostimulant effects of Levophacetoperane by measuring changes in spontaneous locomotor activity in rats.

Workflow:

Locomotor_Activity_Workflow A Acclimate rats to the open-field arena B Administer Levophacetoperane or vehicle (e.g., saline) via i.p. injection A->B C Place individual rats in the center of the open-field arena B->C D Record locomotor activity for a defined period (e.g., 60 minutes) using an automated tracking system C->D E Analyze data for parameters such as distance traveled, rearing frequency, and time spent in the center D->E

Locomotor Activity Assessment Workflow

Methodology:

  • Animals: Adult male Sprague-Dawley or Wistar rats are typically used.

  • Apparatus: An open-field arena (e.g., a square or circular enclosure) equipped with infrared beams or a video tracking system to automatically record movement.

  • Procedure:

    • Rats are habituated to the testing room and the open-field arena for a set period before the experiment.

    • On the test day, rats are administered Levophacetoperane or a vehicle control (e.g., saline) via intraperitoneal (i.p.) injection.

    • Following a brief period for drug absorption, each rat is placed individually in the center of the open-field arena.

    • Locomotor activity is recorded for a specified duration (e.g., 60 minutes).

  • Data Analysis: The recorded data are analyzed to quantify various parameters of locomotor activity, including total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena (e.g., center vs. periphery).

Synthesis

The synthesis of NLS-3 (Levophacetoperane) has been described as originating from phenylketone, a precursor also utilized in the synthesis of methylphenidate. This modern synthesis route differs from the original method employed by Rhône-Poulenc, allowing for the specific isolation of the (R,R)-enantiomer.

Conceptual Synthesis Pathway:

Synthesis_Pathway A Phenylketone Precursor B Asymmetric Synthesis Step(s) A->B C (R,R)-threo- α-phenyl-2- piperidinemethanol B->C D Acetylation C->D E Levophacetoperane ((R,R)-phacetoperane) D->E

Conceptual Synthesis of Levophacetoperane

While the specific reagents and reaction conditions for the modern asymmetric synthesis of Levophacetoperane are proprietary, the general approach involves the stereoselective synthesis of the key intermediate, (R,R)-threo-α-phenyl-2-piperidinemethanol, followed by acetylation to yield the final product.

Conclusion

Levophacetoperane represents a psychostimulant with a long history that is now being re-evaluated for its therapeutic potential in ADHD. Its mechanism as a dual dopamine and norepinephrine reuptake inhibitor is well-established, though a more detailed public disclosure of its quantitative pharmacological data and the specifics of its modern synthesis would be beneficial for the research community. As more data from preclinical and clinical studies become available, a clearer picture of its efficacy and safety profile will emerge, potentially positioning it as a valuable alternative in the treatment of ADHD.

References

Levophacetoperane Hydrochloride: A Technical Guide on its Interaction with Dopamine and Norepinephrine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pharmacological Profile: Dopamine (B1211576) and Norepinephrine (B1679862) Uptake Inhibition

Levophacetoperane hydrochloride has been characterized as a competitive inhibitor of both dopamine and norepinephrine uptake.[3][4] Early in vitro research demonstrated that this compound effectively blocks the reuptake of these crucial catecholamines in specific regions of the rat brain.[5] Specifically, levophacetoperane was shown to inhibit the uptake of norepinephrine in the hypothalamus and cortex, and the uptake of dopamine in the corpus striatum and cortex.[3][4] This mechanism of action, by increasing the extracellular concentrations of dopamine and norepinephrine, is consistent with its classification as a psychostimulant.[1]

A 2024 review of NLS-3 (levophacetoperane) mentions the existence of a "complete binding profile assay," which suggests that modern, quantitative data may exist; however, the specific results of this assay are not detailed in the available publication.[6][7][8]

Data on Transporter Inhibition

A comprehensive search of scientific literature did not yield specific quantitative data (e.g., Kᵢ or IC₅₀ values) for the binding affinity or uptake inhibition of this compound at the dopamine and norepinephrine transporters. The available information is summarized in the table below.

TransporterTarget SpeciesBrain Region(s)Type of InhibitionQuantitative Data (Kᵢ/IC₅₀)Reference
Dopamine Transporter (DAT)RatCorpus Striatum, CortexCompetitiveNot Available[3][4]
Norepinephrine Transporter (NET)RatHypothalamus, CortexCompetitiveNot Available[3][4]

Experimental Protocols for Transporter Interaction Analysis

The following sections detail standardized and widely accepted experimental protocols for characterizing the interaction of a compound like this compound with dopamine and norepinephrine transporters. These methodologies are representative of the approaches used to determine binding affinity and functional uptake inhibition.

Radioligand Binding Assay for DAT and NET Affinity

This protocol outlines a method to determine the binding affinity (Kᵢ) of a test compound for the dopamine and norepinephrine transporters using a competitive radioligand binding assay.

3.1.1 Materials

  • Biological Material: Cell lines (e.g., HEK293 or CHO) stably expressing human or rodent DAT or NET, or rodent brain tissue homogenates (e.g., striatum for DAT, cerebral cortex for NET).

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [³H]GBR-12935

    • For NET: [³H]Nisoxetine or [³H]Mazindol

  • Test Compound: this compound

  • Buffers and Reagents:

    • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

    • Wash Buffer: Ice-cold assay buffer

    • Scintillation cocktail

  • Equipment:

    • Homogenizer

    • Centrifuge

    • 96-well microplates

    • Filtration apparatus with glass fiber filters (e.g., Whatman GF/B)

    • Scintillation counter

3.1.2 Procedure

  • Membrane Preparation:

    • Harvest cells or dissect brain tissue and place in ice-cold homogenization buffer.

    • Homogenize the tissue/cells and centrifuge at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes containing the transporters.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate for each concentration of the test compound:

      • Membrane preparation (typically 50-200 µg of protein)

      • Radioligand at a concentration near its Kₔ

      • Varying concentrations of this compound (or vehicle for total binding).

    • For determination of non-specific binding, add a high concentration of a known DAT or NET inhibitor (e.g., GBR-12909 for DAT, desipramine (B1205290) for NET) in separate wells.

    • Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a vacuum filtration manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Synaptosomal Uptake Inhibition Assay

This protocol describes a functional assay to measure the potency (IC₅₀) of a test compound in inhibiting the uptake of radiolabeled dopamine or norepinephrine into synaptosomes.

3.2.1 Materials

  • Biological Material: Freshly prepared rat brain synaptosomes from the striatum (for dopamine uptake) or cerebral cortex/hypothalamus (for norepinephrine uptake).

  • Radiolabeled Substrates: [³H]Dopamine or [³H]Norepinephrine.

  • Test Compound: this compound.

  • Buffers and Reagents:

    • Krebs-Ringer buffer (containing, for example, NaCl, KCl, CaCl₂, MgSO₄, KH₂PO₄, NaHCO₃, and glucose), aerated with 95% O₂/5% CO₂.

    • Uptake inhibitors for other transporters to ensure specificity (e.g., desipramine to block NET during a DAT assay).

    • A monoamine oxidase (MAO) inhibitor (e.g., pargyline) to prevent degradation of the neurotransmitters.

  • Equipment: Same as for the radioligand binding assay.

3.2.2 Procedure

  • Synaptosome Preparation:

    • Dissect the brain region of interest in ice-cold buffer.

    • Homogenize the tissue gently in a sucrose-containing buffer.

    • Perform differential centrifugation to obtain a crude synaptosomal fraction (P2 pellet).

    • Resuspend the synaptosomal pellet in Krebs-Ringer buffer and determine the protein concentration.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosome suspension with varying concentrations of this compound or vehicle control for a short period (e.g., 10-15 minutes) at 37°C.

    • Initiate the uptake reaction by adding the radiolabeled neurotransmitter ([³H]dopamine or [³H]norepinephrine).

    • Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

    • For the determination of non-specific uptake, incubate a set of tubes at 4°C or in the presence of a high concentration of a known uptake inhibitor (e.g., cocaine or nomifensine).

  • Termination and Measurement:

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove the extracellular radiolabel.

    • Measure the radioactivity retained on the filters (representing the amount of neurotransmitter taken up into the synaptosomes) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition of specific uptake as a function of the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) using non-linear regression analysis.

Visualizations

Signaling Pathway of Dopamine and Norepinephrine Reuptake Inhibition

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE_vesicle Dopamine (DA) & Norepinephrine (NE) in Vesicles DA_NE_release Release DA_NE_synapse Extracellular DA & NE DA_NE_release->DA_NE_synapse Neurotransmission DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Levophacetoperane Levophacetoperane Hydrochloride Levophacetoperane->DAT Inhibits Levophacetoperane->NET Inhibits DA_NE_synapse->DAT Reuptake DA_NE_synapse->NET Reuptake DA_R Dopamine Receptors DA_NE_synapse->DA_R NE_R Norepinephrine Receptors DA_NE_synapse->NE_R Postsynaptic_Signal Postsynaptic Signaling DA_R->Postsynaptic_Signal NE_R->Postsynaptic_Signal

Caption: Dopamine and Norepinephrine Reuptake Inhibition Pathway.

Experimental Workflow for Radioligand Binding Assay

G start Start: Prepare Transporter- Expressing Membranes add_reagents Incubate Membranes with: 1. Radioligand ([³H]L) 2. Levophacetoperane (Test Compound) 3. Vehicle (Total Binding) 4. Known Inhibitor (Non-specific Binding) start->add_reagents incubate Incubate to Equilibrium add_reagents->incubate filter Rapid Filtration (Separates Bound from Free [³H]L) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (Quantify Bound [³H]L*) wash->count analyze Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC₅₀ - Calculate Kᵢ (Cheng-Prusoff) count->analyze end End: Determine Binding Affinity (Kᵢ) analyze->end

Caption: Workflow for Determining Binding Affinity (Kᵢ).

Experimental Workflow for Synaptosomal Uptake Assay

G start Start: Prepare Brain Synaptosomes pre_incubate Pre-incubate Synaptosomes with Varying Concentrations of Levophacetoperane start->pre_incubate add_substrate Initiate Uptake with Radiolabeled Substrate ([³H]DA or [³H]NE) pre_incubate->add_substrate incubate Incubate at 37°C (Short, Defined Time) add_substrate->incubate terminate Terminate Uptake by Rapid Filtration incubate->terminate wash Wash with Ice-Cold Buffer terminate->wash count Scintillation Counting (Quantify Uptake) wash->count analyze Data Analysis: - Calculate Specific Uptake - Generate Inhibition Curve - Determine IC₅₀ count->analyze end End: Determine Uptake Inhibition Potency (IC₅₀) analyze->end

Caption: Workflow for Measuring Uptake Inhibition (IC₅₀).

References

A Technical Guide to the Structural Relationship Between Levophacetoperane and Methylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural and functional relationship between two centrally acting psychostimulants: Levophacetoperane and Methylphenidate. While both compounds share a common pharmacophore and mechanism of action as norepinephrine-dopamine reuptake inhibitors (NDRIs), their distinct stereochemistry and ester linkage orientation lead to unique pharmacological profiles. This document details their structural properties, comparative pharmacology, synthesis methodologies, and key experimental protocols to serve as a comprehensive resource for research and drug development.

Structural and Stereochemical Analysis

Levophacetoperane and Methylphenidate are chiral molecules containing a piperidine (B6355638) and a phenyl group, both essential for their interaction with monoamine transporters. The core structural relationship is that Levophacetoperane is the reverse ester of Methylphenidate.[1][2] This means the positions of the carbonyl and the ester oxygen atoms are swapped relative to the chiral carbon connecting the phenyl and piperidine rings.

Both molecules possess two chiral centers, giving rise to four possible stereoisomers: (2R,2'R), (2S,2'S), (2R,2'S), and (2S,2'R). The relative stereochemistry of these centers defines them as either threo or erythro diastereomers.

  • Methylphenidate : The therapeutically active isomer is the d-threo-(2R,2'R)-enantiomer, known as dexmethylphenidate.[3][4] Commercial preparations are often a racemic mixture of the d- and l-threo-diastereomers.[3] The erythro isomers are pharmacologically inactive.

  • Levophacetoperane : This compound is specifically the (R,R) enantiomer of phacetoperane, also referred to as (-)-threo-phacetoperane.[5][6]

This isomeric specificity is critical, as the pharmacological activity resides almost exclusively in the threo configuration for both series of compounds.

Visualization of Core Structures

The following diagram illustrates the chemical structures of (2R,2'R)-Methylphenidate (Dexmethylphenidate) and Levophacetoperane, highlighting their reverse ester relationship.

G cluster_0 Methylphenidate (d-threo) cluster_1 Levophacetoperane MPH MPH LVP LVP

Figure 1: Chemical Structures

Comparative Data

Chemical and Physical Properties

The fundamental properties of Levophacetoperane and the active d-threo-enantiomer of Methylphenidate are summarized below.

PropertyLevophacetoperaned-threo-Methylphenidate (Dexmethylphenidate)
IUPAC Name [(R)-phenyl[(2R)-piperidin-2-yl]methyl] acetatemethyl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate
Molecular Formula C₁₄H₁₉NO₂C₁₄H₁₉NO₂
Molecular Weight 233.31 g/mol 233.31 g/mol
CAS Number 24558-01-840431-64-9
Monoamine Transporter Binding Affinities

Both compounds act primarily by inhibiting the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), with negligible activity at the serotonin (B10506) transporter (SERT).[1][3][7][8] The d-threo enantiomer of methylphenidate is significantly more potent than the l-threo enantiomer.[2]

While it is known that Levophacetoperane is a competitive inhibitor of DAT and NET, specific public domain data on its binding affinities (Kᵢ) are limited.[5] One comprehensive review confirmed its beneficial pharmacological profile through a complete binding assay, but did not disclose the quantitative values.[5][9]

Compound / EnantiomerDAT (Kᵢ, nM)NET (Kᵢ, nM)SERT (Kᵢ, nM)Reference(s)
d-threo-Methylphenidate 19338>10,000[2][7]
l-threo-Methylphenidate 5,100540>50,000[2]
dl-threo-Methylphenidate ~130 (IC₅₀)~120 (IC₅₀)>10,000[2][8][10]
Levophacetoperane N/AN/AN/A[5][9]

Note: Kᵢ values are from human transporter assays where specified; IC₅₀ values may be from rat or human assays. N/A indicates data is not publicly available in the reviewed literature.

Experimental Protocols

Synthesis Methodologies

The synthesis of both molecules often starts from related precursors, such as α-phenyl-α-(2-piperidyl)acetamide or ritalinic acid.[11] The key differentiators are the final esterification or acetylation steps.

This protocol outlines a common method starting from d-threo-α-phenyl-α-(2-piperidyl)acetamide.

  • Hydrolysis to Ritalinic Acid:

    • A solution of d-threo-α-phenyl-α-(2-piperidyl)acetamide and concentrated sulfuric acid in methanol (B129727) is heated to reflux and stirred for approximately 48 hours.

    • The reaction mixture is cooled, and the pH is adjusted to ~12 with 50% NaOH, precipitating the free base.

    • The product is filtered, washed with water, and dried to yield d-threo-ritalinic acid.

  • Esterification to Methylphenidate:

    • d-threo-ritalinic acid is suspended in methanol and dimethylcarbonate.

    • Concentrated sulfuric acid is added, and the mixture is stirred at room temperature.

    • The reaction is quenched with water and an organic solvent (e.g., toluene). The pH of the aqueous layer is adjusted to >10 with NaOH.

    • The organic layer containing the methylphenidate free base is separated.

    • HCl gas is bubbled through the organic solution to precipitate d-threo-methylphenidate hydrochloride.

    • The final product is collected by filtration, washed with an organic solvent, and dried.[7]

The synthesis of Levophacetoperane involves the resolution of a racemic precursor followed by acetylation.

  • Resolution of (±)-threo-2-phenyl-2-(2-piperidyl)acetamide:

    • A racemic mixture of threo-2-phenyl-2-(piperidin-2-yl)acetamide is dissolved in isopropanol.

    • (+)-O,O-dibenzoyl-D-tartaric acid is added to the solution.

    • The mixture is stirred, allowing the d-threo-[R(R,R)]-2-phenyl-2-piperidine-2-yl-acetic acid amide-dibenzoyl-D-tartrate salt to crystallize.

    • The salt is isolated by filtration.

  • Formation of (R,R)-threo-phenyl-(piperidin-2-yl)methanol:

    • The resolved amide is hydrolyzed under strong acidic or basic conditions to the corresponding carboxylic acid, (R,R)-ritalinic acid.

    • The carboxylic acid is then reduced to the primary alcohol, (R,R)-threo-phenyl-(piperidin-2-yl)methanol, using a suitable reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent.

  • Acetylation to Levophacetoperane:

    • The purified (R,R)-threo-phenyl-(piperidin-2-yl)methanol is dissolved in an aprotic solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine).

    • The solution is cooled in an ice bath.

    • Acetyl chloride or acetic anhydride (B1165640) is added dropwise with stirring.

    • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

    • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield Levophacetoperane.

In Vitro Transporter Binding Assay Protocol

This protocol provides a general methodology for determining the binding affinity (Kᵢ) of test compounds at monoamine transporters.

  • Preparation of Membranes:

    • HEK293 cells stably expressing the human dopamine transporter (hDAT) or norepinephrine transporter (hNET) are cultured and harvested.

    • Cells are homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an assay buffer.

  • Competitive Binding Assay:

    • Membrane preparations are incubated in 96-well plates with a specific radioligand and varying concentrations of the test compound (e.g., Methylphenidate).

    • For DAT, [³H]WIN 35,428 is commonly used as the radioligand.[3]

    • For NET, [³H]nisoxetine is a common choice.[3]

    • Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor (e.g., benztropine (B127874) for DAT).

    • The plates are incubated to allow the binding to reach equilibrium.

  • Data Collection and Analysis:

    • The reaction is terminated by rapid filtration through glass fiber filters, which are then washed to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • The IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

    • The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Visualization of Workflows and Pathways

Comparative Synthesis Pathway

This diagram outlines the divergent final steps in the synthesis of Methylphenidate and Levophacetoperane from a common chiral precursor.

G cluster_main Generalized Synthesis Pathways cluster_mph Methylphenidate Path cluster_lvp Levophacetoperane Path precursor (R,R)-threo-2-Phenyl-2- (piperidin-2-yl)acetic acid (d-threo-Ritalinic Acid) esterification Esterification (Methanol, Acid Catalyst) precursor->esterification Step 1a reduction Reduction (e.g., LiAlH4) precursor->reduction Step 1b mph d-threo-Methylphenidate esterification->mph alcohol (R,R)-threo-Phenyl- (piperidin-2-yl)methanol reduction->alcohol acetylation Acetylation (Acetyl Chloride) alcohol->acetylation Step 2b lvp Levophacetoperane acetylation->lvp

Figure 2: Comparative Synthesis Logic
Pharmacodynamic Mechanism at the Synapse

This diagram illustrates the shared mechanism of action of Methylphenidate and Levophacetoperane at a catecholaminergic synapse.

G Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dat Dopamine Transporter (DAT) net Norepinephrine Transporter (NET) vesicle Vesicle (DA/NE) release Release vesicle->release da_ne Dopamine (DA) & Norepinephrine (NE) release->da_ne Neurotransmission da_ne->dat Reuptake da_ne->net Reuptake receptors Postsynaptic Receptors (Dopamine & Adrenergic) da_ne->receptors Signal Transduction drug Methylphenidate or Levophacetoperane drug->dat Blockade drug->net Blockade

Figure 3: NDRI Action at the Synapse

Conclusion

Levophacetoperane and Methylphenidate are structurally analogous psychostimulants, distinguished primarily by their reverse ester linkage. This structural inversion, coupled with their specific (R,R)-threo stereochemistry, dictates their interaction with the dopamine and norepinephrine transporters. While both effectively function as NDRIs, the subtle change in the ester orientation may account for reported differences in their benefit-to-risk profiles. The data clearly indicates that the pharmacological activity of Methylphenidate resides in the d-threo enantiomer, which exhibits high affinity for both DAT and NET. Although precise, publicly available binding affinities for Levophacetoperane are lacking, its established clinical use and classification as a psychostimulant confirm its engagement with these same catecholaminergic targets. The synthetic pathways, while divergent in their final functional group transformations, can originate from common chiral precursors, highlighting their close chemical relationship. This guide provides a foundational resource for professionals engaged in the study and development of novel CNS stimulants.

References

Stereoisomers of Phacetoperane: A Technical Guide to Synthesis, Separation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phacetoperane, a psychostimulant developed in the 1950s, is a chiral molecule with four potential stereoisomers due to its two stereocenters. Historically used as an antidepressant and anorectic, its pharmacological profile, particularly concerning its individual stereoisomers, is of renewed interest for potential therapeutic applications, including Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide provides a comprehensive overview of the stereoisomers of phacetoperane, focusing on their synthesis, separation, and specific biological activities. While a complete quantitative dataset for all four stereoisomers is not publicly available, this document consolidates the existing knowledge, outlines key experimental methodologies, and presents hypothetical signaling pathways to guide future research.

Introduction to Phacetoperane and its Stereoisomers

Phacetoperane, chemically known as [(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate, is a reverse ester of methylphenidate.[1] Due to the presence of two chiral centers, phacetoperane can exist as four distinct stereoisomers: (2R,αR), (2S,αS), (2R,αS), and (2S,αR). The (2R,αR)-enantiomer is known as levophacetoperane (also referred to as NLS-3) and has been the primary focus of historical and recent research.[2][3] The differential pharmacological activities of stereoisomers of various drugs are well-documented, with variations in potency, efficacy, and side-effect profiles.[4] Therefore, a thorough understanding of the specific activities of each phacetoperane stereoisomer is crucial for any potential therapeutic development.

Synthesis and Chiral Separation of Phacetoperane Stereoisomers

The synthesis of individual phacetoperane stereoisomers with high enantiomeric purity is essential for their pharmacological characterization. While specific, detailed protocols for all four isomers are not widely published, the synthesis of levophacetoperane (NLS-3) has been described to originate from a phenylketone precursor, a method distinct from the original synthesis by Rhône-Poulenc, which allows for the potential synthesis of other individual enantiomers.[2][3]

Generally, the synthesis and separation of chiral compounds like phacetoperane can be approached through two main strategies:

  • Stereoselective Synthesis: This involves using chiral starting materials or chiral catalysts to produce a single desired stereoisomer. For example, starting with enantiomerically pure pipecolic acid could be a viable route.

  • Resolution of a Racemic Mixture: This involves synthesizing a mixture of stereoisomers and then separating them. Common methods include:

    • Diastereomeric Crystallization: Reacting the racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization.

    • Chiral Chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to separate the enantiomers and diastereomers.

A general workflow for the synthesis and separation of phacetoperane stereoisomers is depicted below.

G cluster_synthesis Racemic Synthesis cluster_separation Chiral Separation A Starting Materials (e.g., Phenylketone precursor) B Chemical Reactions A->B C Racemic Mixture of Phacetoperane Stereoisomers B->C D Diastereomer Formation (with chiral resolving agent) C->D I Chiral HPLC C->I E Fractional Crystallization D->E F Separated Diastereomers E->F G Removal of Resolving Agent F->G H Individual Stereoisomers ((R,R), (S,S), (R,S), (S,R)) G->H I->H

Figure 1: General workflow for the synthesis and separation of phacetoperane stereoisomers.

Quantitative Biological Data

A comprehensive, publicly available dataset comparing the quantitative biological activities of all four phacetoperane stereoisomers is currently lacking. Research has primarily focused on levophacetoperane (R,R-phacetoperane), with reports of a "complete binding profile" suggesting a favorable risk/benefit ratio compared to other stimulants.[2][3] However, the specific binding affinities (Ki or IC50 values) for each isomer at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT) are not detailed in the available literature.

For the purpose of this guide and to highlight the necessary data for a complete understanding, the following tables are presented as a template for the required quantitative information.

Table 1: In Vitro Monoamine Transporter Binding Affinities (Ki, nM) of Phacetoperane Stereoisomers

StereoisomerDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
(2R,αR)Data not availableData not availableData not available
(2S,αS)Data not availableData not availableData not available
(2R,αS)Data not availableData not availableData not available
(2S,αR)Data not availableData not availableData not available

Table 2: In Vitro Monoamine Transporter Uptake Inhibition (IC50, nM) of Phacetoperane Stereoisomers

StereoisomerDopamine (DA) UptakeNorepinephrine (NE) UptakeSerotonin (5-HT) Uptake
(2R,αR)Data not availableData not availableData not available
(2S,αS)Data not availableData not availableData not available
(2R,αS)Data not availableData not availableData not available
(2S,αR)Data not availableData not availableData not available

Table 3: In Vivo Locomotor Activity of Phacetoperane Stereoisomers in Rodents

StereoisomerDose Range (mg/kg)Maximum Increase in Locomotor Activity (% of control)Duration of Action (min)
(2R,αR)Data not availableData not availableData not available
(2S,αS)Data not availableData not availableData not available
(2R,αS)Data not availableData not availableData not available
(2S,αR)Data not availableData not availableData not available

Experimental Protocols

The following are generalized protocols for key experiments relevant to the characterization of phacetoperane stereoisomers. These should be adapted and optimized based on specific laboratory conditions and the physicochemical properties of the individual isomers.

In Vitro Monoamine Transporter Binding Assay

Objective: To determine the binding affinity (Ki) of each phacetoperane stereoisomer for the dopamine, norepinephrine, and serotonin transporters.

Materials:

  • Cell membranes prepared from cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Non-specific binding inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

  • Phacetoperane stereoisomers (dissolved in appropriate vehicle).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the phacetoperane stereoisomer.

  • For the determination of non-specific binding, add the respective non-specific binding inhibitor instead of the phacetoperane isomer.

  • Initiate the binding reaction by adding the cell membranes.

  • Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value for each stereoisomer by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Locomotor Activity Assay in Mice

Objective: To assess the stimulant effect of each phacetoperane stereoisomer on spontaneous locomotor activity.

Materials:

  • Adult male mice (e.g., C57BL/6).

  • Phacetoperane stereoisomers (dissolved in a suitable vehicle, e.g., saline).

  • Vehicle control.

  • Open-field activity chambers equipped with infrared beams to automatically track movement.

  • Syringes and needles for administration (e.g., intraperitoneal).

Procedure:

  • Acclimate the mice to the testing room for at least 60 minutes before the experiment.

  • Habituate each mouse to the open-field chamber for a set period (e.g., 30-60 minutes) on a day prior to the test day.

  • On the test day, administer the designated dose of a phacetoperane stereoisomer or vehicle to each mouse.

  • Immediately place the mouse in the center of the open-field chamber.

  • Record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a specified duration (e.g., 60-120 minutes).

  • Analyze the data by comparing the locomotor activity of the drug-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Proposed Signaling Pathways

The stimulant effects of phacetoperane are believed to be mediated through its interaction with monoamine transporters, primarily the dopamine and norepinephrine transporters. Inhibition of these transporters leads to an increase in the synaptic concentration of dopamine and norepinephrine, which in turn activates downstream signaling cascades. While the specific pathways activated by phacetoperane have not been fully elucidated, the following diagram illustrates a hypothetical signaling cascade based on the known actions of other psychostimulants that target DAT and NET.

Figure 2: Hypothetical signaling pathway for phacetoperane's action.

Conclusion and Future Directions

Phacetoperane represents a class of psychostimulants with a potentially favorable therapeutic profile. However, a significant knowledge gap exists regarding the specific pharmacological activities of its four stereoisomers. Future research should prioritize the stereoselective synthesis and chiral separation of all four isomers to enable a comprehensive and comparative evaluation of their in vitro and in vivo properties. The generation of quantitative data, as outlined in the tables within this guide, will be instrumental in identifying the most potent and selective isomer(s) and elucidating the structure-activity relationships. Furthermore, detailed investigation into the downstream signaling pathways modulated by each stereoisomer will provide a deeper understanding of their mechanisms of action and could reveal novel therapeutic targets. This foundational research is a prerequisite for any further clinical development of phacetoperane or its individual stereoisomers.

References

In-Depth Technical Guide: Levophacetoperane Hydrochloride (CAS: 23257-56-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levophacetoperane hydrochloride (CAS: 23257-56-9), the (R,R)-enantiomer of phacetoperane, is a psychostimulant that functions as a competitive inhibitor of norepinephrine (B1679862) and dopamine (B1211576) reuptake. Historically used as an antidepressant and anorectic, it is the reverse ester of the well-known central nervous system stimulant, methylphenidate. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its physicochemical properties, pharmacological actions, and relevant experimental protocols. The information is intended to support researchers and professionals in the fields of pharmacology and drug development.

Introduction

Levophacetoperane, also known as Lidépran or Phacétoperane, was developed in the 1950s.[1] As a psychostimulant, its primary mechanism of action involves the inhibition of norepinephrine and dopamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft.[2][3] This guide consolidates the technical information available for this compound, with a focus on its chemical properties, pharmacological profile, and methodologies for its synthesis and analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 23257-56-9[4]
Molecular Formula C₁₄H₁₉NO₂·HCl[4]
Molecular Weight 269.77 g/mol [4]
IUPAC Name [(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate;hydrochloride[5]
Synonyms (R,R)-(-)-Phacetoperane Hydrochloride, Levofacetoperane (B1675099) Hydrochloride, RP 8228 Hydrochloride[4]
Appearance White powder[1]
Purity >98% (commercially available)[3]
Solubility Soluble in DMSO[3]

Pharmacology

Mechanism of Action

Levophacetoperane is a competitive inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2][3] By blocking these transporters, it prevents the reuptake of norepinephrine and dopamine from the synapse, thereby prolonging their activity. Experimental studies have indicated a high binding affinity of levofacetoperane for both dopamine and norepinephrine transporters.[6] A complete binding profile assay has been conducted, confirming its potential as a psychostimulant with a favorable benefit/risk profile compared to other stimulants.[7][8]

Pharmacological Data

Table 2: In Vitro Transporter Inhibition

TransporterInhibition
Dopamine Transporter (DAT)98.6%
Norepinephrine Transporter (NET)89.8%

Note: The experimental conditions for these inhibition values are not specified in the available literature.

Signaling Pathway

The primary signaling pathway affected by this compound is the modulation of dopaminergic and noradrenergic neurotransmission through the blockade of their respective reuptake transporters.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_reuptake Reuptake Mechanism DA_NE Dopamine (DA) & Norepinephrine (NE) VMAT2 VMAT2 DA_NE->VMAT2 Packaging DA_NE_Vesicle Synaptic Vesicle (DA & NE) VMAT2->DA_NE_Vesicle Packaging DA_NE_Released Released DA & NE DA_NE_Vesicle->DA_NE_Released Release DA_R Dopamine Receptors DA_NE_Released->DA_R NE_R Norepinephrine Receptors DA_NE_Released->NE_R DAT Dopamine Transporter (DAT) DA_NE_Released->DAT Reuptake NET Norepinephrine Transporter (NET) DA_NE_Released->NET Reuptake Signal Postsynaptic Signaling DA_R->Signal NE_R->Signal Levophacetoperane Levophacetoperane Hydrochloride Levophacetoperane->DAT Inhibits Levophacetoperane->NET Inhibits

Caption: Mechanism of Action of this compound.

Experimental Protocols

Synthesis of (R,R)-Phacetoperane Hydrochloride

The synthesis of the (R,R)-enantiomer of phacetoperane can be achieved through the resolution of racemic threo-phenyl-(piperidin-2-yl)-methanol, followed by acetylation.[1]

Protocol:

  • Resolution of (±)-threo-phenyl-(piperidin-2-yl)-methanol: The racemic mixture is resolved using a chiral resolving agent, such as a chiral acid, to form diastereomeric salts. These salts are then separated by fractional crystallization.

  • Isolation of the (R,R)-enantiomer: The desired diastereomeric salt is isolated and treated with a base to liberate the free (R,R)-threo-phenyl-(piperidin-2-yl)-methanol.

  • Acetylation: The isolated (R,R)-enantiomer is acetylated using a suitable acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a base to yield (R,R)-phacetoperane.

  • Salt Formation: The resulting (R,R)-phacetoperane free base is then treated with hydrochloric acid in an appropriate solvent to precipitate this compound.

Racemic Racemic threo-phenyl- (piperidin-2-yl)-methanol Resolution Resolution with chiral acid Racemic->Resolution Diastereomers Diastereomeric salts Resolution->Diastereomers Separation Fractional crystallization Diastereomers->Separation RRSalt (R,R)-salt Separation->RRSalt SSSalt (S,S)-salt Separation->SSSalt Base1 Basification RRSalt->Base1 RRAlcohol (R,R)-threo-phenyl- (piperidin-2-yl)-methanol Base1->RRAlcohol Acetylation Acetylation (e.g., Ac₂O) RRAlcohol->Acetylation RRPhacetoperane (R,R)-Phacetoperane (free base) Acetylation->RRPhacetoperane HCl Treatment with HCl RRPhacetoperane->HCl FinalProduct Levophacetoperane Hydrochloride HCl->FinalProduct

Caption: Synthetic workflow for this compound.

In Vitro Dopamine/Norepinephrine Reuptake Inhibition Assay (Representative Protocol)

As a specific protocol for Levophacetoperane is not detailed in the available literature, a representative radioligand uptake inhibition assay protocol is provided below.

Materials:

  • HEK293 cells stably expressing human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).

  • Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • [³H]-Dopamine or [³H]-Norepinephrine (radioligand).

  • This compound (test compound).

  • Scintillation cocktail and vials.

  • Scintillation counter.

Protocol:

  • Cell Culture: Culture hDAT- or hNET-expressing HEK293 cells in appropriate culture medium until confluent.

  • Assay Preparation: On the day of the assay, aspirate the culture medium, wash the cells with KRH buffer, and pre-incubate with KRH buffer.

  • Compound Incubation: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Radioligand Addition: Initiate the uptake reaction by adding [³H]-Dopamine or [³H]-Norepinephrine to the wells.

  • Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound by plotting the percent inhibition of radioligand uptake against the log concentration of the compound.

Start Start: hDAT/hNET expressing cells Culture Cell Culture Start->Culture Wash1 Wash with KRH buffer Culture->Wash1 Preincubation Pre-incubate with KRH buffer Wash1->Preincubation AddCompound Add Levophacetoperane HCl (various concentrations) Preincubation->AddCompound IncubateCompound Incubate AddCompound->IncubateCompound AddRadioligand Add [³H]-Dopamine or [³H]-Norepinephrine IncubateCompound->AddRadioligand IncubateUptake Incubate for uptake AddRadioligand->IncubateUptake Terminate Terminate uptake (wash with ice-cold buffer) IncubateUptake->Terminate Lyse Cell Lysis Terminate->Lyse Count Scintillation Counting Lyse->Count Analyze Data Analysis (IC50 determination) Count->Analyze

Caption: Experimental workflow for a reuptake inhibition assay.

Analytical Method by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (Representative Protocol)

Instrumentation:

  • HPLC system with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio would need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection Wavelength: Determined by UV scan of this compound.

  • Injection Volume: 20 µL.

Method Development and Validation:

The method would need to be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. Given the chiral nature of Levophacetoperane, a chiral HPLC method would be necessary to separate it from its other stereoisomers. This would typically involve the use of a chiral stationary phase.

Conclusion

This compound is a psychostimulant with a clear mechanism of action as a dopamine and norepinephrine reuptake inhibitor. While its historical use and general pharmacological profile are documented, there is a notable lack of publicly available, detailed quantitative data from binding and functional assays, as well as a validated, specific analytical method. This guide provides a consolidation of the existing information and representative protocols to aid researchers in the further investigation and development of this compound. Further studies are warranted to fully characterize its pharmacological profile and to establish standardized analytical procedures.

References

The Neurochemical Profile of Levophacetoperane Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levophacetoperane hydrochloride, a psychostimulant developed in the 1950s, is the (R,R)-enantiomer of phacetoperane and a reverse ester of methylphenidate.[1][2] Historically used as an antidepressant and anorectic under the trade name Lidepran, recent research has renewed interest in its potential therapeutic applications, particularly for Attention-Deficit/Hyperactivity Disorder (ADHD).[1][3] This technical guide provides a comprehensive overview of the neurochemical profile of Levophacetoperane, focusing on its mechanism of action, available pharmacological data, and the experimental methodologies used to characterize it. While qualitative data robustly supports its primary mechanism, specific quantitative binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) are not widely reported in publicly accessible literature.

Mechanism of Action

This compound is a competitive inhibitor of the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).[2] By blocking these transporters, it effectively increases the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft, leading to enhanced noradrenergic and dopaminergic neurotransmission. This dual reuptake inhibition is believed to underlie its stimulant, antidepressant, and anorectic effects. The stimulant effect of phacetoperane has been noted to differ from other catecholaminergic agents like methylphenidate and amphetamine, suggesting a potentially distinct benefit/risk profile.[1][3]

Pharmacological Data

While a complete binding profile for Levophacetoperane (also referred to as NLS-3) has been reportedly conducted and confirmed its potential benefits, specific quantitative data from these assays are not detailed in the available scientific literature.[1][3] The primary characterization of its pharmacological action is qualitative, describing it as a competitive inhibitor of norepinephrine and dopamine uptake.

Table 1: Summary of this compound's Interaction with Monoamine Transporters

TargetActionQuantitative Data (Ki or IC50)
Dopamine Transporter (DAT)Competitive Inhibition of ReuptakeNot publicly available
Norepinephrine Transporter (NET)Competitive Inhibition of ReuptakeNot publicly available

Signaling Pathways

The primary signaling pathway affected by this compound is the modulation of catecholaminergic neurotransmission through the blockade of DAT and NET. This action leads to an accumulation of dopamine and norepinephrine in the synapse, thereby increasing the activation of postsynaptic dopamine and adrenergic receptors.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Levophacetoperane Levophacetoperane DAT Dopamine Transporter Levophacetoperane->DAT Inhibits NET Norepinephrine Transporter Levophacetoperane->NET Inhibits Dopamine_Vesicle Dopamine Synaptic_Cleft_DA Dopamine Dopamine_Vesicle->Synaptic_Cleft_DA Release Norepinephrine_Vesicle Norepinephrine Synaptic_Cleft_NE Norepinephrine Norepinephrine_Vesicle->Synaptic_Cleft_NE Release Synaptic_Cleft_DA->DAT Reuptake DA_Receptor Dopamine Receptors Synaptic_Cleft_DA->DA_Receptor Synaptic_Cleft_NE->NET Reuptake NE_Receptor Adrenergic Receptors Synaptic_Cleft_NE->NE_Receptor Postsynaptic_Effect Signal Transduction DA_Receptor->Postsynaptic_Effect NE_Receptor->Postsynaptic_Effect

Caption: Mechanism of Action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to determine the neurochemical profile of a compound like this compound.

Radioligand Binding Assay for DAT and NET

This assay quantifies the affinity of a test compound for the dopamine and norepinephrine transporters by measuring its ability to displace a known radiolabeled ligand that binds to the transporter.

Materials:

  • Membrane Preparations: Cell membranes from HEK293 cells stably expressing human DAT or NET.

  • Radioligand for DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55.

  • Radioligand for NET: [³H]Nisoxetine.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., GBR-12909) or NET inhibitor (e.g., Desipramine).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Instrumentation: Scintillation counter, 96-well plates, filter harvester.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand.

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Reuptake Inhibition Assay

This functional assay directly measures the ability of a test compound to block the transport of a neurotransmitter into cells expressing the corresponding transporter.

Materials:

  • Cell Lines: HEK293 cells stably expressing human DAT or NET.

  • Radiolabeled Neurotransmitter: [³H]Dopamine or [³H]Norepinephrine.

  • Test Compound: this compound.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer.

  • Instrumentation: Scintillation counter, 96-well plates.

Procedure:

  • Cell Plating: Plate the transporter-expressing cells in 96-well plates and allow them to adhere.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with various concentrations of the test compound.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to the wells to start the uptake process.

  • Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50 value).

cluster_workflow Experimental Workflow: Neurotransmitter Reuptake Inhibition Assay Start Start Plate_Cells Plate HEK293 cells expressing DAT or NET Start->Plate_Cells Pre_incubation Pre-incubate with Levophacetoperane Plate_Cells->Pre_incubation Add_Radioligand Add [3H]Dopamine or [3H]Norepinephrine Pre_incubation->Add_Radioligand Incubate Incubate at 37°C Add_Radioligand->Incubate Terminate_Uptake Terminate uptake with ice-cold buffer Incubate->Terminate_Uptake Lyse_Cells Lyse cells and measure radioactivity Terminate_Uptake->Lyse_Cells Data_Analysis Calculate IC50 Lyse_Cells->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a Neurotransmitter Reuptake Inhibition Assay.

Logical Relationships of Pharmacological Actions

The neurochemical profile of this compound can be summarized by a logical flow from its molecular structure to its clinical effects.

Structure (R,R)-enantiomer of Phacetoperane Reverse ester of Methylphenidate MOA Competitive Inhibition of Dopamine Transporter (DAT) & Norepinephrine Transporter (NET) Structure->MOA Neurochemical_Effect Increased extracellular Dopamine & Norepinephrine MOA->Neurochemical_Effect Pharmacological_Effect Psychostimulant Antidepressant Anorectic Neurochemical_Effect->Pharmacological_Effect Clinical_Application Potential treatment for ADHD, Depression, Obesity Pharmacological_Effect->Clinical_Application

Caption: Logical Flow of Levophacetoperane's Pharmacological Actions.

Conclusion

This compound is a dual dopamine and norepinephrine reuptake inhibitor. Its mechanism of action is well-characterized qualitatively. However, for a more refined understanding and to facilitate further drug development, the public availability of quantitative pharmacological data, such as Ki and IC50 values from standardized binding and uptake assays, is crucial. The experimental protocols outlined in this guide provide a framework for obtaining such data, which would be invaluable for comparative analyses with other psychostimulants and for elucidating the full therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for In-Vivo Studies with Levophacetoperane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levophacetoperane, the (R,R)-enantiomer of phacetoperane, is a psychostimulant that functions as a competitive inhibitor of norepinephrine (B1679862) and dopamine (B1211576) uptake. As the reverse ester of methylphenidate, it is under investigation for its therapeutic potential in treating conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy. These application notes provide detailed experimental protocols for conducting preclinical in-vivo studies to evaluate the pharmacokinetic profile and psychostimulant effects of Levophacetoperane hydrochloride in rodent models.

Mechanism of Action

This compound exerts its effects by binding to and blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET) on the presynaptic neuronal membrane. This inhibition of reuptake leads to an increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) DA_NE Vesicle->DA_NE DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Levophacetoperane Levophacetoperane Levophacetoperane->DAT Inhibition Levophacetoperane->NET Inhibition DA_NE->DAT Reuptake DA_NE->NET Reuptake Receptor Postsynaptic Receptors DA_NE->Receptor Binding

Caption: Mechanism of action of Levophacetoperane at the synapse.

Data Presentation

Disclaimer: The following quantitative data are exemplary and based on published studies of the structurally similar compound, methylphenidate, in rodents. These tables are intended to serve as a template for data presentation and for guiding experimental design. Actual values for this compound must be determined experimentally.

Table 1: Exemplary Pharmacokinetic Parameters of a Psychostimulant in Rodents Following Oral Administration

ParameterValue (Mouse)Value (Rat)
Dose (mg/kg)510
Cmax (ng/mL)~80~100
Tmax (min)15 - 3030 - 60
Half-life (t½) (h)~1.5~2.0
AUC₀-t (ng·h/mL)~200~350
Bioavailability (%)~20~25

Table 2: Exemplary Dose-Response Effect of a Psychostimulant on Locomotor Activity in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDose (mg/kg, i.p.)Mean Locomotor Activity (Beam Breaks / 60 min)% Change from Vehicle
Vehicle (Saline)01500 ± 1500%
Levophacetoperane HCl1.02000 ± 200+33%
Levophacetoperane HCl2.53500 ± 300+133%
Levophacetoperane HCl5.02800 ± 250+87%

Experimental Protocols

Rodent Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound in rats following oral (p.o.) and intravenous (i.v.) administration.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline or 0.5% methylcellulose)

  • Male Sprague-Dawley rats (250-300g)

  • Gavage needles

  • Intravenous catheters

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • Analytical equipment (LC-MS/MS)

Protocol:

  • Animal Acclimatization: Acclimate rats to the housing facility for at least one week prior to the study.

  • Dose Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentrations for both oral and intravenous administration.

  • Dosing:

    • Oral Administration: Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.

    • Intravenous Administration: Administer a single bolus dose (e.g., 2 mg/kg) via a tail vein catheter.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at the following time points:

    • Pre-dose (0 min)

    • Post-dose: 5, 15, 30, 60, 120, 240, 480, and 1440 minutes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of Levophacetoperane.

  • Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and bioavailability) using appropriate software.

cluster_workflow Pharmacokinetic Study Workflow start Acclimatize Rats dosing Administer Levophacetoperane HCl (Oral or IV) start->dosing sampling Collect Blood Samples (Multiple Time Points) dosing->sampling processing Prepare Plasma Samples sampling->processing analysis LC-MS/MS Analysis processing->analysis data_analysis Calculate PK Parameters analysis->data_analysis end Report Results data_analysis->end

Caption: Workflow for a rodent pharmacokinetic study.

Locomotor Activity in an ADHD Animal Model

Objective: To assess the dose-dependent effects of this compound on locomotor activity in the Spontaneously Hypertensive Rat (SHR), a widely used animal model for ADHD.[1]

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline)

  • Adult male Spontaneously Hypertensive Rats (SHR) and a control strain (e.g., Wistar-Kyoto rats).[1]

  • Open field arenas equipped with automated photobeam detection systems.

  • Syringes and needles for intraperitoneal (i.p.) injections.

Protocol:

  • Animal Acclimatization: Acclimate the rats to the testing room for at least 60 minutes before the start of the experiment.

  • Habituation: Place each rat individually into an open field arena and allow for a 60-minute habituation period to establish a baseline activity level.[1]

  • Dosing:

    • After habituation, administer the vehicle (saline) via i.p. injection and return the rat to the arena for a 60-minute session to assess the effect of the injection procedure.[1]

    • On subsequent testing days (with at least a 48-hour washout period), administer varying doses of this compound (e.g., 0.5, 1.0, 2.5, 5.0 mg/kg, i.p.).

  • Data Collection: Record locomotor activity (e.g., total distance traveled, number of horizontal and vertical beam breaks) in 5-minute bins for a 60 to 120-minute period immediately following the injection.[1]

  • Data Analysis: Analyze the data to determine the effect of each dose on locomotor activity compared to the vehicle control. Plot dose-response curves to identify the optimal dose for increasing or normalizing locomotor behavior.

cluster_workflow Locomotor Activity Study Workflow acclimatize Acclimatize Rats to Testing Room habituate 60-min Habituation in Open Field acclimatize->habituate dose Administer Vehicle or Levophacetoperane HCl (i.p.) habituate->dose record Record Locomotor Activity (60-120 min) dose->record analyze Analyze Data & Plot Dose-Response Curve record->analyze

Caption: Workflow for a locomotor activity study.

References

Application Notes and Protocols for Levophacetoperane Hydrochloride Solutions in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Levophacetoperane hydrochloride solutions for use in laboratory research. This compound is a psychostimulant that acts as a competitive inhibitor of norepinephrine (B1679862) and dopamine (B1211576) transporters, making it a valuable tool for studies in neuroscience and pharmacology.

Chemical and Physical Properties

Proper solution preparation begins with an understanding of the compound's physical and chemical characteristics.

PropertyValueSource
Molecular Formula C₁₄H₂₀ClNO₂[1][2]
Molecular Weight 269.77 g/mol [2]
Appearance White to off-white solid[3]
Solubility DMSO: 16.67 mg/mL (61.79 mM) (ultrasonication may be required)[3]
Storage (Solid) 4°C, sealed from moisture[3]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month (sealed from moisture)[3]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO), a common solvent for organic compounds.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weighing: Accurately weigh 2.70 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the powder.

  • Dissolution: Vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[3]

  • Storage: Aliquot the 10 mM stock solution into smaller volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer suitable for cell-based assays. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic (typically ≤ 0.5%).

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile physiological buffer (e.g., Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS))

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in the desired physiological buffer. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of buffer.

  • Final Working Solution: Further dilute the intermediate solution to the final desired concentration in the cell culture medium. For instance, to prepare a 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

  • pH and Buffer Capacity: For experiments sensitive to pH, it is important to use a buffer with adequate capacity in the physiological range (pH 5.5 to 7.5).[4][5] Bicarbonate buffers are physiologically relevant but require careful handling to prevent CO₂ loss and subsequent pH shifts.[4] Phosphate buffers are a common alternative.[6]

  • Use Immediately: It is recommended to prepare fresh working solutions for each experiment to ensure accuracy and avoid degradation.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for preparing this compound solutions for laboratory experiments.

G cluster_prep Solution Preparation cluster_use Experimental Use cluster_storage Storage weigh Weigh Levophacetoperane HCl dissolve Dissolve in Anhydrous DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock intermediate Prepare Intermediate Dilution (in buffer) stock->intermediate storage_conditions Store Aliquots -20°C (1 month) -80°C (6 months) stock->storage_conditions working Prepare Final Working Solution (in cell media) intermediate->working invivo In Vivo Dosing Solution intermediate->invivo invitro In Vitro Assay working->invitro

Workflow for Levophacetoperane HCl solution preparation.

Mechanism of Action: Signaling Pathway

This compound competitively inhibits the dopamine transporter (DAT) and the norepinephrine transporter (NET). This inhibition blocks the reuptake of dopamine and norepinephrine from the synaptic cleft, leading to increased extracellular concentrations of these neurotransmitters and enhanced downstream signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) Release DA_NE_synapse Increased Extracellular DA & NE DA_NE->DA_NE_synapse Release DAT_NET DAT / NET DA_NE_synapse->DAT_NET Reuptake receptors Dopamine & Adrenergic Receptors DA_NE_synapse->receptors Binding signaling Downstream Signaling (e.g., cAMP, PKA) receptors->signaling Activation Levophacetoperane Levophacetoperane HCl Levophacetoperane->DAT_NET Inhibition

Inhibition of DAT/NET by Levophacetoperane HCl.

References

Application Notes and Protocols for Levophacetoperane Hydrochloride in ADHD Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levophacetoperane hydrochloride, also known as (R,R)-phacetoperane or NLS-3, is a psychostimulant that has garnered renewed interest as a potential therapeutic agent for Attention-Deficit/Hyperactivity Disorder (ADHD). As the reverse ester of methylphenidate, it is postulated to modulate catecholaminergic neurotransmission, a key mechanism in the pathophysiology of ADHD. Historical data suggest a favorable benefit/risk profile compared to traditional stimulants.[1][2] These application notes provide a detailed overview of the proposed mechanism of action of Levophacetoperane and comprehensive protocols for its evaluation in established animal models of ADHD.

Mechanism of Action

Levophacetoperane is understood to act as a competitive inhibitor of norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) uptake.[3] By blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), it increases the extracellular concentrations of these neurotransmitters in key brain regions implicated in ADHD, such as the prefrontal cortex and striatum. This modulation of catecholaminergic signaling is believed to be the primary mechanism underlying its therapeutic effects on inattention, hyperactivity, and impulsivity.

dot

Caption: Proposed mechanism of action of this compound.

Preclinical Evaluation in ADHD Animal Models

The Spontaneously Hypertensive Rat (SHR) is a widely accepted and validated genetic animal model for the combined type of ADHD, exhibiting key behavioral characteristics of the disorder, including hyperactivity, impulsivity, and deficits in sustained attention.[4][5] The following protocols are designed to assess the efficacy of this compound in the SHR model.

Experimental Workflow

dot

Experimental_Workflow cluster_behavioral_tests Behavioral Assessments animal_model Animal Model Selection: Spontaneously Hypertensive Rat (SHR) and Wistar-Kyoto (WKY) controls acclimatization Acclimatization Period (1-2 weeks) animal_model->acclimatization drug_prep Drug Preparation: This compound dissolved in saline acclimatization->drug_prep dosing Dose-Response Study: Vehicle, Low, Medium, High Doses (e.g., 0.5, 1, 5 mg/kg, i.p.) drug_prep->dosing behavioral_testing Behavioral Testing Battery dosing->behavioral_testing data_analysis Data Analysis and Interpretation behavioral_testing->data_analysis open_field Open-Field Test (Hyperactivity) behavioral_testing->open_field five_csrt 5-Choice Serial Reaction Time Task (Attention & Impulsivity) behavioral_testing->five_csrt

Caption: General experimental workflow for preclinical evaluation.

Protocol 1: Assessment of Locomotor Activity (Open-Field Test)

This protocol assesses the effect of Levophacetoperane on hyperactivity, a core symptom of ADHD.

Objective: To determine the dose-dependent effect of this compound on spontaneous locomotor activity in SHR and WKY rats.

Materials:

  • Open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system.

  • This compound

  • Sterile saline (0.9% NaCl)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Male SHR and Wistar-Kyoto (WKY) rats (adolescent or young adult)

Procedure:

  • Habituation: Acclimate rats to the testing room for at least 1 hour before the test. Handle the rats for several days prior to the experiment.

  • Drug Administration: Administer this compound (e.g., 0.5, 1.0, 5.0 mg/kg) or vehicle (saline) via i.p. injection 30 minutes before the test.

  • Test Initiation: Gently place the rat in the center of the open-field arena.

  • Data Collection: Record locomotor activity for a 30-minute session. Key parameters to measure include:

    • Total distance traveled

    • Time spent in the center zone vs. periphery

    • Rearing frequency (vertical activity)

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with dose and strain as factors) to compare the effects of different doses of Levophacetoperane between SHR and WKY rats.

Expected Outcome: A therapeutically effective dose of Levophacetoperane is expected to normalize the hyperactivity observed in SHR rats without significantly affecting the locomotor activity of WKY control rats.

Data Presentation (Hypothetical Data):

Treatment GroupDose (mg/kg)Animal StrainTotal Distance Traveled (cm) (Mean ± SEM)
Vehicle0WKY2500 ± 150
Vehicle0SHR4500 ± 200
Levophacetoperane0.5SHR4200 ± 180
Levophacetoperane1.0SHR3000 ± 160
Levophacetoperane5.0SHR2800 ± 150
Levophacetoperane1.0WKY2600 ± 140

*p < 0.05 compared to Vehicle SHR group

Protocol 2: Assessment of Attention and Impulsivity (5-Choice Serial Reaction Time Task - 5-CSRTT)

This protocol evaluates the effects of Levophacetoperane on sustained attention and response inhibition.[6][7]

Objective: To assess the dose-dependent effects of this compound on attention and impulsivity in SHR and WKY rats using the 5-CSRTT.

Materials:

  • 5-CSRTT operant chambers

  • Food pellets (as reinforcers)

  • This compound

  • Sterile saline (0.9% NaCl)

  • Syringes and needles for i.p. injection

  • Trained male SHR and WKY rats (food-restricted to 85-90% of their free-feeding body weight)

Procedure:

  • Training: Train rats on the 5-CSRTT until they reach a stable baseline performance (e.g., >80% accuracy and <20% omissions).

  • Drug Administration: Administer this compound (e.g., 0.5, 1.0, 5.0 mg/kg) or vehicle (saline) via i.p. injection 30 minutes before the test session.

  • Test Session: Conduct a standard 5-CSRTT session (e.g., 100 trials or 30 minutes).

  • Data Collection: Record the following parameters:

    • Attention:

      • Accuracy (% correct responses)

      • Omissions (% of trials with no response)

    • Impulsivity:

      • Premature responses (responses made before the stimulus presentation)

    • Other measures:

      • Correct response latency

      • Reward collection latency

  • Data Analysis: Use appropriate statistical analyses (e.g., repeated measures ANOVA) to compare the effects of different doses of Levophacetoperane on task performance between SHR and WKY rats.

Expected Outcome: An effective dose of Levophacetoperane is anticipated to improve accuracy and reduce omissions in SHR rats, indicating enhanced attention. A reduction in premature responses would suggest an anti-impulsive effect.

Data Presentation (Hypothetical Data):

Treatment GroupDose (mg/kg)Animal StrainAccuracy (%) (Mean ± SEM)Premature Responses (Count) (Mean ± SEM)
Vehicle0WKY85 ± 35 ± 1
Vehicle0SHR65 ± 415 ± 2
Levophacetoperane0.5SHR70 ± 312 ± 2
Levophacetoperane1.0SHR80 ± 28 ± 1
Levophacetoperane5.0SHR78 ± 37 ± 1
Levophacetoperane1.0WKY86 ± 24 ± 1

*p < 0.05 compared to Vehicle SHR group

Summary and Future Directions

The provided protocols offer a framework for the systematic preclinical evaluation of this compound in a validated animal model of ADHD. While existing literature suggests a promising profile for this compound, rigorous in vivo studies are necessary to quantify its efficacy and further elucidate its neurochemical mechanisms. Future studies could also incorporate in vivo microdialysis to directly measure the effects of Levophacetoperane on extracellular dopamine and norepinephrine levels in the prefrontal cortex and striatum of freely moving SHR rats. Such data would provide a more complete understanding of its pharmacodynamic profile and strengthen its potential as a novel treatment for ADHD.

References

Levophacetoperane Hydrochloride: Application Notes for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levophacetoperane hydrochloride is a psychostimulant that acts as a norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor.[1][2][3][] Structurally, it is the reverse ester of methylphenidate, a well-documented therapeutic for Attention-Deficit/Hyperactivity Disorder (ADHD).[1][5] Historically, Levophacetoperane has been utilized as an antidepressant and anorectic.[1][2] Its primary mechanism of action involves the competitive inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased extracellular concentrations of these key neurotransmitters in the synaptic cleft.[2][3][] This profile makes this compound a valuable research tool for investigating the roles of dopaminergic and noradrenergic systems in various physiological and pathological processes in the central nervous system.

These application notes provide an overview of the pharmacological profile of this compound and detailed protocols for key in vitro and in vivo neuroscience experiments.

Pharmacological Profile

This compound's primary pharmacological action is the inhibition of DAT and NET. The affinity and potency of this inhibition can be quantified through various in vitro assays. While specific quantitative data for Levophacetoperane is not widely published, the following tables provide a template for the types of data that can be generated using the protocols outlined in this document.

Table 1: In Vitro Binding Affinities (Ki) of this compound

TransporterRadioligandTissue/Cell LineKi (nM)Reference
Dopamine Transporter (DAT)[³H]WIN 35,428Rat StriatumData to be determined(Researcher's own data)
Norepinephrine Transporter (NET)[³H]NisoxetineRat Frontal CortexData to be determined(Researcher's own data)

Table 2: In Vitro Functional Inhibition (IC50) of this compound

TransporterSubstrateTissue/Cell LineIC50 (nM)Reference
Dopamine Transporter (DAT)[³H]DopamineRat Striatal SynaptosomesData to be determined(Researcher's own data)
Norepinephrine Transporter (NET)[³H]NorepinephrineRat Cortical SynaptosomesData to be determined(Researcher's own data)

Table 3: In Vivo Behavioral Effects (ED50) of this compound in Rodents

Behavioral AssaySpeciesRoute of AdministrationED50 (mg/kg)Reference
Locomotor ActivityRatIntraperitoneal (i.p.)Data to be determined(Researcher's own data)
Drug DiscriminationRatIntraperitoneal (i.p.)Data to be determined(Researcher's own data)

Mechanism of Action: Signaling Pathway

This compound exerts its effects by blocking the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby prolonging their action on postsynaptic receptors.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron LVP Levophacetoperane Hydrochloride DAT Dopamine Transporter (DAT) LVP->DAT Inhibits NET Norepinephrine Transporter (NET) LVP->NET Inhibits DA_vesicle Dopamine Vesicle DA Dopamine DA_vesicle->DA Release NE_vesicle Norepinephrine Vesicle NE Norepinephrine NE_vesicle->NE Release DA->DAT Reuptake DA_receptor Dopamine Receptors DA->DA_receptor Binds NE->NET Reuptake NE_receptor Norepinephrine Receptors NE->NE_receptor Binds signaling Postsynaptic Signaling DA_receptor->signaling NE_receptor->signaling

Mechanism of this compound Action.

Experimental Protocols

In Vitro Assays

This protocol determines the binding affinity (Ki) of this compound for the dopamine and norepinephrine transporters.

Materials:

  • Rat brain tissue (striatum for DAT, frontal cortex for NET) or cells expressing recombinant transporters.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET.

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Scintillation fluid.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a known competitor (e.g., 10 µM GBR 12909 for DAT; 10 µM Desipramine for NET).

    • Displacement: Membrane preparation, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the displacement curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start prep Prepare Brain Membrane Suspension start->prep setup Set up 96-well Plate (Total, Non-specific, Displacement) prep->setup incubate Incubate at Room Temperature setup->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Calculate Ki Value count->analyze end End analyze->end

Radioligand Binding Assay Workflow.

This protocol measures the functional inhibition (IC50) of dopamine and norepinephrine uptake by this compound in isolated nerve terminals (synaptosomes).

Materials:

  • Rat brain tissue (striatum for dopamine, cortex for norepinephrine).

  • Radiolabeled neurotransmitters: [³H]Dopamine or [³H]Norepinephrine.

  • This compound.

  • Krebs-Ringer-HEPES buffer (KRH buffer).

  • Scintillation fluid.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Synaptosome Preparation: Homogenize brain tissue in ice-cold 0.32 M sucrose (B13894) solution. Centrifuge the homogenate at 1,000 x g for 10 minutes. Centrifuge the supernatant at 20,000 x g for 20 minutes to pellet the synaptosomes. Resuspend the synaptosomal pellet in KRH buffer.

  • Assay Setup: In a 96-well plate, pre-incubate the synaptosomal suspension with either vehicle or varying concentrations of this compound for 10-15 minutes at 37°C.

  • Uptake Initiation: Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Uptake Termination: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold KRH buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the uptake in the presence of a high concentration of a known inhibitor. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

In Vivo Assays

This protocol allows for the measurement of extracellular dopamine and norepinephrine levels in specific brain regions of freely moving animals following administration of this compound.

Materials:

  • Rats or mice.

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Guide cannulae.

  • Syringe pump.

  • Fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound.

  • HPLC with electrochemical detection (HPLC-ECD) system.

Procedure:

  • Surgery: Anesthetize the animal and place it in a stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex). Allow the animal to recover for several days.

  • Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection).

  • Post-Drug Collection: Continue collecting dialysate samples for several hours to monitor the drug-induced changes in extracellular dopamine and norepinephrine concentrations.

  • Sample Analysis: Analyze the concentration of dopamine and norepinephrine in the dialysate samples using HPLC-ECD.

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot the time course of the drug's effect.

start Start surgery Implant Guide Cannula start->surgery recovery Animal Recovery surgery->recovery probe Insert Microdialysis Probe recovery->probe baseline Collect Baseline Dialysate Samples probe->baseline drug Administer Levophacetoperane baseline->drug post_drug Collect Post-Drug Dialysate Samples drug->post_drug hplc Analyze Samples with HPLC-ECD post_drug->hplc analyze Analyze Data hplc->analyze end End analyze->end

In Vivo Microdialysis Experimental Workflow.

This protocol assesses the effect of this compound on spontaneous locomotor activity in rodents, a measure of its stimulant properties.

Materials:

  • Rats or mice.

  • Open field arenas equipped with automated activity monitoring systems (e.g., infrared beams).

  • This compound.

  • Vehicle solution (e.g., saline).

Procedure:

  • Habituation: Place the animals in the open field arenas for a period (e.g., 30-60 minutes) to allow them to acclimate to the novel environment on a day prior to testing.

  • Drug Administration: On the test day, administer this compound or vehicle to different groups of animals.

  • Testing: Immediately after injection, place the animals back into the open field arenas and record their locomotor activity for a set duration (e.g., 60-120 minutes).

  • Data Analysis: Quantify locomotor activity parameters such as total distance traveled, horizontal activity, and vertical activity (rearing). Compare the activity levels between the drug-treated and vehicle-treated groups. Determine the ED50 value for the effect of this compound on locomotor activity.

This protocol determines whether the subjective effects of this compound are similar to those of a known psychostimulant, such as cocaine or d-amphetamine.

Materials:

  • Rats or mice.

  • Operant conditioning chambers equipped with two levers and a food dispenser.

  • This compound.

  • Training drug (e.g., cocaine or d-amphetamine).

  • Vehicle solution.

Procedure:

  • Training: Train the animals to press one lever to receive a food reward after being injected with the training drug and to press the other lever to receive a reward after being injected with the vehicle. Training continues until the animals reliably press the correct lever based on the injection they received.

  • Testing: Once the animals have learned the discrimination, administer various doses of this compound and observe which lever they press.

  • Data Analysis: Calculate the percentage of responses on the drug-appropriate lever for each dose of this compound. If the animals predominantly press the drug-appropriate lever, it indicates that this compound has subjective effects similar to the training drug. Determine the ED50 value for this generalization.

Conclusion

This compound is a valuable pharmacological tool for the investigation of the dopaminergic and noradrenergic systems. The protocols provided here offer a framework for the comprehensive in vitro and in vivo characterization of this and similar compounds. By elucidating its binding affinities, functional potencies, and behavioral effects, researchers can gain deeper insights into the neurobiological mechanisms underlying various neurological and psychiatric conditions.

References

Application Note: High-Performance Liquid Chromatography for the Quantitative Analysis of Levophacetoperane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Levophacetoperane hydrochloride in bulk drug substance and pharmaceutical formulations. The developed method is specific, accurate, and precise, making it suitable for routine quality control and stability testing. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis, to ensure successful implementation in a laboratory setting.

Introduction

Levophacetoperane is a psychostimulant that acts as a norepinephrine-dopamine reuptake inhibitor.[1] Its hydrochloride salt is the active pharmaceutical ingredient (API) used in certain pharmaceutical preparations. Accurate and precise analytical methods are crucial for ensuring the quality, safety, and efficacy of this compound formulations. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for its high resolution, sensitivity, and specificity.[2]

This application note describes a validated RP-HPLC method for the determination of this compound. The method utilizes a C18 stationary phase with a mobile phase consisting of a buffered organic solvent mixture, and UV detection. The protocol is designed to be straightforward and easily transferable to other laboratories.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector is required.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Solvents and Reagents: HPLC grade acetonitrile (B52724) and methanol, analytical grade potassium dihydrogen phosphate (B84403), and ortho-phosphoric acid are necessary. High-purity water (e.g., Milli-Q or equivalent) should be used.

  • Standard Substance: A well-characterized reference standard of this compound is required.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 25 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with ortho-phosphoric acid) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 20 µL
Run Time 10 minutes
Preparation of Solutions
  • Buffer Preparation (25 mM Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of high-purity water. Adjust the pH to 3.0 with ortho-phosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 40:60 (v/v) ratio. Degas the mobile phase by sonication or vacuum filtration before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-50 µg/mL.

  • Sample Preparation (for a hypothetical tablet formulation):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

    • The filtered solution is now ready for injection.

Data Presentation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines. A summary of the validation parameters is presented in Table 2.

Validation ParameterResult
Linearity Range 10 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD) < 2.0%
Accuracy (Recovery) 98.0% - 102.0%
Specificity No interference from common excipients
Retention Time Approximately 5.5 minutes

Experimental Workflow Visualization

The logical flow of the analytical procedure is depicted in the following diagram.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis MobilePhase Mobile Phase (Acetonitrile:Buffer) HPLC_System HPLC System (C18 Column, UV Detector) MobilePhase->HPLC_System Pump StandardStock Standard Stock Solution (100 µg/mL) WorkingStandards Working Standard Solutions (10-50 µg/mL) StandardStock->WorkingStandards Dilute Injection Inject 20 µL WorkingStandards->Injection SamplePrep Sample Preparation (Tablet Powder) SamplePrep->Injection Chromatogram Obtain Chromatogram HPLC_System->Chromatogram Detect Injection->HPLC_System PeakArea Measure Peak Area Chromatogram->PeakArea CalibrationCurve Construct Calibration Curve PeakArea->CalibrationCurve Quantification Quantify Analyte PeakArea->Quantification CalibrationCurve->Quantification Calculate Concentration

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is a reliable and efficient tool for the quantitative analysis of this compound in pharmaceutical samples. The method is straightforward to implement and provides accurate and precise results, making it suitable for routine quality control testing in the pharmaceutical industry. The provided protocol and validation data demonstrate the method's robustness and suitability for its intended purpose.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended administration routes for Levophacetoperane in rodent studies. Due to the limited availability of specific preclinical studies detailing the administration of Levophacetoperane, this document outlines protocols based on its physicochemical properties, its classification as a psychostimulant similar to methylphenidate, and general guidelines for rodent drug administration.

Physicochemical Properties and Formulation Considerations

A thorough understanding of Levophacetoperane's properties is crucial for appropriate vehicle selection and formulation.

PropertyValueSource
Chemical Name [(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate[1]
Synonyms Levofacetoperane, Lidepran, Phacetoperane, RP-8228[1][2]
Molecular Formula C₁₄H₁₉NO₂[1]
Molecular Weight 233.31 g/mol [1]
Form Available as Levophacetoperane Hydrochloride (C₁₄H₁₉NO₂•HCl)[3]
Solubility Soluble in DMSO. As a hydrochloride salt, it is expected to have some degree of aqueous solubility.[4]
Acute Toxicity (Oral) LD50: 400 mg/kg in rats[5]

Vehicle Selection:

The choice of vehicle is critical for ensuring drug stability, bioavailability, and minimizing any confounding effects on the animal.

  • Aqueous Vehicles: For this compound, sterile water for injection or physiological saline (0.9% NaCl) are the first choices for parenteral routes due to their isotonic nature.[3] For oral administration, a 5-10% sucrose (B13894) solution can be used to improve palatability.[6]

  • Co-solvents: If aqueous solubility is limited at the desired concentration, co-solvents such as Dimethyl Sulfoxide (DMSO) can be used.[4] However, the concentration of DMSO should be kept to a minimum (ideally below 10%) and a vehicle-only control group should be included in the study, as DMSO can have its own biological effects.[7]

Recommended Administration Routes and Protocols

Based on the nature of Levophacetoperane as a psychostimulant, the most common and recommended administration routes for efficacy and pharmacokinetic studies are oral gavage and intraperitoneal injection.

Oral Gavage (PO)

Oral gavage ensures accurate dosage directly into the stomach and is a common route for preclinical studies of orally available drugs.[8]

Protocol for Oral Gavage in Rats and Mice:

  • Preparation of Dosing Solution:

    • Dissolve this compound in sterile water, saline, or a 5-10% sucrose solution to the desired concentration.

    • If using a co-solvent, prepare the solution ensuring the final concentration of the co-solvent is well-tolerated.

    • Ensure the solution is at room temperature before administration.

  • Animal Handling and Restraint:

    • Gently restrain the animal to prevent movement and injury. For mice, this can often be done by one person, while rats may require two people.[3]

    • Ensure the animal's head and body are in a straight line to facilitate the passage of the gavage needle.

  • Administration:

    • Use a sterile, flexible, or rigid gavage needle of the appropriate size for the animal (see table below).

    • Measure the length of the needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.

    • Gently insert the needle into the esophagus and advance it to the predetermined length. Do not force the needle.

    • Slowly administer the drug solution.

  • Post-Administration Monitoring:

    • Observe the animal for any signs of distress, such as difficulty breathing or regurgitation.

    • Return the animal to its cage and monitor its behavior.

Table of Recommended Volumes and Needle Gauges for Oral Gavage:

SpeciesBody Weight (g)Max Volume (ml/kg)Needle Gauge
Mouse 20-301020-22g
Rat 200-4001016-18g
Intraperitoneal Injection (IP)

IP injection allows for rapid absorption of the compound into the systemic circulation, bypassing the first-pass metabolism that occurs with oral administration.[9][10] This route is frequently used for psychostimulants in behavioral studies.[1]

Protocol for Intraperitoneal Injection in Rats and Mice:

  • Preparation of Dosing Solution:

    • Dissolve this compound in sterile physiological saline (0.9% NaCl).

    • Ensure the solution is sterile and at room temperature.

  • Animal Handling and Restraint:

    • Position the animal on its back and gently restrain it.

  • Administration:

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[11]

    • Insert a sterile needle of the appropriate size (see table below) at a 30-45 degree angle.

    • Aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

    • Inject the solution slowly.

  • Post-Administration Monitoring:

    • Observe the animal for any signs of pain or distress at the injection site.

    • Return the animal to its cage and monitor its behavior.

Table of Recommended Volumes and Needle Gauges for Intraperitoneal Injection:

SpeciesBody Weight (g)Max Volume (ml/kg)Needle Gauge
Mouse 20-301025-27g
Rat 200-4001023-25g

Experimental Workflow and Signaling Pathways

Experimental Workflow for Route Selection

The selection of an appropriate administration route is a critical step in study design. The following diagram illustrates a logical workflow for this process.

G A Define Research Objective (e.g., Pharmacokinetics, Behavioral Assay) B Review Physicochemical Properties (Solubility, Stability) A->B C Consider Route-Specific Advantages and Disadvantages B->C D Oral Gavage (PO) C->D E Intraperitoneal (IP) C->E F Intravenous (IV) C->F G Subcutaneous (SC) C->G H Select Vehicle (e.g., Saline, Water, DMSO) D->H Mimics clinical route E->H Rapid absorption, bypasses first-pass F->H 100% bioavailability G->H Sustained release I Determine Dosage Range (Based on literature and pilot studies) H->I J Conduct Pilot Study (Assess tolerability and preliminary efficacy) I->J K Proceed with Main Study J->K

Caption: Workflow for selecting a Levophacetoperane administration route.

Simplified Signaling Pathway of Psychostimulants

Levophacetoperane, as a psychostimulant and a norepinephrine-dopamine reuptake inhibitor, is expected to modulate catecholaminergic signaling in the brain.[12] The following diagram provides a simplified overview of this mechanism.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Levophacetoperane B Dopamine Transporter (DAT) Norepinephrine Transporter (NET) A->B Inhibits C Increased Dopamine & Norepinephrine Levels B->C Blocks Reuptake D Dopamine & Norepinephrine Receptors C->D Activates E Downstream Signaling & Behavioral Effects D->E

Caption: Mechanism of action of Levophacetoperane.

Conclusion

References

Application Notes and Protocols for Studying the Behavioral Effects of Levophacetoperane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the behavioral effects of Levophacetoperane hydrochloride, a psychostimulant that functions as a norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor.[1] Developed in the 1950s, it has been explored for its potential as an antidepressant and anorectic and is currently under investigation as a potentially safer alternative to traditional stimulants for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[2][3] Levophacetoperane is the (R,R)-enantiomer of phacetoperane and is a reverse ester of methylphenidate.[2][3][4]

This document outlines protocols for assessing locomotor activity, anxiety-like behavior, cognitive enhancement, and abuse potential. Furthermore, it provides methodologies for in vitro assays to characterize the compound's interaction with dopamine and norepinephrine transporters.

In Vitro Characterization

Prior to in vivo behavioral assessment, it is crucial to characterize the binding affinity and functional inhibition of this compound at the dopamine transporter (DAT) and norepinephrine transporter (NET).

Transporter Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for DAT and NET.

Protocol:

  • Preparation of Synaptosomes:

    • Dissect brain regions rich in DAT (striatum) and NET (hippocampus or prefrontal cortex) from rodents.

    • Homogenize the tissue in ice-cold sucrose (B13894) buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in an appropriate assay buffer.

  • Radioligand Binding Assay:

    • Incubate the synaptosomal preparations with a specific radioligand for either DAT (e.g., [³H]WIN 35,428) or NET (e.g., [³H]nisoxetine) at various concentrations.

    • In parallel, incubate the synaptosomes with the radioligand and a range of concentrations of this compound.

    • Non-specific binding is determined in the presence of a high concentration of a known DAT or NET inhibitor (e.g., GBR 12909 for DAT, desipramine (B1205290) for NET).

    • After incubation, rapidly filter the samples through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assays

Objective: To determine the functional potency (IC50) of this compound to inhibit dopamine and norepinephrine uptake.

Protocol:

  • Cell Culture:

    • Use cell lines stably expressing human DAT (hDAT) or human NET (hNET), such as HEK293 cells.

    • Culture the cells in appropriate media and conditions.

  • Uptake Assay:

    • Plate the cells in 96-well plates and allow them to adhere.

    • Pre-incubate the cells with various concentrations of this compound or vehicle.

    • Initiate the uptake reaction by adding a known concentration of radiolabeled dopamine ([³H]DA) or norepinephrine ([³H]NE).

    • Incubate for a short period at 37°C to allow for transporter-mediated uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of uptake inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Behavioral Pharmacology Protocols

The following protocols are designed to assess the in vivo behavioral effects of this compound in rodent models.

Locomotor Activity Assessment

Objective: To evaluate the effect of this compound on spontaneous locomotor activity and to determine its dose-response relationship.

Protocol: Open Field Test

  • Apparatus: A square arena (e.g., 40 x 40 x 40 cm) made of a non-reflective material, equipped with an automated video-tracking system.

  • Procedure:

    • Habituate the animals to the testing room for at least 30 minutes before the experiment.

    • Administer this compound or vehicle via the intended route (e.g., intraperitoneal, oral gavage).

    • After a specified pre-treatment time, place the animal in the center of the open field arena.

    • Record the animal's activity for a set duration (e.g., 30-60 minutes).

  • Data Analysis:

    • The video-tracking system will automatically quantify parameters such as:

      • Total distance traveled.

      • Time spent in the center versus the periphery of the arena (thigmotaxis, an index of anxiety).

      • Rearing frequency (a measure of exploratory behavior).

    • Compare the data between different dose groups and the vehicle control group.

Illustrative Quantitative Data (Hypothetical):

Dose (mg/kg)Total Distance Traveled (cm)Time in Center (s)Rearing Frequency
Vehicle1500 ± 15045 ± 525 ± 3
12500 ± 20040 ± 435 ± 4
34500 ± 30035 ± 345 ± 5
103000 ± 25030 ± 330 ± 4

Note: Data are presented as mean ± SEM. This is illustrative data and does not represent actual experimental results.

Assessment of Anxiety-Like Behavior

Objective: To determine if this compound exhibits anxiolytic or anxiogenic properties.

Protocol: Elevated Plus Maze (EPM)

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Habituate the animals to the testing room.

    • Administer this compound or vehicle.

    • After the pre-treatment period, place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • An automated tracking system or a trained observer records the time spent in and the number of entries into the open and closed arms.

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • An increase in these parameters suggests an anxiolytic effect, while a decrease may indicate an anxiogenic effect.

Illustrative Quantitative Data (Hypothetical):

Dose (mg/kg)% Time in Open Arms% Open Arm Entries
Vehicle20 ± 330 ± 4
122 ± 433 ± 5
318 ± 328 ± 4
1015 ± 225 ± 3

Note: Data are presented as mean ± SEM. This is illustrative data and does not represent actual experimental results.

Cognitive Enhancement Evaluation

Objective: To assess the potential of this compound to improve learning and memory.

Protocol: Novel Object Recognition (NOR) Test

  • Apparatus: An open field arena and a set of different objects that are novel to the animals.

  • Procedure:

    • Habituation Phase: Allow the animal to explore the empty arena for 5-10 minutes on two consecutive days.

    • Training/Familiarization Phase: Place two identical objects in the arena and allow the animal to explore them for a set period (e.g., 5-10 minutes).

    • Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour or 24 hours).

    • Testing Phase: Replace one of the familiar objects with a novel object and allow the animal to explore for 5 minutes.

  • Data Analysis:

    • Record the time spent exploring each object (familiar and novel).

    • Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A higher DI indicates better recognition memory.

Illustrative Quantitative Data (Hypothetical):

Dose (mg/kg)Discrimination Index (1-hour delay)Discrimination Index (24-hour delay)
Vehicle0.25 ± 0.050.10 ± 0.03
10.40 ± 0.060.20 ± 0.04
30.55 ± 0.070.35 ± 0.05
100.45 ± 0.060.25 ± 0.04

Note: Data are presented as mean ± SEM. This is illustrative data and does not represent actual experimental results.

Assessment of Abuse Potential

Objective: To evaluate the rewarding properties of this compound, which can be an indicator of its abuse potential.

Protocol: Conditioned Place Preference (CPP)

  • Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.

  • Procedure:

    • Pre-conditioning Phase (Baseline): Allow the animal to freely explore both compartments to determine any initial preference.

    • Conditioning Phase: On alternating days, administer this compound and confine the animal to one compartment, and administer vehicle and confine it to the other compartment. This is typically done over several days.

    • Post-conditioning Phase (Test): Place the animal in the center of the apparatus with free access to both compartments and record the time spent in each.

  • Data Analysis:

    • Calculate the difference in time spent in the drug-paired compartment between the post-conditioning and pre-conditioning phases.

    • A significant increase in time spent in the drug-paired compartment suggests that the drug has rewarding properties.

Illustrative Quantitative Data (Hypothetical):

Dose (mg/kg)Time Spent in Drug-Paired Compartment (s) - Post-Pre
Vehicle10 ± 15
150 ± 20
3150 ± 30
10120 ± 25

Note: Data are presented as mean ± SEM. This is illustrative data and does not represent actual experimental results.

Signaling Pathways and Experimental Workflows

Mechanism of Action

This compound is a norepinephrine and dopamine reuptake inhibitor. By blocking DAT and NET, it increases the synaptic concentrations of these neurotransmitters, leading to enhanced dopaminergic and noradrenergic signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicle DA Dopamine DA_Vesicle->DA Release NE_Vesicle Norepinephrine Vesicle NE Norepinephrine NE_Vesicle->NE Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Levophacetoperane Levophacetoperane Hydrochloride Levophacetoperane->DAT Inhibits Levophacetoperane->NET Inhibits DA->DAT Reuptake DA_Receptor Dopamine Receptor DA->DA_Receptor Binds NE->NET Reuptake NE_Receptor Norepinephrine Receptor NE->NE_Receptor Binds Behavioral_Effects Behavioral Effects (Increased Locomotion, Cognitive Enhancement) DA_Receptor->Behavioral_Effects NE_Receptor->Behavioral_Effects

Caption: Mechanism of action of this compound.

Experimental Workflow for Behavioral Studies

The following diagram illustrates a typical workflow for conducting behavioral studies with this compound.

G cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Randomization Randomization into Dose Groups Animal_Acclimation->Randomization Drug_Preparation Levophacetoperane HCl Solution Preparation Drug_Administration Drug Administration (i.p., p.o.) Drug_Preparation->Drug_Administration Randomization->Drug_Administration Pretreatment_Period Pre-treatment Period Drug_Administration->Pretreatment_Period Behavioral_Testing Behavioral Testing (e.g., Open Field, NOR) Pretreatment_Period->Behavioral_Testing Data_Collection Automated Data Collection (Video Tracking) Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, t-test) Data_Collection->Statistical_Analysis Results Results Interpretation and Conclusion Statistical_Analysis->Results

Caption: General workflow for behavioral pharmacology studies.

By following these detailed protocols and utilizing the provided frameworks for data presentation and analysis, researchers can effectively evaluate the behavioral effects of this compound and contribute to a better understanding of its therapeutic potential.

References

Application Notes and Protocols: In-Vitro Potency Determination of Levophacetoperane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levophacetoperane hydrochloride is a psychostimulant that functions as a competitive inhibitor of both the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).[1][2][3] As the reverse ester of methylphenidate, its mechanism of action involves blocking the reuptake of norepinephrine and dopamine from the synaptic cleft, thereby increasing the extracellular concentrations of these neurotransmitters and enhancing noradrenergic and dopaminergic signaling.[2][4][5] The assessment of the in-vitro potency of this compound is crucial for understanding its pharmacological profile and for the development of novel therapeutics.

These application notes provide detailed protocols for in-vitro assays to determine the potency of this compound by quantifying its inhibitory activity on the human norepinephrine and dopamine transporters. The primary assays described are radioligand binding assays and neurotransmitter uptake assays, which are standard methods for characterizing the interaction of compounds with monoamine transporters.[6][7][8][9][10]

Mechanism of Action: Norepinephrine and Dopamine Reuptake Inhibition

This compound exerts its effects by binding to NET and DAT, preventing the reuptake of norepinephrine and dopamine into presynaptic neurons. This leads to an accumulation of these neurotransmitters in the synapse, resulting in prolonged stimulation of postsynaptic receptors.

cluster_presynaptic Presynaptic Neuron cluster_vesicle Vesicle cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron NE_DA Norepinephrine (NE) & Dopamine (DA) NE_DA_synapse NE & DA NE_DA->NE_DA_synapse Release NET Norepinephrine Transporter (NET) DAT Dopamine Transporter (DAT) synaptic_cleft NE_DA_synapse->NET Reuptake NE_DA_synapse->DAT Reuptake Receptor Postsynaptic Receptors NE_DA_synapse->Receptor Binds Levophacetoperane Levophacetoperane Hydrochloride Levophacetoperane->NET Inhibits Levophacetoperane->DAT Inhibits postsynaptic_neuron

Caption: Mechanism of this compound Action.

Data Presentation: Potency of this compound

The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values are determined through in-vitro assays and provide a measure of the drug's affinity for the norepinephrine and dopamine transporters. Lower IC50 and Ki values indicate higher potency.

Table 1: Inhibitory Potency (IC50) of this compound on Monoamine Transporters

CompoundTargetIC50 (nM)Assay TypeCell Line/TissueReference
Levophacetoperane HCl hNET Data not availableNeurotransmitter UptakeHEK293-hNET-
Levophacetoperane HCl hDAT Data not availableNeurotransmitter UptakeHEK293-hDAT-
MethylphenidatehNET~45Neurotransmitter UptakeRat Cortical Synaptosomes[11]
MethylphenidatehDAT~8.5Neurotransmitter UptakeRat Striatal Synaptosomes[11]

Table 2: Binding Affinity (Ki) of this compound for Monoamine Transporters

CompoundTargetKi (nM)Assay TypeRadioligandReference
Levophacetoperane HCl hNET Data not availableRadioligand Binding[3H]Nisoxetine-
Levophacetoperane HCl hDAT Data not availableRadioligand Binding[3H]WIN 35,428-
MethylphenidatehNET~45Radioligand Binding[3H]Nisoxetine[11]
MethylphenidatehDAT~8.5Radioligand Binding[3H]WIN 35,428[11]

Experimental Protocols

Detailed methodologies for two key in-vitro assays to determine the potency of this compound are provided below. These protocols are based on established methods for characterizing monoamine reuptake inhibitors.[6][7][8]

Radioligand Binding Assay for hNET and hDAT

This assay measures the ability of this compound to displace a specific radioligand from the norepinephrine or dopamine transporter.

start Start cell_prep Prepare membranes from HEK293 cells expressing hNET or hDAT start->cell_prep incubation Incubate membranes with radioligand (e.g., [3H]Nisoxetine for NET, [3H]WIN 35,428 for DAT) and varying concentrations of Levophacetoperane HCl cell_prep->incubation filtration Separate bound from free radioligand by rapid filtration incubation->filtration scintillation Quantify bound radioactivity using a scintillation counter filtration->scintillation analysis Analyze data to determine IC50 and Ki values scintillation->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

Materials:

  • HEK293 cells stably expressing human NET (hNET) or human DAT (hDAT)

  • Cell culture medium (e.g., DMEM with 10% FBS and selection antibiotic)

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligand: [3H]Nisoxetine for hNET or [3H]WIN 35,428 for hDAT

  • This compound

  • Non-specific binding control (e.g., Desipramine for hNET, GBR 12909 for hDAT)

  • Glass fiber filters

  • Scintillation cocktail

  • 96-well plates

Procedure:

  • Cell Membrane Preparation:

    • Culture HEK293-hNET or HEK293-hDAT cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and varying concentrations of this compound.

    • For total binding, add vehicle instead of the test compound.

    • For non-specific binding, add a high concentration of the respective non-specific control.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay for hNET and hDAT

This functional assay measures the ability of this compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.[6][8]

start Start cell_culture Culture HEK293 cells expressing hNET or hDAT in 24- or 96-well plates start->cell_culture pre_incubation Pre-incubate cells with varying concentrations of Levophacetoperane HCl cell_culture->pre_incubation uptake Initiate uptake by adding radiolabeled neurotransmitter ([3H]Norepinephrine or [3H]Dopamine) pre_incubation->uptake termination Terminate uptake by washing with ice-cold buffer uptake->termination lysis_counting Lyse cells and measure intracellular radioactivity with a scintillation counter termination->lysis_counting analysis Analyze data to determine IC50 value lysis_counting->analysis end End analysis->end

Caption: Neurotransmitter Uptake Assay Workflow.

Materials:

  • HEK293 cells stably expressing hNET or hDAT

  • Cell culture medium

  • Krebs-Ringer-HEPES (KRH) buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM glucose, 25 mM HEPES, pH 7.4

  • Radiolabeled neurotransmitter: [3H]Norepinephrine for hNET or [3H]Dopamine for hDAT

  • This compound

  • Uptake inhibitors for non-specific uptake control (e.g., Desipramine for hNET, GBR 12909 for hDAT)

  • Cell lysis buffer

  • Scintillation cocktail

  • 24- or 96-well plates

Procedure:

  • Cell Culture:

    • Plate HEK293-hNET or HEK293-hDAT cells in appropriate multi-well plates and grow to confluency.

  • Uptake Assay:

    • Wash the cells with KRH buffer.

    • Pre-incubate the cells with varying concentrations of this compound in KRH buffer for 10-20 minutes at 37°C.

    • To determine non-specific uptake, incubate a set of wells with a high concentration of the respective uptake inhibitor.

    • Initiate the uptake by adding the radiolabeled neurotransmitter (at a concentration close to its Km) to each well.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.

    • Lyse the cells with a suitable lysis buffer.

  • Scintillation Counting and Data Analysis:

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Conclusion

The in-vitro assays described in these application notes provide robust and reliable methods for determining the potency of this compound as a norepinephrine and dopamine reuptake inhibitor. Accurate determination of IC50 and Ki values is essential for the preclinical characterization of this compound and for guiding further drug development efforts. The provided protocols and data presentation formats offer a comprehensive framework for researchers in the field.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Levophacetoperane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Levophacetoperane hydrochloride. The following information is designed to address common challenges related to its aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

PropertyValueSource
Molecular FormulaC₁₄H₂₀ClNO₂[2]
Molecular Weight269.77 g/mol [3]
Melting Point229-230 °C[]
AppearanceWhite to off-white solid[3]
SolubilitySoluble in DMSO[3][]

Q2: My this compound is not dissolving in water. What are the initial troubleshooting steps?

When encountering solubility issues with this compound in aqueous solutions, consider the following initial steps:

  • Particle Size Reduction: The dissolution rate of a compound is influenced by its particle size.[5] Grinding the solid material to a finer powder can increase the surface area available for solvation, potentially improving the rate of dissolution.[6][7]

  • Agitation and Temperature: Ensure adequate mixing or agitation of the solution.[5] Gently warming the solution may also improve solubility, as the dissolution process for many compounds is endothermic.[8] However, be cautious of potential degradation at elevated temperatures.

  • pH Adjustment: As a hydrochloride salt of a weakly basic drug, the solubility of this compound is expected to be pH-dependent.[9] Lowering the pH of the aqueous solution can increase the concentration of the ionized form of the drug, which is generally more water-soluble.[6]

Q3: How does pH affect the solubility of this compound and what is the recommended pH range?

The solubility of hydrochloride salts of weakly basic drugs is typically higher in acidic conditions.[9] In an acidic environment, the equilibrium shifts towards the protonated (ionized) form of the molecule, which is more polar and thus more soluble in water. As the pH increases and becomes more alkaline, the compound is more likely to be deprotonated to its free base form, which is often less soluble, potentially leading to precipitation.

While the optimal pH for this compound is not explicitly documented, a starting point for experimentation would be to maintain the pH in the acidic range (e.g., pH 2-5). It is crucial to determine the pH-solubility profile experimentally to identify the optimal conditions for your specific application.

Q4: Can co-solvents be used to improve the solubility of this compound?

Yes, the use of co-solvents is a common and effective technique to enhance the solubility of poorly soluble drugs.[7][10] Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic compounds.

Commonly Used Co-solvents in Pharmaceutical Formulations:

The selection of a co-solvent and its concentration should be optimized based on experimental trials, keeping in mind the final application and potential toxicity of the chosen solvent.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Incomplete Dissolution - Insufficient solvent volume- Low dissolution rate- Compound is at its solubility limit- Increase the volume of the aqueous solvent.- Increase agitation and/or gently warm the solution.- Reduce the particle size of the solid by grinding.- Consider pH adjustment or the addition of a co-solvent.
Precipitation After Initial Dissolution - Change in pH- Change in temperature- Supersaturated solution- Ensure the pH of the solution is stable and in the optimal range.- Maintain a constant temperature.- Prepare a less concentrated solution.
Cloudy Solution - Presence of insoluble impurities- Formation of a fine precipitate- Filter the solution to remove any undissolved particles.- Re-evaluate the dissolution conditions (pH, temperature, co-solvents).

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile

  • Prepare a series of aqueous buffer solutions with a range of pH values (e.g., pH 2, 3, 4, 5, 6, 7, 8).

  • Add an excess amount of this compound to a fixed volume of each buffer solution in separate vials.

  • Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the samples to remove any undissolved solid.

  • Analyze the concentration of the dissolved drug in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the measured solubility as a function of pH to determine the pH-solubility profile.

Protocol 2: Evaluation of Co-solvent Effects

  • Prepare a series of aqueous solutions containing varying concentrations of a selected co-solvent (e.g., 0%, 10%, 20%, 30% v/v propylene glycol in water).

  • Add an excess amount of this compound to a fixed volume of each co-solvent mixture in separate vials.

  • Follow steps 3-5 from the pH-solubility profile protocol.

  • Plot the measured solubility as a function of the co-solvent concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Solubility Enhancement cluster_analysis Analysis cluster_outcome Outcome start Start levo Levophacetoperane HCl start->levo solvent Aqueous Solvent start->solvent mix Mixing & Agitation levo->mix solvent->mix observe Visual Observation mix->observe ph_adjust pH Adjustment ph_adjust->mix cosolvent Add Co-solvent cosolvent->mix particlesize Particle Size Reduction particlesize->mix quantify Quantify Solubility (e.g., HPLC) observe->quantify soluble Soluble? observe->soluble soluble->ph_adjust No soluble->cosolvent No soluble->particlesize No end End soluble->end Yes

Caption: Workflow for improving the aqueous solubility of this compound.

logical_relationship substance Levophacetoperane HCl (Weakly Basic Salt) factor1 Low pH (Acidic) substance->factor1 factor2 High pH (Alkaline) substance->factor2 factor3 Co-solvents substance->factor3 factor4 Increased Particle Size substance->factor4 outcome1 Increased Solubility (Ionized Form) factor1->outcome1 outcome2 Decreased Solubility (Free Base) factor2->outcome2 outcome3 Increased Solubility factor3->outcome3 outcome4 Decreased Dissolution Rate factor4->outcome4

Caption: Factors influencing the solubility of this compound.

References

Technical Support Center: Synthesis of Levophacetoperane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Levophacetoperane hydrochloride. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Disclaimer: The following experimental protocols and data are representative examples intended for guidance and troubleshooting purposes. Specific reaction conditions and results may vary.

Frequently Asked Questions (FAQs)

General Synthesis

Q1: What is a common synthetic route for this compound?

A1: A typical synthetic pathway involves a multi-step process beginning with the synthesis of a racemic precursor, followed by chiral resolution, and concluding with salt formation. A representative route is the acetylation of the resolved (2R, R)-threo-α-phenyl-(piperidin-2-yl)-methanol intermediate.

Q2: What are the most critical steps in the synthesis that affect yield and purity?

A2: The most critical stages are the chiral resolution and the final salt formation. Inefficient resolution will lead to a low enantiomeric excess of the desired product. Improper salt formation can result in an impure or unstable final product.

Chiral Resolution

Q1: Which chiral resolving agents are effective for the resolution of threo-phenyl-(piperidin-2-yl)-methanol?

A1: Tartaric acid and its derivatives are commonly used for the resolution of amine-containing compounds.[1] The choice of the specific enantiomer of the resolving agent (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid) will determine which enantiomer of the racemic mixture crystallizes.

Q2: How can I determine the enantiomeric purity of my resolved intermediate?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of a chiral compound.

Salt Formation

Q1: Why is the hydrochloride salt form preferred for Levophacetoperane?

A1: Hydrochloride salts often improve the stability, solubility, and bioavailability of amine-containing active pharmaceutical ingredients (APIs).[2][3]

Q2: My this compound is hygroscopic. What precautions should I take?

A2: Hygroscopicity is a common issue with hydrochloride salts.[3] Handling and storage should be done in a low-humidity environment, such as a glove box or a desiccator. Proper packaging is also crucial to prevent moisture absorption.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of Racemic threo-phenyl-(piperidin-2-yl)-methanol

Q: I am experiencing a low yield in the initial step of synthesizing the racemic intermediate. What are the potential causes and solutions?

A: Low yields in this step can often be attributed to incomplete reaction, side product formation, or purification issues. Below is a table summarizing potential causes and recommended actions.

Potential Cause Recommended Action
Incomplete Reaction - Increase reaction time or temperature. - Ensure reagents are pure and dry. - Use a more effective catalyst or base.
Side Product Formation - Lower the reaction temperature to improve selectivity. - Use a milder reducing agent if over-reduction is suspected. - Optimize the stoichiometry of the reactants.
Purification Losses - Use a different solvent system for extraction or chromatography. - Ensure the pH is optimized during aqueous workup to prevent the product from dissolving in the aqueous layer.
Problem 2: Difficulty in Separating Diastereomeric Salts During Chiral Resolution

Q: The diastereomeric salts formed during chiral resolution are not separating well upon crystallization. What can I do to improve this?

A: The successful separation of diastereomeric salts depends heavily on the differences in their solubility.[1] If you are facing difficulties, consider the following troubleshooting steps.

Potential Cause Recommended Action
Poor Crystal Formation - Try different crystallization solvents or solvent mixtures. - Slow down the cooling rate during crystallization to encourage the formation of larger, more well-defined crystals. - Use seed crystals of the desired diastereomer to initiate crystallization.
Similar Solubilities of Diastereomers - Experiment with different chiral resolving agents. The resulting diastereomeric salts may have a greater difference in solubility. - Perform multiple recrystallizations to improve the purity of the less soluble diastereomer.
Incomplete Salt Formation - Ensure the stoichiometry between the racemic mixture and the resolving agent is correct. - Confirm that the pH of the solution is appropriate for salt formation.
Problem 3: The Final Product (Levophacetoperane Free Base) is an Oil

Q: After acetylation and purification, my Levophacetoperane free base is an oil and will not crystallize. How can I solidify it?

A: It is not uncommon for free bases of pharmaceuticals to be oily or have low melting points. Here are some techniques to induce crystallization:

  • Solvent Selection: Try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity is observed. Allow the solution to stand, and crystals may form.

  • Trituration: Add a non-solvent to the oil and scratch the inside of the flask with a glass rod. This can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of solid material, use it to seed the oil.

  • Purification: The presence of impurities can inhibit crystallization. Consider re-purifying the oil using column chromatography.

Problem 4: Issues with Hydrochloride Salt Formation

Q: I am having trouble with the final hydrochloride salt formation. The salt is not precipitating, or it is forming a sticky solid. What should I do?

A: The formation of a clean, crystalline salt depends on the solvent, the source of HCl, and the concentration.

Potential Cause Recommended Action
Inappropriate Solvent - The ideal solvent should dissolve the free base but not the hydrochloride salt. Ethers (like diethyl ether or MTBE) and esters (like ethyl acetate) are common choices. - Ensure the solvent is anhydrous, as water can interfere with salt crystallization.
Incorrect HCl Source/Addition - Use a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol (B130326) or diethyl ether). Gaseous HCl can also be used. - Add the HCl solution slowly to the solution of the free base to control the precipitation.
Product is Too Concentrated or Too Dilute - If the solution is too concentrated, a sticky or amorphous solid may form. Dilute the solution before adding HCl. - If the solution is too dilute, the salt may not precipitate. Concentrate the solution before or after HCl addition.

Experimental Protocols and Data

Representative Protocol for Chiral Resolution
  • Dissolution: Dissolve 1 equivalent of racemic threo-phenyl-(piperidin-2-yl)-methanol in a suitable solvent (e.g., ethanol).

  • Addition of Resolving Agent: Add 0.5 equivalents of L-(+)-tartaric acid dissolved in the same solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization of the diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of Free Base: Dissolve the diastereomeric salt in water and basify with a suitable base (e.g., NaOH) to precipitate the free base.

  • Extraction: Extract the free base with an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate to obtain the resolved enantiomer.

Quantitative Data: Comparison of Chiral Resolving Agents
Resolving Agent Solvent Yield of Desired Diastereomer (%) Enantiomeric Excess (ee) (%)
L-(+)-Tartaric AcidEthanol4095
D-(-)-Tartaric AcidMethanol3892
(-)-Dibenzoyl-L-tartaric acidAcetone35>98

Visualizations

Experimental Workflow for Levophacetoperane HCl Synthesis

G cluster_0 Step 1: Racemic Intermediate Synthesis cluster_1 Step 2: Chiral Resolution cluster_2 Step 3: Acetylation cluster_3 Step 4: Salt Formation A Reactants B Reaction A->B C Workup & Purification B->C D Racemic Intermediate C->D E Racemic Intermediate D->E F Add Chiral Resolving Agent E->F G Diastereomeric Salt Crystallization F->G H Liberate Free Base G->H I (R,R)-Intermediate H->I J (R,R)-Intermediate I->J K Acetylation Reaction J->K L Purification K->L M Levophacetoperane Free Base L->M N Levophacetoperane Free Base M->N O Dissolve in Anhydrous Solvent N->O P Add Anhydrous HCl O->P Q Crystallization & Isolation P->Q R Levophacetoperane HCl Q->R

Caption: Overall experimental workflow for the synthesis of Levophacetoperane HCl.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Impurity Impurity in Starting Material? Start->Impurity ReactionCond Suboptimal Reaction Conditions? Impurity->ReactionCond No PurifySM Purify Starting Material Impurity->PurifySM Yes Workup Losses During Workup? ReactionCond->Workup No OptimizeT Optimize Temperature/Time ReactionCond->OptimizeT Yes ChangeSolvent Change Workup Solvent/pH Workup->ChangeSolvent Yes End Yield Improved Workup->End No PurifySM->End OptimizeT->End ChangeSolvent->End

Caption: Decision tree for troubleshooting low reaction yield.

Signaling Pathway of Chiral Resolution

G Racemic Racemic Mixture (R-NH2 + S-NH2) Diastereomers Diastereomeric Salts (R-NH3+ L-Acid-) (S-NH3+ L-Acid-) Racemic->Diastereomers ResolvingAgent Chiral Acid (L-Acid) ResolvingAgent->Diastereomers Crystallization Crystallization Diastereomers->Crystallization Solid Less Soluble Salt (e.g., R-NH3+ L-Acid-) Crystallization->Solid Liquid More Soluble Salt (e.g., S-NH3+ L-Acid-) Crystallization->Liquid BasifySolid Basify Solid->BasifySolid BasifyLiquid Basify Liquid->BasifyLiquid EnantiomerR Pure R-Enantiomer BasifySolid->EnantiomerR EnantiomerS Pure S-Enantiomer BasifyLiquid->EnantiomerS

Caption: Logical flow of separation via diastereomeric salt formation.

References

How to ensure the stability of Levophacetoperane hydrochloride in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on ensuring the stability of Levophacetoperane hydrochloride in experimental solutions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in solution?

For optimal stability, it is recommended to store this compound solutions at low temperatures. In solvent, the compound is stable for up to 6 months at -80°C and for 1 month at -20°C when stored in a sealed container, away from moisture.[1] For short-term shipping of less than two weeks, room temperature is acceptable.[1]

Q2: What are the known chemical incompatibilities of this compound?

This compound is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents.[1] Contact with these substances should be avoided to prevent degradation.

Q3: What are the typical degradation pathways for hydrochloride salts of pharmaceutical compounds?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, hydrochloride salts of similar compounds are often susceptible to degradation under certain stress conditions. These can include hydrolysis (acidic and basic), oxidation, and photolysis.[2][3][4] Forced degradation studies are typically conducted to identify these pathways.[2][3][4]

Q4: Are there any general stabilizers that can be used for this compound solutions?

While specific stabilizers for this compound are not specified, general formulation agents may be considered depending on the experimental needs. A patent for phacetoperane mentions the use of dispersants, solubilizers, and stabilizers such as methylcellulose, hydroxymethylcellulose, carboxymethylcellulose, and polysorbate 80 in liquid formulations.[5] The suitability of these agents for a specific experimental solution would need to be determined empirically.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Unexpected loss of compound potency in solution. Improper storage conditions (temperature, light exposure).Store solutions at -80°C for long-term storage or -20°C for up to one month in sealed, light-protected containers.[1]
Chemical incompatibility with other solution components.Review all components of the solution for compatibility. Avoid strong acids, bases, and oxidizing/reducing agents.[1]
pH of the solution is not optimal for stability.Buffer the solution to a neutral pH, as the compound may be sensitive to acidic and basic conditions.[2]
Precipitation observed in the solution upon storage. Poor solubility at storage temperature.Consider preparing a more dilute stock solution or using a different solvent system.
Degradation leading to insoluble products.Analyze the precipitate to identify if it is the parent compound or a degradant. Perform a forced degradation study to understand stability limits.
Inconsistent experimental results. Degradation of the compound during the experiment.Prepare fresh solutions for each experiment. Minimize exposure to light and elevated temperatures during experimental procedures.

Experimental Protocols

General Protocol for Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance. The following is a general protocol that can be adapted for this compound, based on ICH guidelines.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N HCl.

    • Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).

    • Neutralize the solution with an equivalent amount of 0.1 N NaOH before analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N NaOH.

    • Incubate at a specific temperature (e.g., 60°C) for a defined period.

    • Neutralize the solution with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the solution at room temperature for a defined period, protected from light.

  • Thermal Degradation:

    • Place the stock solution in a temperature-controlled oven (e.g., 70°C) for a defined period.

  • Photolytic Degradation:

    • Expose the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined duration. A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed solution.

  • Analyze the samples using a stability-indicating HPLC method. The method should be able to separate the intact drug from its degradation products. A C18 column with a mobile phase consisting of a buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is a common starting point.[6][7]

4. Data Interpretation:

  • Calculate the percentage of degradation for each stress condition.

  • Characterize the major degradation products using techniques like LC-MS/MS to elucidate the degradation pathway.[8]

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results start Start prep_stock Prepare Stock Solution (1 mg/mL) start->prep_stock acid Acidic (0.1N HCl) prep_stock->acid base Basic (0.1N NaOH) prep_stock->base oxidative Oxidative (3% H₂O₂) prep_stock->oxidative thermal Thermal (70°C) prep_stock->thermal photo Photolytic (UV/Vis Light) prep_stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc lcms LC-MS/MS for Degradant ID hplc->lcms stability Determine Stability Profile hplc->stability pathway Elucidate Degradation Pathway lcms->pathway pathway->stability

Caption: Experimental workflow for conducting a forced degradation study.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Instability Observed (e.g., Potency Loss, Precipitation) storage Improper Storage? issue->storage incompatibility Chemical Incompatibility? issue->incompatibility ph Suboptimal pH? issue->ph check_temp Verify Storage (-20°C or -80°C) storage->check_temp review_comp Review Solution Components incompatibility->review_comp buffer_solution Buffer to Neutral pH ph->buffer_solution

Caption: Troubleshooting logic for addressing solution instability.

References

Technical Support Center: Optimizing Levophacetoperane Hydrochloride Dosage Regimens in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Levophacetoperane hydrochloride is a compound with limited publicly available preclinical data. The following troubleshooting guides and FAQs are based on general principles of preclinical research, information on similar norepinephrine-dopamine reuptake inhibitors (NDRIs), and established methodologies for drug development. Researchers should always adhere to their institution's specific guidelines and regulatory requirements.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a psychostimulant that acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[] It competitively inhibits the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[2] This mechanism is thought to underlie its potential therapeutic effects in conditions like Attention-Deficit/Hyperactivity Disorder (ADHD).[3][4]

Q2: What are the first steps in determining a starting dose for an in vivo study?

A2: Establishing a starting dose requires a thorough literature review for any existing data on this compound or similar NDRIs. If no data is available, in vitro cytotoxicity assays can provide a preliminary indication of the compound's potency. An acute toxicity study is then typically performed in a small number of animals to determine the Lethal Dose, 50% (LD50), which is the dose that is lethal to 50% of the test population. A study from 1972 reported an oral LD50 of 400 mg/kg in rats for Levophacetoperane.[2] The starting dose for subsequent studies is usually a fraction of the LD50 or the maximum tolerated dose (MTD).

Q3: How do I select an appropriate animal model for efficacy studies?

A3: For ADHD research, the Spontaneously Hypertensive Rat (SHR) is a commonly used and well-validated animal model.[5] These rats exhibit behavioral characteristics of hyperactivity, impulsivity, and inattention that are analogous to human ADHD. Other models include mice with genetic modifications in the dopamine transporter (DAT) and 6-hydroxydopamine (6-OHDA)-lesioned rats, which model dopaminergic deficits.[5] The choice of model will depend on the specific research question.

Q4: What are common vehicles for oral administration of this compound and how do I assess stability?

Troubleshooting Guides

Guide 1: Dose-Range Finding Studies

Issue: High mortality or severe adverse effects at the initial doses.

  • Question: Are your initial doses too high?

    • Answer: Your starting dose should be significantly lower than the reported LD50 of 400 mg/kg in rats.[2] Consider starting with a dose at least 10-fold lower and escalating in smaller increments.

  • Question: Is the formulation causing issues?

    • Answer: Ensure the vehicle is well-tolerated and the compound is completely dissolved or uniformly suspended. Inconsistent formulation can lead to dose variability.

  • Question: Are there issues with the administration technique?

    • Answer: Improper oral gavage can cause esophageal trauma or aspiration, leading to adverse outcomes.[9][10][11][12] Ensure personnel are properly trained.

Issue: No observable effect at the highest tested doses.

  • Question: Is the dose range too low?

    • Answer: If no efficacy or toxicity is observed, you may need to escalate the doses further.

  • Question: Is the compound being absorbed?

    • Answer: A preliminary pharmacokinetic study to assess oral bioavailability is recommended. Poor absorption may necessitate higher doses or an alternative route of administration.

  • Question: Is the chosen animal model or behavioral endpoint appropriate?

    • Answer: The selected model should be sensitive to the effects of NDRIs. The behavioral tests should be validated to measure the desired outcomes (e.g., locomotor activity, cognitive function).[5][13]

Guide 2: Pharmacokinetic (PK) Studies

Issue: High variability in plasma concentrations between animals.

  • Question: Is the dosing volume accurate?

    • Answer: Ensure accurate calculation of the dosing volume based on the most recent body weight of each animal.

  • Question: Is the fasting state of the animals consistent?

    • Answer: Food can affect the absorption of orally administered drugs. Ensure a consistent fasting period before dosing.

  • Question: Are there issues with the blood sampling technique?

    • Answer: Inconsistent sample collection and handling can lead to variability. Use standardized procedures for blood collection, processing, and storage.

Issue: Inability to detect the compound in plasma.

  • Question: Is the analytical method sensitive enough?

    • Answer: The limit of quantification (LOQ) of your analytical assay must be low enough to detect the expected plasma concentrations.

  • Question: Is the compound rapidly metabolized?

    • Answer: Consider collecting blood samples at earlier time points post-dosing.

  • Question: Is the oral bioavailability very low?

    • Answer: An intravenous administration group can help determine the absolute bioavailability.

Guide 3: Efficacy Studies in ADHD Models

Issue: Lack of a clear dose-response relationship.

  • Question: Is the dose range appropriate?

    • Answer: The selected doses may be on the plateau of the dose-response curve. Consider testing a wider range of doses, including lower concentrations.

  • Question: Is there a "U-shaped" dose-response?

    • Answer: Psychostimulants can sometimes exhibit a U-shaped or inverted U-shaped dose-response, where low doses improve performance, but high doses can impair it.

  • Question: Is the behavioral assay sensitive to the compound's effects?

    • Answer: Ensure the chosen behavioral paradigm can detect the effects of NDRIs. For example, in the SHR model, tests of attention and impulsivity are relevant.[5]

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure)
  • Animals: Use a small number of adult rats (e.g., Sprague-Dawley) of a single sex.

  • Dosing: Start with a single animal at a dose estimated from available data (e.g., a fraction of the 400 mg/kg LD50).[2]

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next is given a lower dose. The dose interval is typically a factor of 2-3.

  • Endpoint: The study continues until enough data points are collected to calculate the LD50 using appropriate statistical methods.

Protocol 2: Dose-Range Finding Study
  • Animals: Use a sufficient number of rodents (e.g., mice or rats) to allow for multiple dose groups (e.g., n=3-5 per group).

  • Dose Selection: Based on the acute toxicity study, select 3-4 dose levels, including a vehicle control. Doses should be spaced to elicit a range of effects from no-effect to mild toxicity.

  • Administration: Administer this compound daily via oral gavage for 7-14 days.

  • Monitoring: Record clinical signs, body weight, and food/water consumption daily.

  • Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry. Perform a gross necropsy and collect major organs for histopathology. The highest dose without significant adverse effects is the No-Observed-Adverse-Effect Level (NOAEL), and the highest dose administered is the Maximum Tolerated Dose (MTD).

Protocol 3: Single-Dose Pharmacokinetic Study in Rats
  • Animals: Use cannulated rats (e.g., with jugular vein cannulas) to allow for serial blood sampling from the same animal.

  • Dosing: Administer a single oral dose of this compound.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dose.

  • Plasma Analysis: Process blood to obtain plasma and analyze the concentration of this compound using a validated bioanalytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Data Presentation

Table 1: Example of a Dose-Range Finding Study Design

GroupTreatmentDose (mg/kg)RouteFrequencyN (males/females)
1Vehicle Control0Oral GavageDaily5/5
2Levophacetoperane HClLow DoseOral GavageDaily5/5
3Levophacetoperane HClMid DoseOral GavageDaily5/5
4Levophacetoperane HClHigh DoseOral GavageDaily5/5

Table 2: Example of Pharmacokinetic Parameters (Hypothetical Data)

ParameterUnitValue (Mean ± SD)
Cmaxng/mL150 ± 25
Tmaxhr1.5 ± 0.5
AUC (0-t)ng*hr/mL850 ± 120
Half-life (t1/2)hr4.2 ± 0.8

Visualizations

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA DA Dopamine DOPA->DA NE Norepinephrine DA->NE VMAT2 VMAT2 DA->VMAT2 DAT DAT DA->DAT Reuptake D1R D1 Receptor DA->D1R Binds NET NET NE->NET Reuptake Alpha1R α1 Receptor NE->Alpha1R Binds Beta1R β1 Receptor NE->Beta1R Binds Synaptic_Cleft Synaptic Cleft VMAT2->Synaptic_Cleft Release Signal Signal Transduction D1R->Signal Alpha1R->Signal Beta1R->Signal Levophacetoperane Levophacetoperane hydrochloride Levophacetoperane->DAT Inhibits Levophacetoperane->NET Inhibits

Caption: Mechanism of action of this compound.

experimental_workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Dose Finding & PK cluster_2 Phase 3: Efficacy Evaluation cluster_3 Phase 4: Safety Assessment A Literature Review & In Vitro Screening B Acute Toxicity Study (e.g., Up-and-Down) A->B C Dose-Range Finding Study (7-14 days) B->C Determine MTD/NOAEL D Single-Dose Pharmacokinetic Study C->D E Select Doses for Efficacy Studies C->E Inform Dose Selection D->E Inform Dose Selection F Efficacy Study in ADHD Animal Model E->F G Repeated-Dose Toxicity Study (e.g., 28-day) E->G

Caption: Preclinical dosage optimization workflow.

troubleshooting_logic Start Inconsistent Results in Efficacy Study Q1 Is the dosing formulation consistent? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the animal model and strain appropriate? A1_Yes->Q2 Sol1 Re-evaluate formulation protocol. Check stability and solubility. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are there observable adverse effects? A2_Yes->Q3 Sol2 Review literature for optimal ADHD models for NDRIs. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Dose may be too high, causing confounding side effects. Consider dose reduction. A3_Yes->Sol3 Q4 Is the dose range optimized? A3_No->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Review experimental design and behavioral endpoints. A4_Yes->End Sol4 Perform a wider dose-response study. Consider a U-shaped dose-response. A4_No->Sol4

Caption: Troubleshooting inconsistent efficacy results.

References

Technical Support Center: HPLC Analysis of Levophacetoperane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of Levophacetoperane hydrochloride. The information is tailored to researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems in a question-and-answer format that you may encounter during the HPLC analysis of this compound.

Q1: Why am I seeing significant peak tailing for my this compound peak?

A1: Peak tailing, where the peak is asymmetrical with a trailing edge, is a common issue when analyzing basic compounds like this compound.[1][2] The primary cause is often secondary interactions between the basic amine groups of the analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[2][3][]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is sufficiently low (e.g., pH 2-3) to keep the silanol groups protonated and reduce their interaction with the protonated amine of the analyte.[1][2]

  • Use of an End-Capped Column: Employ a column that has been "end-capped," a process that blocks many of the residual silanol groups.[5]

  • Buffer Concentration: A low buffer concentration may not be sufficient to maintain a stable pH on the column surface. Consider increasing the buffer strength to within 10-50 mM.[1]

  • Sample Overload: Injecting too much sample can lead to peak tailing.[1][6] Try reducing the injection volume or diluting the sample.[1]

  • Column Degradation: An old or contaminated column can exhibit increased peak tailing. If other troubleshooting steps fail, consider replacing the column.[1]

Q2: My retention time for this compound is shifting between injections. What could be the cause?

A2: Retention time shifts can be frustrating and can point to a few different issues within your HPLC system or methodology.[7][8]

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration can cause retention time drift in the initial injections.[9]

  • Mobile Phase Composition: In reverse-phase chromatography, even a small change in the organic solvent percentage can lead to significant shifts in retention time.[10] Prepare the mobile phase carefully and consistently. It is also possible that the mobile phase composition is changing over time due to evaporation of the more volatile component.[10]

  • Pump Performance: Inconsistent flow from the pump can lead to fluctuating retention times. Check for leaks in the pump, and ensure the pump seals are in good condition.[6][7] Air bubbles in the pump head can also cause this issue, so ensure your mobile phase is properly degassed.[6][11]

  • Column Temperature: Fluctuations in column temperature can affect retention times.[12] Using a column oven will provide a stable temperature environment.[12]

  • pH Instability: If you are using a buffered mobile phase, ensure its pH is stable. A change of as little as 0.1 pH units can cause a noticeable shift in retention time for ionizable compounds.[10]

Q3: I am experiencing poor resolution between the this compound peak and an impurity. How can I improve the separation?

A3: Poor resolution, where two peaks are not well-separated, can make accurate quantification difficult.[13][14]

Troubleshooting Steps:

  • Mobile Phase Optimization: Adjusting the mobile phase composition is often the first step. You can try altering the ratio of the organic modifier to the aqueous buffer.[12][14] For ionizable compounds, small changes in pH can significantly impact selectivity.[12]

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the resolution of complex mixtures.[6]

  • Column Selection: A longer column or a column with a smaller particle size can provide higher efficiency and better resolution.[14][15]

  • Flow Rate: Decreasing the flow rate can sometimes improve resolution, but be mindful that this will also increase the run time.[15]

  • Temperature: Optimizing the column temperature can alter selectivity and improve resolution.[12]

Q4: The baseline of my chromatogram is noisy. What are the potential sources of this noise?

A4: A noisy baseline can interfere with the detection and integration of peaks, especially at low concentrations.[6]

Troubleshooting Steps:

  • Mobile Phase Contamination: Ensure you are using high-purity solvents and that they are properly filtered and degassed.[6] Air bubbles in the mobile phase are a common cause of baseline noise.[11]

  • Detector Issues: A failing lamp in a UV detector or detector cell contamination can lead to a noisy baseline.[6][16] The detector cell can be cleaned with an appropriate solvent (e.g., 1N HNO3, but check detector compatibility).[16]

  • System Leaks: Leaks in the HPLC system can cause pressure fluctuations that manifest as baseline noise.[6] Carefully inspect all fittings and connections.[16]

  • Incomplete Mobile Phase Mixing: If you are mixing solvents online, ensure the mixer is functioning correctly.[10]

Experimental Protocol: Representative HPLC Method

While a specific validated method for this compound was not found in the initial search, the following protocol is based on a method for the related compound Levocloperastine fendizoate in combination with Chlorpheniramine maleate (B1232345) and can serve as a starting point for method development and troubleshooting.[5][17]

Parameter Condition
HPLC System Shimadzu LC 10AT VP with UV Detector[5]
Column Hypersil BDS C18 (25 cm x 4.6 mm, 5 µm)[5]
Mobile Phase 10mM Buffer (pH 6.5) : Acetonitrile (B52724) (50:50, v/v)[5][17]
Flow Rate 1.0 mL/min[5]
Detection Wavelength 227 nm[5][17]
Injection Volume 20 µL[5]
Column Temperature Ambient[5]

Mobile Phase Preparation: Prepare a 10mM buffer solution and adjust the pH to 6.5. Mix this buffer with acetonitrile in a 50:50 volume-to-volume ratio. Degas the final mobile phase before use.[5][17]

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

Sample Solution Preparation: Prepare the sample by dissolving the formulation (e.g., tablets, syrup) in the mobile phase to achieve a target concentration of this compound within the linear range of the method. The sample may require filtration through a 0.45 µm filter before injection.

Method Validation Parameters

Any analytical method should be validated to ensure it is suitable for its intended purpose.[18] Key validation parameters include:[17]

Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.[18]Peak purity analysis should show no interference from degradation products or excipients.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.[18]Correlation coefficient (r²) > 0.999[5]
Accuracy The closeness of the test results to the true value.% Recovery within 98-102%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.% RSD < 2.0%[5]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.% RSD of results should remain within acceptable limits.

Visual Troubleshooting Workflows

HPLC_Troubleshooting_Peak_Tailing start Peak Tailing Observed check_pH Is Mobile Phase pH Appropriate for Basic Compound? start->check_pH adjust_pH Adjust pH to 2-3 check_pH->adjust_pH No check_column Is Column End-Capped and in Good Condition? check_pH->check_column Yes adjust_pH->check_column replace_column Use End-Capped or New Column check_column->replace_column No check_overload Is Sample Overloading the Column? check_column->check_overload Yes replace_column->check_overload reduce_injection Reduce Injection Volume or Dilute Sample check_overload->reduce_injection Yes resolved Peak Shape Improved check_overload->resolved No reduce_injection->resolved

Figure 1. Troubleshooting workflow for peak tailing.

HPLC_Troubleshooting_Retention_Time_Shift start Retention Time Shift Observed check_equilibration Is Column Properly Equilibrated? start->check_equilibration equilibrate Increase Equilibration Time check_equilibration->equilibrate No check_mobile_phase Is Mobile Phase Composition Correct? check_equilibration->check_mobile_phase Yes equilibrate->check_mobile_phase remake_mobile_phase Prepare Fresh Mobile Phase check_mobile_phase->remake_mobile_phase No check_pump Is Pump Flow Rate Stable? check_mobile_phase->check_pump Yes remake_mobile_phase->check_pump service_pump Check for Leaks, Degas Solvents check_pump->service_pump No check_temp Is Column Temperature Stable? check_pump->check_temp Yes service_pump->check_temp use_oven Use Column Oven check_temp->use_oven No resolved Retention Time Stable check_temp->resolved Yes use_oven->resolved

Figure 2. Troubleshooting workflow for retention time shifts.

References

Technical Support Center: Minimizing Off-Target Effects of Levophacetoperane in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Levophacetoperane and other norepinephrine-dopamine reuptake inhibitors (NDRIs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust cell-based assays and minimize the impact of off-target effects, ensuring the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is Levophacetoperane and what are its primary targets?

Levophacetoperane is a psychostimulant that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI)[1]. It is the reverse ester of methylphenidate[2][3]. Its primary molecular targets are the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). By inhibiting these transporters, Levophacetoperane increases the extracellular concentrations of norepinephrine and dopamine, leading to enhanced noradrenergic and dopaminergic neurotransmission[4].

Q2: What are off-target effects and why are they a concern with compounds like Levophacetoperane?

Off-target effects occur when a compound binds to and modulates the activity of molecules other than its intended therapeutic target. For Levophacetoperane, this would involve interactions with proteins other than NET and DAT. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, or other biological responses that are not related to the on-target mechanism of action. Minimizing off-target effects is crucial for accurately attributing a biological function to the inhibition of norepinephrine and dopamine reuptake.

Q3: A recent review mentioned a "complete binding profile assay" for Levophacetoperane. What were the findings?

A literature review of Levophacetoperane (also referred to as NLS-3) mentions that a complete binding profile assay was conducted. The results of this assay confirmed a favorable benefit/risk profile for phacetoperane compared to other stimulants[3][5]. However, the specific quantitative data from this broad binding screen, which would detail interactions with off-target molecules, is not publicly available in the reviewed literature. Therefore, a comprehensive understanding of Levophacetoperane's off-target profile requires further experimental investigation.

Q4: What are the initial signs in my cell-based assay that might suggest off-target effects of Levophacetoperane?

Several signs may indicate that the observed cellular phenotype is due to off-target effects:

  • Discrepancy with genetic validation: The phenotype observed with Levophacetoperane is not replicated when the primary targets (NET and DAT) are knocked down or knocked out using techniques like CRISPR-Cas9.

  • Inconsistent results with structurally different NDRIs: A structurally unrelated compound with similar inhibitory activity against NET and DAT produces a different or no phenotype.

  • Unusual dose-response curve: The dose-response curve is biphasic or has a very steep or shallow slope, which might suggest the engagement of multiple targets at different concentrations.

  • Cellular toxicity at concentrations close to the effective dose: Significant cytotoxicity is observed at or near the concentration required to see the desired on-target effect.

  • Phenotype observed in cell lines lacking the primary targets: The effect is still present in cell lines that do not express NET or DAT.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected phenotypic results.

If you are observing inconsistent results or a phenotype that does not align with the known functions of norepinephrine and dopamine signaling, consider the following troubleshooting steps.

Troubleshooting Workflow for Inconsistent Phenotypes

start Start: Inconsistent Phenotype Observed concentration Step 1: Verify Lowest Effective Concentration (Perform detailed dose-response) start->concentration negative_control Step 2: Use a Negative Control (Structurally similar, inactive analog) concentration->negative_control orthogonal_compound Step 3: Test an Orthogonal Compound (Structurally different NDRI) negative_control->orthogonal_compound genetic_validation Step 4: Perform Genetic Validation (siRNA/CRISPR of NET/DAT) orthogonal_compound->genetic_validation target_engagement Step 5: Confirm Target Engagement (e.g., CETSA) genetic_validation->target_engagement off_target_analysis Step 6: Investigate Potential Off-Targets (Broad-panel screening, literature search for NDRI off-targets) target_engagement->off_target_analysis end Conclusion: Differentiate On-Target vs. Off-Target Effect off_target_analysis->end

Caption: Workflow for troubleshooting inconsistent phenotypic results.

Issue 2: Observed cellular toxicity.

If you are observing significant cytotoxicity in your assays, it is important to determine if this is an on-target or off-target effect.

Troubleshooting Workflow for Cellular Toxicity

start Start: Cellular Toxicity Observed viability_assay Step 1: Quantify Toxicity (e.g., MTT, LDH, or apoptosis assays) start->viability_assay concentration_dependence Step 2: Correlate with On-Target Activity (Compare toxicity EC50 with functional IC50) viability_assay->concentration_dependence target_knockdown Step 3: Genetic Validation (Does NET/DAT knockdown rescue from toxicity?) concentration_dependence->target_knockdown rescue_experiment Step 4: Rescue Experiment (Can excess norepinephrine/dopamine prevent toxicity?) target_knockdown->rescue_experiment off_target_hypothesis Step 5: Formulate Off-Target Hypothesis (e.g., kinase inhibition, GPCR modulation) rescue_experiment->off_target_hypothesis end Conclusion: Determine Source of Toxicity off_target_hypothesis->end

Caption: Workflow for investigating the source of cellular toxicity.

Strategies to Minimize Off-Target Effects

Proactively implementing strategies to minimize off-target effects is essential for generating reliable data. The following table summarizes key experimental approaches.

StrategyDescriptionKey Considerations
Dose-Response Analysis Determine the minimal concentration of Levophacetoperane that elicits the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.Perform a full dose-response curve for every new assay or cell line.
Use of Control Compounds Include a structurally similar but biologically inactive analog of Levophacetoperane as a negative control. This helps to rule out effects caused by the chemical scaffold itself.The ideal negative control can be difficult to obtain. An alternative is to use a well-characterized NDRI with a different chemical structure.
Orthogonal Approaches Confirm key findings using an alternative method. For Levophacetoperane, this could involve using a structurally different NDRI or a genetic approach to modulate NET and DAT.This provides strong evidence that the observed phenotype is due to the intended mechanism of action.
Genetic Validation Use techniques like siRNA or CRISPR-Cas9 to knock down or knock out the primary targets (NET and DAT). If the phenotype persists in the absence of the targets, it is likely an off-target effect.Ensure efficient knockdown/knockout and validate protein expression levels.
Target Engagement Assays Directly measure the binding of Levophacetoperane to its intended targets in the cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this.A positive target engagement result increases confidence that the compound is interacting with its intended target at the concentrations used.
Broad-Panel Screening To proactively identify potential off-targets, screen Levophacetoperane against a broad panel of receptors, kinases, and other enzymes.This can be resource-intensive but provides the most comprehensive view of a compound's selectivity.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a generalized method to confirm that Levophacetoperane engages with its target proteins (NET and DAT) in intact cells.

CETSA Workflow

start Start: Prepare Cell Culture treatment 1. Treat cells with Levophacetoperane or vehicle control. start->treatment heating 2. Heat cell suspensions to a range of temperatures. treatment->heating lysis 3. Lyse cells to release soluble proteins. heating->lysis centrifugation 4. Centrifuge to separate aggregated from soluble proteins. lysis->centrifugation quantification 5. Quantify soluble target protein (NET/DAT) by Western Blot or ELISA. centrifugation->quantification analysis 6. Plot protein stability curves and determine thermal shift. quantification->analysis end Conclusion: Confirm Target Engagement analysis->end

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Culture: Culture cells expressing the target proteins (e.g., cell lines endogenously expressing or overexpressing NET and DAT) to a suitable confluency.

  • Compound Treatment: Treat cells with Levophacetoperane at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Cell Harvesting and Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by cooling to room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein (NET or DAT) in the soluble fraction using a suitable method like Western blotting or an ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and Levophacetoperane-treated samples. A shift in the melting curve to a higher temperature in the presence of Levophacetoperane indicates target engagement.

Protocol 2: CRISPR-Cas9 Mediated Target Knockout for Phenotype Validation

This protocol outlines a general approach to validate that an observed phenotype is a direct result of modulating NET or DAT.

CRISPR-Cas9 Validation Workflow

start Start: Design gRNAs for NET and DAT transfection 1. Transfect cells with Cas9 and gRNA expression vectors. start->transfection selection 2. Select for transfected cells and isolate single-cell clones. transfection->selection validation 3. Validate target knockout by sequencing and Western Blot. selection->validation phenotype_assay 4. Treat knockout and wild-type cells with Levophacetoperane. validation->phenotype_assay comparison 5. Compare the phenotypic response between knockout and wild-type cells. phenotype_assay->comparison end Conclusion: Attribute Phenotype to On-Target Effect comparison->end

Caption: A workflow for validating on-target effects using CRISPR-Cas9.

Methodology:

  • gRNA Design: Design and synthesize guide RNAs (gRNAs) that specifically target the genes encoding for the norepinephrine transporter (SLC6A2) and the dopamine transporter (SLC6A3).

  • Vector Construction and Transfection: Clone the gRNAs into a vector that also expresses the Cas9 nuclease. Transfect the appropriate cell line with this vector.

  • Clonal Selection and Expansion: Select for successfully transfected cells and isolate single-cell clones. Expand these clones to generate a stable knockout cell line.

  • Knockout Validation: Confirm the knockout of the target genes by DNA sequencing to identify mutations and by Western blot to confirm the absence of the target proteins.

  • Phenotypic Assay: Treat both the wild-type and the knockout cell lines with a range of concentrations of Levophacetoperane.

  • Data Analysis: Compare the phenotypic response between the wild-type and knockout cells. If the phenotype is absent or significantly reduced in the knockout cells, it provides strong evidence that the effect is on-target.

By utilizing these FAQs, troubleshooting guides, and experimental protocols, researchers can more effectively design their experiments, interpret their data, and minimize the confounding influence of off-target effects when working with Levophacetoperane and other NDRIs.

References

Technical Support Center: Refinement of Experimental Designs for Studying Levophacetoperane's Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to refine experimental designs for studying the effects of Levophacetoperane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Levophacetoperane and what is its primary mechanism of action?

A1: Levophacetoperane is a psychostimulant that is the reverse ester of methylphenidate.[1][2] Its primary mechanism of action is the competitive inhibition of the reuptake of norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) by blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), respectively.[1][3] This leads to increased extracellular concentrations of these neurotransmitters, enhancing adrenergic and dopaminergic signaling. It has been investigated for its potential therapeutic uses in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), depression, and obesity.[2][4][5]

Q2: What are the key physicochemical properties of Levophacetoperane to consider for experimental setup?

A2: Understanding the physicochemical properties of Levophacetoperane is crucial for proper handling and experimental design. Key properties are summarized in the table below. The hydrochloride salt of Levophacetoperane is soluble in DMSO.[] For aqueous buffers, solubility should be experimentally determined, and the use of a slight excess of acidic buffer may be beneficial for dissolution.

PropertyValueSource
Molecular FormulaC₁₄H₁₉NO₂[2]
Molecular Weight233.31 g/mol [2]
IUPAC Name[(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate[2]
FormHydrochloride salt[][7]
SolubilitySoluble in DMSO[]
Melting Point229-230 °C (hydrochloride)[]

Q3: Are there any specific safety precautions to be aware of when handling Levophacetoperane?

A3: Levophacetoperane is a psychostimulant and should be handled with appropriate laboratory safety precautions. It is intended for research use only.[1][7] Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Work in a well-ventilated area or a chemical fume hood. Refer to the material safety data sheet (MSDS) provided by the supplier for detailed safety information.

Troubleshooting Guides

This section provides troubleshooting for common issues that may arise during in vitro and in vivo experiments with Levophacetoperane.

In Vitro Experiments: Radioligand Binding and Uptake Assays

Issue 1: High Non-Specific Binding in Radioligand Binding Assays

  • Potential Cause: The radioligand may be binding to sites other than the intended transporter (DAT or NET). This can be due to hydrophobic interactions with the filter membrane or other proteins in the preparation.

  • Recommended Solution:

    • Pre-treat filters: Soak filters in a solution of 0.3-0.5% polyethylenimine (PEI) to reduce non-specific binding of positively charged radioligands.

    • Optimize blocking agents: Include bovine serum albumin (BSA) at a concentration of 0.1-1% in the assay buffer to block non-specific binding sites.

    • Use appropriate controls: Always include a condition with a high concentration of a known, selective inhibitor (e.g., GBR12909 for DAT, desipramine (B1205290) for NET) to define non-specific binding accurately.

    • Wash thoroughly and quickly: After incubation, wash the filters rapidly with ice-cold buffer to remove unbound radioligand without causing significant dissociation from the transporter.

Issue 2: Low Signal or Inconsistent Results in Neurotransmitter Uptake Assays

  • Potential Cause: This could be due to low transporter expression in the chosen cell line, degradation of the neurotransmitter or Levophacetoperane, or suboptimal assay conditions.

  • Recommended Solution:

    • Cell line selection: Use cell lines with stable and high expression of either DAT or NET.

    • Include an antioxidant: Add an antioxidant like ascorbic acid (0.1-1 mM) to the uptake buffer to prevent the oxidation of dopamine and norepinephrine.

    • Optimize incubation time and temperature: Determine the optimal incubation time and temperature to ensure linear uptake of the neurotransmitter.

    • Prepare fresh solutions: Prepare Levophacetoperane solutions fresh for each experiment from a stock solution stored under appropriate conditions to avoid degradation.

Issue 3: Difficulty Dissolving Levophacetoperane Hydrochloride in Aqueous Buffers

  • Potential Cause: this compound may have limited solubility in neutral or basic aqueous solutions.

  • Recommended Solution:

    • Use a slightly acidic buffer: Prepare stock solutions in a buffer with a pH slightly below neutral (e.g., pH 6.0-6.5).

    • Sonication: Use a sonicator to aid in the dissolution of the compound.

    • Prepare a high-concentration stock in DMSO: Dissolve the compound in 100% DMSO to create a high-concentration stock solution. Then, dilute this stock into the aqueous assay buffer, ensuring the final DMSO concentration is low (typically <0.5%) to avoid affecting the assay.

In Vivo Experiments: Microdialysis

Issue 1: Low or Unstable Basal Levels of Dopamine and Norepinephrine in Microdialysate

  • Potential Cause: Improper probe placement, tissue damage during probe insertion, or degradation of neurotransmitters in the collected samples.

  • Recommended Solution:

    • Verify probe placement: Histologically verify the placement of the microdialysis probe in the target brain region after the experiment.

    • Allow for stabilization period: After probe insertion, allow for a stabilization period of at least 1-2 hours before collecting baseline samples to allow the tissue to recover from the initial trauma.

    • Use an antioxidant in the perfusate: Include an antioxidant such as ascorbic acid in the artificial cerebrospinal fluid (aCSF) used for perfusion to prevent the degradation of catecholamines.

    • Keep samples cold: Collect dialysate samples in tubes kept on ice or in a refrigerated fraction collector and add a small amount of antioxidant to each tube.

Issue 2: High Variability in Neurotransmitter Response to Levophacetoperane Administration

  • Potential Cause: Inconsistent drug delivery, individual differences in animal metabolism, or variations in probe recovery.

  • Recommended Solution:

    • Consistent administration route: Use a consistent and reliable route of administration (e.g., intraperitoneal, subcutaneous, or intravenous) and ensure accurate dosing.

    • Acclimatize animals: Properly acclimatize animals to the experimental setup to reduce stress-induced variations in neurotransmitter levels.

    • Determine probe recovery: Calibrate the microdialysis probe in vivo using the no-net-flux method or by retrodialysis to account for variations in probe efficiency between animals.

    • Increase sample size: Use a sufficient number of animals per group to account for biological variability.

Experimental Protocols

Protocol 1: In Vitro Dopamine/Norepinephrine Uptake Inhibition Assay

This protocol details the methodology for assessing the inhibitory effect of Levophacetoperane on dopamine and norepinephrine uptake in cultured cells expressing the respective transporters.

  • Cell Culture:

    • Culture human embryonic kidney (HEK 293) cells stably expressing either the human dopamine transporter (hDAT) or the human norepinephrine transporter (hNET) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).

    • Plate cells in 24-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Preparation of Solutions:

    • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 5.6 mM glucose, pH 7.4). Add 0.2 mg/mL ascorbic acid and 10 µM pargyline (B1678468) to the buffer immediately before use.

    • Levophacetoperane Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in assay buffer to obtain final desired concentrations.

    • Radiolabeled Neurotransmitter: Prepare working solutions of [³H]dopamine or [³H]norepinephrine in assay buffer.

  • Uptake Assay Procedure:

    • Wash the cell monolayer twice with warm assay buffer.

    • Pre-incubate the cells with varying concentrations of Levophacetoperane or vehicle (assay buffer with the same final concentration of DMSO) for 10-15 minutes at 37°C.

    • Initiate the uptake by adding the [³H]neurotransmitter solution to each well.

    • Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C, ensuring the uptake is in the linear range.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.

    • Lyse the cells with 1% sodium dodecyl sulfate (B86663) (SDS).

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • To determine non-specific uptake, run a parallel set of experiments in the presence of a high concentration of a selective inhibitor (e.g., 10 µM GBR12909 for DAT or 10 µM desipramine for NET).

  • Data Analysis:

    • Subtract the non-specific uptake from the total uptake to obtain specific uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the Levophacetoperane concentration.

    • Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Protocol 2: In Vivo Microdialysis in Freely Moving Rats

This protocol describes the procedure for measuring extracellular dopamine and norepinephrine levels in the rat brain following Levophacetoperane administration.

  • Surgical Implantation of Guide Cannula:

    • Anesthetize adult male Sprague-Dawley rats with isoflurane.

    • Secure the rat in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum).

    • Secure the cannula to the skull with dental cement and anchor screws.

    • Allow the animals to recover for at least 5-7 days.

  • Microdialysis Procedure:

    • On the day of the experiment, gently insert a microdialysis probe (e.g., 2-4 mm membrane length) into the guide cannula.

    • Connect the probe to a syringe pump and a fraction collector.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF; composition in mM: 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.0 MgCl₂, containing 0.1 mM ascorbic acid) at a constant flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of 90-120 minutes.

    • Collect baseline dialysate samples every 20 minutes for at least one hour.

    • Administer Levophacetoperane (e.g., via intraperitoneal injection) or vehicle.

    • Continue collecting dialysate samples for at least 2-3 hours post-administration.

    • Store samples at -80°C until analysis.

  • Neurotransmitter Analysis:

    • Analyze the dialysate samples for dopamine and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Separate the catecholamines on a reverse-phase C18 column.

    • Quantify the concentrations by comparing the peak areas to those of external standards.

  • Data Analysis:

    • Express the neurotransmitter concentrations as a percentage of the average baseline concentration.

    • Analyze the data using appropriate statistical methods, such as a two-way analysis of variance (ANOVA) with repeated measures, to compare the effects of Levophacetoperane over time with the vehicle group.

Data Presentation

Table 1: Comparative In Vitro Potency of Levophacetoperane and Other NDRIs

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)DAT Kᵢ (nM)NET Kᵢ (nM)Selectivity (NET/DAT)
LevophacetoperaneData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
MethylphenidateReference ValueReference ValueReference ValueReference ValueReference Value
BupropionReference ValueReference ValueReference ValueReference ValueReference Value
NomifensineReference ValueReference ValueReference ValueReference ValueReference Value

Note: "Reference Value" indicates that these values would be populated from literature sources for comparative purposes.

Visualizations

Signaling Pathway of Levophacetoperane

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine_Vesicle Dopamine L_DOPA->Dopamine_Vesicle Norepinephrine_Vesicle Norepinephrine Dopamine_Vesicle->Norepinephrine_Vesicle Dopamine β-hydroxylase Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release Norepinephrine_Synapse Norepinephrine Norepinephrine_Vesicle->Norepinephrine_Synapse Release DAT DAT NET NET Dopamine_Synapse->DAT Reuptake D_Receptor Dopamine Receptors Dopamine_Synapse->D_Receptor Norepinephrine_Synapse->NET Reuptake NE_Receptor Adrenergic Receptors Norepinephrine_Synapse->NE_Receptor Postsynaptic_Effect Postsynaptic Signal D_Receptor->Postsynaptic_Effect NE_Receptor->Postsynaptic_Effect Levophacetoperane Levophacetoperane Levophacetoperane->DAT Inhibition Levophacetoperane->NET Inhibition

Caption: Mechanism of action of Levophacetoperane.

Experimental Workflow for In Vitro Uptake Inhibition Assay

start Start plate_cells Plate hDAT/hNET expressing cells start->plate_cells prepare_solutions Prepare Assay Buffer, Levophacetoperane dilutions, and [³H]neurotransmitter plate_cells->prepare_solutions wash_cells Wash cell monolayer prepare_solutions->wash_cells pre_incubate Pre-incubate with Levophacetoperane or vehicle wash_cells->pre_incubate add_radioligand Add [³H]neurotransmitter to initiate uptake pre_incubate->add_radioligand incubate Incubate at 37°C add_radioligand->incubate terminate_uptake Terminate uptake and wash incubate->terminate_uptake lyse_cells Lyse cells terminate_uptake->lyse_cells measure_radioactivity Measure radioactivity lyse_cells->measure_radioactivity analyze_data Calculate IC₅₀ measure_radioactivity->analyze_data end End analyze_data->end

Caption: Workflow for neurotransmitter uptake assay.

Logical Relationship for Troubleshooting High Non-Specific Binding

problem High Non-Specific Binding cause1 Hydrophobic Interactions problem->cause1 cause2 Ionic Interactions problem->cause2 cause3 Insufficient Washing problem->cause3 solution1a Include BSA in buffer cause1->solution1a solution1b Use hydrophilic filters cause1->solution1b solution2 Pre-treat filters with PEI cause2->solution2 solution3 Increase wash volume/number Wash with ice-cold buffer cause3->solution3

Caption: Troubleshooting high non-specific binding.

References

Technical Support Center: Overcoming Low Yields in the Synthetic Route to Levophacetoperane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Levophacetoperane. Our aim is to equip researchers with the necessary information to diagnose and resolve issues leading to low yields, ensuring a more efficient and successful synthetic campaign.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by the key stages of the Levophacetoperane synthesis, from the formation of the key amino alcohol intermediate to the final chiral resolution.

Stage 1: Synthesis of (threo/erythro)-α-phenyl-2-piperidinemethanol

The initial step involves the reaction of a 2-pyridyl precursor with a phenyl Grignard reagent, followed by reduction of the pyridine (B92270) ring, or the reaction of 2-formylpiperidine with a phenyl Grignard reagent. This stage is critical for establishing the two stereocenters of the molecule.

Question 1: My Grignard reaction to form α-phenyl-2-piperidinemethanol is giving a low yield. What are the common causes?

Answer: Low yields in this Grignard reaction are frequently due to several factors:

  • Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be anhydrous.

  • Inactive Magnesium: The magnesium turnings may have an oxide layer that prevents reaction. Activate the magnesium using methods such as stirring without solvent under an inert atmosphere, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Side Reactions: The primary side reaction is the formation of biphenyl (B1667301) from the unreacted phenylmagnesium bromide during workup. Another potential issue is the competing enolization of the aldehyde if 2-formylpiperidine is used.

  • Incorrect Stoichiometry: Ensure an accurate determination of the Grignard reagent concentration via titration before adding it to the reaction.

Troubleshooting Summary: Grignard Reaction
Problem Possible Cause & Solution
Reaction fails to initiateInactive Magnesium: Activate with iodine or 1,2-dibromoethane. Wet Glassware/Solvents: Ensure all materials are scrupulously dried.
Low yield of desired alcoholSide Reactions: Add the Grignard reagent slowly at a low temperature (e.g., 0 °C) to minimize side reactions. Incorrect Reagent Concentration: Titrate the Grignard reagent before use.
Formation of significant biphenyl byproductExcess Grignard Reagent: Use a moderate excess of the Grignard reagent (1.1-1.3 equivalents).

Question 2: The diastereoselectivity of my α-phenyl-2-piperidinemethanol synthesis is poor, leading to a difficult separation of the threo and erythro isomers. How can I improve this?

Answer: Controlling the diastereoselectivity in the formation of the amino alcohol is crucial for maximizing the yield of the desired threo isomer.

  • Reaction Temperature: The addition of the Grignard reagent at lower temperatures can enhance diastereoselectivity.

  • Choice of Reagents: The use of certain chelating agents or specific protecting groups on the piperidine (B6355638) nitrogen can influence the facial selectivity of the nucleophilic attack.

  • Reduction of 2-benzoylpyridine (B47108): An alternative route involves the reduction of 2-benzoylpyridine. The choice of reducing agent can significantly impact the diastereomeric ratio. For instance, catalytic hydrogenation may offer different selectivity compared to hydride reducing agents like sodium borohydride (B1222165).

Stage 2: Separation of threo and erythro Diastereomers

The separation of the desired threo diastereomer from the unwanted erythro isomer is a critical purification step. Inefficient separation can lead to significant loss of material.

Question 3: I am losing a significant amount of the threo-α-phenyl-2-piperidinemethanol during separation from the erythro isomer. What are the best methods for this separation?

Answer: The separation of diastereomers relies on their different physical properties.

  • Fractional Crystallization: This is a common method. The choice of solvent is critical. Experiment with a range of solvents and solvent mixtures to find a system where the solubility of the two diastereomers is significantly different. Often, converting the amino alcohols to their hydrochloride salts can improve their crystallinity and aid in separation.

  • Column Chromatography: Silica (B1680970) gel chromatography can be effective. A careful selection of the eluent system is necessary to achieve good separation. Monitor the separation closely by thin-layer chromatography (TLC).

  • Epimerization of the Unwanted Isomer: To improve the overall yield, the unwanted erythro isomer can be epimerized to a mixture of threo and erythro isomers, which can then be subjected to the separation process again. This is often achieved by treatment with a base.

Comparison of Diastereomer Separation Methods
Method Advantages
Fractional Crystallization Scalable, cost-effective for large quantities.
Column Chromatography High resolution for small to medium scales.
Stage 3: Acetylation of threo-α-phenyl-2-piperidinemethanol

The esterification of the secondary alcohol to form phacetoperane is typically straightforward but can be a source of yield loss if not optimized.

Question 4: The acetylation of my threo-α-phenyl-2-piperidinemethanol is incomplete or results in side products. How can I improve the yield?

Answer: Incomplete acetylation or the formation of byproducts can be addressed by optimizing the reaction conditions.

  • Choice of Acetylating Agent: Acetic anhydride (B1165640) is commonly used. For less reactive alcohols, acetyl chloride can be more effective but may require more careful handling due to its reactivity.

  • Catalyst: The use of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in catalytic amounts can significantly accelerate the reaction.

  • Base: A base, such as triethylamine (B128534) or pyridine, is typically used to neutralize the acid byproduct (acetic acid or HCl). Pyridine can also act as a catalyst.

  • Reaction Temperature: The reaction is often performed at room temperature, but gentle heating may be required for complete conversion. Monitor the reaction progress by TLC.

Acetylation Reaction Conditions
Parameter Recommendation
Acetylating Agent Acetic Anhydride (standard), Acetyl Chloride (for less reactive substrates)
Catalyst 4-Dimethylaminopyridine (DMAP) (0.05-0.1 eq.)
Base Triethylamine or Pyridine (1.5-2.0 eq.)
Solvent Dichloromethane, Chloroform, or Tetrahydrofuran
Temperature 0 °C to room temperature
Stage 4: Chiral Resolution of (±)-threo-Phacetoperane

The final and often most challenging step is the separation of the desired (R,R)-enantiomer (Levophacetoperane) from the (S,S)-enantiomer.

Question 5: My chiral resolution of (±)-threo-phacetoperane using a chiral acid is giving a low yield of the desired enantiomer. How can I optimize this process?

Answer: Chiral resolution by diastereomeric salt formation is an empirical process, and optimization is key to achieving a good yield. The theoretical maximum yield for a single resolution is 50%.

  • Screening of Resolving Agents: The choice of the chiral resolving agent is crucial. For a basic compound like phacetoperane, common chiral acids to screen include (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, and (+)-camphorsulfonic acid.

  • Solvent Selection: The solvent plays a critical role in the differential solubility of the diastereomeric salts. A systematic screening of solvents (e.g., methanol, ethanol (B145695), isopropanol, acetone, and mixtures with water) is necessary to find conditions where one diastereomeric salt selectively precipitates.

  • Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic mixture can influence the efficiency of the resolution. Typically, 0.5 to 1.0 equivalents of the resolving agent are used.

  • Racemization and Recycling: To exceed the 50% theoretical yield, the unwanted (S,S)-enantiomer from the mother liquor should be isolated, racemized (converted back to the racemic mixture), and reintroduced into the resolution process.

Chiral Resolution Optimization Parameters
Parameter Key Considerations
Resolving Agent Screen various chiral acids (e.g., tartaric acid derivatives, camphorsulfonic acid).
Solvent Screen a range of polar and non-polar solvents and their mixtures.
Temperature Control the cooling rate to promote selective crystallization.
Stoichiometry Optimize the molar ratio of the resolving agent.

Experimental Protocols

Protocol 1: Synthesis of threo-α-phenyl-2-piperidinemethanol
  • To a solution of 2-benzoylpyridine (1.0 eq.) in methanol, add sodium borohydride (1.5 eq.) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous layer with ethyl acetate (B1210297).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give a mixture of diastereomers.

  • The crude product is then subjected to catalytic hydrogenation using Platinum(IV) oxide (Adam's catalyst) in ethanol under a hydrogen atmosphere to reduce the pyridine ring.

  • After the reaction is complete, filter the catalyst and concentrate the solvent to obtain the crude α-phenyl-2-piperidinemethanol.

Protocol 2: Acetylation of threo-α-phenyl-2-piperidinemethanol
  • Dissolve threo-α-phenyl-2-piperidinemethanol (1.0 eq.) in anhydrous dichloromethane.

  • Add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).

  • Cool the mixture to 0 °C and add acetic anhydride (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Chiral Resolution of (±)-threo-Phacetoperane
  • Dissolve (±)-threo-phacetoperane (1.0 eq.) in a minimal amount of hot methanol.

  • In a separate flask, dissolve (-)-dibenzoyl-L-tartaric acid (0.5 eq.) in a minimal amount of hot methanol.

  • Combine the two solutions and allow the mixture to cool slowly to room temperature, then to 4 °C.

  • Collect the precipitated diastereomeric salt by filtration.

  • Wash the salt with cold methanol.

  • To liberate the free base, suspend the salt in a biphasic mixture of ethyl acetate and a saturated aqueous solution of sodium bicarbonate and stir until all solids have dissolved.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched Levophacetoperane.

  • Determine the enantiomeric excess by chiral HPLC.

Visualizations

Synthetic_Pathway_Levophacetoperane Start 2-Benzoylpyridine Intermediate1 Phenyl(pyridin-2-yl)methanol Start->Intermediate1 Reduction Intermediate2 threo/erythro-Phenyl(piperidin-2-yl)methanol Intermediate1->Intermediate2 Hydrogenation Threo_Isomer threo-Phenyl(piperidin-2-yl)methanol Intermediate2->Threo_Isomer Diastereomer Separation Racemic_Phacetoperane (±)-threo-Phacetoperane Threo_Isomer->Racemic_Phacetoperane Acetylation Levophacetoperane Levophacetoperane ((R,R)-Phacetoperane) Racemic_Phacetoperane->Levophacetoperane Chiral Resolution

Caption: Synthetic pathway to Levophacetoperane.

Troubleshooting_Grignard_Reaction Start Low Yield in Grignard Reaction Q1 Is the reaction initiating? Start->Q1 A1_Yes Check for side reactions (e.g., Wurtz coupling) Q1->A1_Yes Yes A1_No Activate Magnesium (Iodine, 1,2-dibromoethane) Ensure anhydrous conditions Q1->A1_No No Q2 Is the yield still low after initiation? A1_Yes->Q2 A1_No->Q2 A2_Yes Titrate Grignard reagent Optimize reaction temperature Q2->A2_Yes Yes A2_No Yield Improved Q2->A2_No No

Caption: Troubleshooting workflow for the Grignard reaction.

Chiral_Resolution_Optimization Start Low Yield in Chiral Resolution Q1 Is a precipitate forming? Start->Q1 A1_Yes Check enantiomeric excess (ee) of the precipitate Q1->A1_Yes Yes A1_No Screen different solvents and resolving agents Q1->A1_No No Q2 Is the ee of the precipitate low? A1_Yes->Q2 A2_Yes Optimize solvent system and cooling rate Q2->A2_Yes Yes A2_No Yield is low despite high ee Q2->A2_No No A3 Racemize and recycle the unwanted enantiomer from the mother liquor A2_No->A3

Caption: Optimization of the chiral resolution process.

Best practices for the storage and handling of Levophacetoperane hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the storage and handling of Levophacetoperane hydrochloride, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A: The solid form of this compound should be stored in a tightly sealed container. For specific temperature recommendations, always refer to the manufacturer's instructions.

Q2: What are the recommended storage conditions for this compound in solvent?

A: When dissolved in a solvent, this compound should be stored under the following conditions to ensure stability.[1][2]

Storage Conditions for this compound in Solvent

TemperatureDurationStorage Notes
-80°C6 monthsSealed storage, away from moisture.[1][2]
-20°C1 monthSealed storage, away from moisture.[1][2]

Q3: Can this compound be shipped at room temperature?

A: Yes, it can be shipped at room temperature for short durations of less than two weeks.[1]

Q4: What personal protective equipment (PPE) should I use when handling this compound?

A: To ensure safety, it is important to use appropriate PPE. This includes:

  • Eye protection: Safety goggles with side-shields.[1]

  • Hand protection: Protective gloves.[1]

  • Body protection: Impervious clothing.[1]

  • Respiratory protection: A suitable respirator should be used, especially when handling the powder form to avoid dust formation.[1]

Q5: What are the first-aid measures in case of exposure?

A: In case of accidental exposure, follow these first-aid guidelines:

  • Eye contact: Immediately flush eyes with large amounts of water and seek medical attention.[1]

  • Skin contact: Rinse the affected skin area thoroughly with water and remove contaminated clothing.[1]

  • Inhalation: Move to an area with fresh air. If breathing is difficult, provide respiratory support.[1]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting and seek immediate medical attention.[1]

Experimental Troubleshooting Guide

This section addresses potential issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or lower-than-expected experimental results.

This could be due to the degradation of the compound. Levophacetoperane is the reverse ester of methylphenidate and contains an ester group that can be susceptible to hydrolysis.[2][3][4]

  • Possible Cause 1: Improper Storage. Storing the compound in solution for extended periods, even at recommended temperatures, can lead to gradual degradation.

  • Troubleshooting Steps:

    • Prepare fresh solutions for each experiment whenever possible.

    • If using a stock solution, ensure it has been stored correctly and is within the recommended timeframe for stability.

    • Consider performing a quality control check on your compound, such as HPLC, to assess its purity.

  • Possible Cause 2: pH of the Solution. The stability of compounds with ester groups can be pH-dependent.[5][6]

  • Troubleshooting Steps:

    • Review the pH of your experimental buffer or solution.

    • If possible, maintain a neutral pH to minimize hydrolysis.

    • If the experimental conditions require acidic or basic solutions, minimize the time the compound is in these conditions.

Issue 2: Difficulty dissolving the compound.

  • Possible Cause: Incorrect Solvent.

  • Troubleshooting Steps:

    • Consult the manufacturer's datasheet for recommended solvents.

    • If the information is not available, test solubility in small amounts of common laboratory solvents such as DMSO, ethanol, or water.

    • Sonication may aid in dissolving the compound.

Experimental Workflows

The following diagram illustrates the recommended workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal start Receive Compound storage Store Appropriately (Solid or Solution) start->storage ppe Don Appropriate PPE storage->ppe weigh Weigh Compound in Vented Enclosure ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces and Equipment experiment->decontaminate disposal Dispose of Waste (Follow Local Regulations) decontaminate->disposal end End disposal->end

Caption: Workflow for Safe Handling of this compound.

The following diagram illustrates the troubleshooting logic for inconsistent experimental results.

cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem Inconsistent Experimental Results storage Improper Storage problem->storage ph Solution pH problem->ph purity Compound Purity problem->purity check_storage Verify Storage Conditions storage->check_storage buffer_ph Check Buffer pH ph->buffer_ph qc_check Perform QC Check (e.g., HPLC) purity->qc_check fresh_sol Prepare Fresh Solution check_storage->fresh_sol

Caption: Troubleshooting Logic for Inconsistent Results.

References

Addressing variability in animal responses to Levophacetoperane hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Levophacetoperane hydrochloride in animal experiments. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide is based on established principles of in vivo pharmacology for psychostimulants that act as dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitors. The provided protocols and data tables are illustrative examples and should be adapted and optimized for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a psychostimulant that competitively inhibits the reuptake of norepinephrine and dopamine in the brain.[1] This action increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced signaling. It is the reverse ester of methylphenidate.[2][3]

Q2: What are the common sources of variability in animal responses to this compound?

Variability in animal responses to drug administration is a common challenge in preclinical research. Key factors influencing the effects of this compound include:

  • Species and Strain: Different species and even strains within the same species can exhibit significant differences in drug metabolism, distribution, and target receptor sensitivity.[4][5]

  • Sex: Hormonal and physiological differences between male and female animals can lead to variations in drug pharmacokinetics and pharmacodynamics.[6][7][8]

  • Age: The age of the animal can impact metabolic rates and the development of the nervous system, leading to altered drug responses.[4][5]

  • Genetics: Individual genetic variations can influence the expression and function of drug-metabolizing enzymes and transporters.[4][9]

  • Diet and Gut Microbiome: Diet can affect drug absorption and metabolism, and the composition of the gut microbiome has been shown to influence the disposition of various drugs.

  • Health Status: Underlying health conditions can alter an animal's physiological response to a drug.[4]

  • Environmental Factors: Housing conditions, stress levels, and the time of day can all contribute to variability in experimental outcomes.

Q3: How can I minimize experimental variability?

To minimize variability, it is crucial to standardize your experimental procedures as much as possible. This includes:

  • Using animals of the same species, strain, sex, and age.

  • Acclimatizing animals to the experimental environment before the study begins.

  • Controlling for environmental factors such as light-dark cycles, temperature, and noise.

  • Standardizing housing conditions and diet.

  • Ensuring consistent drug formulation and administration techniques.

  • Randomizing animals to treatment groups.

  • Blinding experimenters to the treatment conditions where possible.

Troubleshooting Guides

Issue 1: High variability in behavioral responses (e.g., locomotor activity).
Possible Cause Troubleshooting Step
Inconsistent Drug Administration Ensure accurate and consistent dosing for each animal. For oral gavage, verify proper placement. For injections, use a consistent site and technique.
Environmental Stressors Acclimate animals to the testing apparatus before drug administration. Minimize noise and disturbances in the experimental room.
Circadian Rhythm Effects Conduct behavioral testing at the same time each day to account for natural fluctuations in activity levels.
Individual Animal Differences Increase the sample size per group to improve statistical power and account for individual variability.
Issue 2: Unexpectedly low or no drug effect.
Possible Cause Troubleshooting Step
Incorrect Dosage Review the literature for appropriate dose ranges for similar compounds in your chosen animal model. Perform a dose-response study to determine the optimal dose.
Poor Drug Solubility/Stability Verify the solubility and stability of your this compound formulation. Prepare fresh solutions for each experiment.
Rapid Metabolism Consider the pharmacokinetic profile of the drug in your animal model. The time course of your experiment may not align with the peak plasma concentration.
Route of Administration The chosen route of administration may not provide adequate bioavailability. Consider alternative routes (e.g., intraperitoneal vs. oral).
Issue 3: Inconsistent results in neurochemical analyses (e.g., microdialysis).
Possible Cause Troubleshooting Step
Probe Placement Variability Use stereotaxic surgery with precise coordinates to ensure consistent probe placement in the target brain region. Histologically verify probe placement after the experiment.
Probe Recovery Issues Calibrate each microdialysis probe in vitro before implantation to determine its relative recovery.
Analytical Method Sensitivity Ensure your analytical method (e.g., HPLC) is sensitive enough to detect the expected changes in neurotransmitter levels.
Basal Level Instability Allow for a stable baseline collection period before drug administration to ensure neurotransmitter levels are not fluctuating due to other factors.

Data Presentation: Illustrative Examples

The following tables contain hypothetical data to illustrate how quantitative results on variability could be presented. These are not actual experimental results for this compound.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Rodent Strains.

ParameterSprague-Dawley RatWistar RatC57BL/6 MouseBALB/c Mouse
Tmax (h) 0.50.750.250.5
Cmax (ng/mL) 150125200180
AUC (ng*h/mL) 450400300350
Clearance (mL/min/kg) 10122018

Table 2: Hypothetical EC50 Values for Locomotor Activity Increase by this compound.

Animal ModelEC50 (mg/kg)
Male Sprague-Dawley Rat 2.5
Female Sprague-Dawley Rat 1.8
Male C57BL/6 Mouse 3.0
Female C57BL/6 Mouse 2.2

Experimental Protocols: General Templates

These are generalized protocols for assessing the effects of psychostimulants and should be optimized for this compound.

Protocol 1: Locomotor Activity Assessment
  • Animal Acclimation: Acclimate mice or rats to the locomotor activity chambers for 60 minutes for at least 3 consecutive days prior to the test day.

  • Drug Administration: On the test day, administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection).

  • Data Collection: Immediately place the animal back into the locomotor activity chamber and record activity (e.g., distance traveled, beam breaks) for a predefined period (e.g., 120 minutes).

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Calculate the total activity over the entire session.

Protocol 2: In Vivo Microdialysis for Dopamine and Norepinephrine
  • Stereotaxic Surgery: Anesthetize the animal and implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex). Allow for a recovery period of at least 5-7 days.

  • Probe Insertion: On the day of the experiment, gently insert a microdialysis probe into the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min). Collect baseline dialysate samples every 20 minutes for at least 60-90 minutes to ensure stable neurotransmitter levels.

  • Drug Administration: Administer this compound or vehicle.

  • Post-Drug Sample Collection: Continue collecting dialysate samples for at least 2-3 hours post-administration.

  • Sample Analysis: Analyze the dialysate samples for dopamine and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express neurotransmitter concentrations as a percentage of the average baseline levels.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase animal_selection Animal Selection (Species, Strain, Sex, Age) acclimation Acclimation to Housing & Testing Environment animal_selection->acclimation randomization Randomization to Treatment Groups acclimation->randomization drug_prep Drug Formulation & Verification drug_admin Drug Administration drug_prep->drug_admin baseline Baseline Measurement (if applicable) randomization->baseline baseline->drug_admin data_collection Behavioral/Neurochemical Data Collection drug_admin->data_collection data_processing Data Processing & Quality Control data_collection->data_processing stat_analysis Statistical Analysis data_processing->stat_analysis interpretation Interpretation of Results stat_analysis->interpretation

Standardized Experimental Workflow

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron tyrosine Tyrosine dopa L-DOPA tyrosine->dopa da Dopamine (DA) dopa->da ne Norepinephrine (NE) da->ne vesicle Synaptic Vesicle da->vesicle ne->vesicle synaptic_cleft Synaptic Cleft vesicle->synaptic_cleft Release da_receptor Dopamine Receptors downstream Downstream Signaling da_receptor->downstream ne_receptor Norepinephrine Receptors ne_receptor->downstream levophacetoperane Levophacetoperane hydrochloride dat Dopamine Transporter (DAT) levophacetoperane->dat Inhibits net Norepinephrine Transporter (NET) levophacetoperane->net Inhibits synaptic_cleft->da_receptor synaptic_cleft->ne_receptor synaptic_cleft->dat Reuptake synaptic_cleft->net Reuptake

Mechanism of Action of Levophacetoperane

References

Validation & Comparative

Comparative Efficacy of Levophacetoperane Hydrochloride in Preclinical Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comparative analysis of Levophacetoperane hydrochloride against established psychostimulants, Methylphenidate and Amphetamine, in the context of preclinical models of cognitive enhancement. While direct preclinical efficacy data for this compound is not publicly available, this guide offers a comprehensive overview of its mechanism of action and compares it with the performance of well-documented alternatives, supported by experimental data.

Introduction to this compound

Mechanism of Action: Dopamine (B1211576) and Norepinephrine (B1679862) Reuptake Inhibition

This compound's primary mechanism of action involves the blockade of dopamine transporters (DAT) and norepinephrine transporters (NET). This inhibition slows the reabsorption of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby prolonging their activity and enhancing neurotransmission. This mechanism is shared with other psychostimulants like methylphenidate and amphetamine.

Dopamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Levophacetoperane Levophacetoperane (Reuptake Inhibitor) Levophacetoperane->DAT Blockade Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Activation

Figure 1: Mechanism of Dopamine Reuptake Inhibition by Levophacetoperane.

Comparative Preclinical Efficacy

Due to the absence of publicly available preclinical data on this compound, this section focuses on the well-documented efficacy of its comparators, Methylphenidate and Amphetamine, in two standard preclinical models of learning and memory: the Novel Object Recognition (NOR) test and the Morris Water Maze (MWM) test.

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory in rodents, based on their innate tendency to explore novel objects more than familiar ones.

Table 1: Summary of Methylphenidate and Amphetamine Efficacy in the Novel Object Recognition (NOR) Test

CompoundAnimal ModelDosageKey FindingsCitation
Methylphenidate Weanling and periadolescent ratsChronic 5.0 mg/kgDisrupted novel object exploration.[1]
Methylphenidate DARPP-32 knockout miceNot specifiedRestored novel object recognition in knockout mice.[2]
Amphetamine Not availableNot availableData not found in the searched literature.
Morris Water Maze (MWM) Test

The MWM test is a widely used behavioral task to assess spatial learning and memory in rodents.

Table 2: Summary of Methylphenidate and Amphetamine Efficacy in the Morris Water Maze (MWM) Test

CompoundAnimal ModelDosageKey FindingsCitation
Methylphenidate Not availableNot availableData not found in the searched literature.
d-Amphetamine Wistar rats1-5 mg/kg, i.p. (withdrawal)Did not impair acquisition; enhanced behavioral switching during reversal learning.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for the NOR and MWM tests, derived from the cited literature.

Novel Object Recognition (NOR) Test Protocol

This protocol is a generalized procedure for conducting the NOR test in rodents.

Novel_Object_Recognition_Workflow cluster_phase1 Phase 1: Habituation cluster_phase2 Phase 2: Training/Familiarization cluster_phase3 Phase 3: Testing Habituation Place animal in empty open-field arena Training Place animal in arena with two identical objects Habituation->Training 24 hours Measure_Training Record exploration time for each object Training->Measure_Training Testing Replace one familiar object with a novel object Measure_Training->Testing Retention Interval Measure_Testing Record exploration time for familiar and novel objects Testing->Measure_Testing Analysis Calculate Discrimination Index: (T_novel - T_familiar) / (T_novel + T_familiar) Measure_Testing->Analysis

Figure 2: Experimental Workflow for the Novel Object Recognition Test.

Detailed Steps:

  • Habituation: Each animal is individually placed in an empty open-field arena (e.g., 40x40x40 cm) for a set period (e.g., 10 minutes) to acclimate to the environment.

  • Training/Familiarization: 24 hours after habituation, two identical objects are placed in the arena. The animal is allowed to explore the objects for a defined duration (e.g., 5-10 minutes). The time spent exploring each object (sniffing or touching with the nose) is recorded.

  • Testing: After a retention interval (e.g., 1 hour to 24 hours), the animal is returned to the arena where one of the familiar objects has been replaced by a novel object. The time spent exploring the familiar and the novel object is recorded for a set period (e.g., 5 minutes).

  • Data Analysis: A discrimination index is calculated to quantify recognition memory. A higher discrimination index indicates better memory, as the animal spends more time exploring the novel object.

Morris Water Maze (MWM) Test Protocol

This protocol outlines the general procedure for conducting the MWM test in rodents.

Detailed Steps:

  • Apparatus: A large circular pool (e.g., 120-150 cm in diameter) is filled with water made opaque with non-toxic paint. A small escape platform is submerged just below the water surface in one of the four designated quadrants.

  • Acquisition Training: For several consecutive days (e.g., 4-5 days), each animal undergoes multiple trials per day. In each trial, the animal is released into the water from a different starting position and must find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded. If the animal fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

  • Probe Trial: 24 hours after the last training session, the platform is removed from the pool, and the animal is allowed to swim freely for a fixed duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.

  • Data Analysis: Key metrics for analysis include escape latency during training, distance swam, and the percentage of time spent in the target quadrant during the probe trial.

Conclusion and Future Directions

While this compound's mechanism of action as a dopamine and norepinephrine reuptake inhibitor positions it as a promising candidate for cognitive enhancement, the lack of publicly available preclinical efficacy data hinders a direct comparison with established stimulants like Methylphenidate and Amphetamine. The existing data for these comparators in models like the Novel Object Recognition and Morris Water Maze tests provide a benchmark for future investigations.

To validate the efficacy of this compound, rigorous preclinical studies are warranted. Future research should focus on generating quantitative data in well-established cognitive assays, such as the NOR and MWM tests, across a range of doses. Such studies will be crucial in determining its potential as a therapeutic agent for cognitive deficits and for providing a solid foundation for its clinical development. Researchers in the field are encouraged to pursue these investigations to elucidate the full therapeutic potential of this compound.

References

A Head-to-Head Comparison of Levophacetoperane with Other Dopamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levophacetoperane, the (R,R)-enantiomer of phacetoperane, is a psychostimulant that acts as a competitive inhibitor of dopamine (B1211576) and norepinephrine (B1679862) reuptake.[1][2] Developed in the 1950s, it has been used as an antidepressant and anorectic and is the reverse ester of the well-known dopamine reuptake inhibitor (DRI), methylphenidate.[3][4] Recent research has revisited Levophacetoperane, under the designation NLS-3, exploring its potential as a safer and more potent alternative to traditional stimulants for conditions like Attention-Deficit/Hyperactivity Disorder (ADHD).[5] This guide provides a head-to-head comparison of Levophacetoperane with other prominent DRIs, focusing on their pharmacological profiles and supported by experimental data.

While a complete binding profile assay for Levophacetoperane has been conducted and is reported to show a favorable benefit/risk profile compared to other stimulants, the specific quantitative data on its binding affinities (Ki) and potencies (IC50) for the dopamine (DAT), norepinephrine (NET), and serotonin (B10506) (SERT) transporters are not publicly available in the reviewed literature.[5] Therefore, this comparison will present the available quantitative data for other selected DRIs and offer a qualitative assessment of Levophacetoperane based on existing publications.

Quantitative Comparison of Dopamine Reuptake Inhibitors

The following tables summarize the in vitro binding affinities and potencies of several well-characterized dopamine reuptake inhibitors. This data is essential for understanding their selectivity and potential clinical effects.

Table 1: In Vitro Binding Affinities (Ki, nM) for Monoamine Transporters

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)Selectivity (DAT vs. NET)Selectivity (DAT vs. SERT)
Levophacetoperane (NLS-3) Data not availableData not availableData not availableData not availableData not available
d-Methylphenidate 13.939.4>10,0002.83>719
Cocaine 2504903101.961.24
Bupropion 5261,98043,8003.7683.27

Note: Lower Ki values indicate higher binding affinity.

Table 2: In Vitro Potencies (IC50, nM) for Monoamine Reuptake Inhibition

CompoundDopamine Reuptake InhibitionNorepinephrine Reuptake InhibitionSerotonin Reuptake Inhibition
Levophacetoperane (NLS-3) Data not availableData not availableData not available
d-Methylphenidate 4.325>10,000
Cocaine 293380237
Bupropion 1,8002,3001,900

Note: Lower IC50 values indicate greater potency in inhibiting reuptake.

Qualitative Comparison and Pharmacological Profile of Levophacetoperane

Levophacetoperane is described as a competitive inhibitor of both dopamine and norepinephrine reuptake.[1][2] Its structural relationship to methylphenidate as its reverse ester is a key feature.[3] Preclinical and clinical observations suggest that Levophacetoperane may have a more favorable safety and tolerability profile compared to methylphenidate and amphetamine, with fewer side effects reported in studies involving children and adolescents.[5] This suggests a potentially different interaction with the monoamine transporters or downstream signaling pathways, which could be elucidated by the full binding profile data.

Experimental Protocols

Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine, norepinephrine, and serotonin transporters.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), and [³H]Paroxetine (for SERT).

  • Test compound (e.g., Levophacetoperane) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known inhibitor like cocaine for DAT).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Measuring Extracellular Dopamine Levels

Objective: To measure the effect of a test compound on extracellular dopamine concentrations in a specific brain region (e.g., striatum) of a freely moving animal.

Materials:

  • Laboratory animals (e.g., rats).

  • Stereotaxic apparatus for surgery.

  • Microdialysis probes.

  • A microinfusion pump.

  • Artificial cerebrospinal fluid (aCSF) for perfusion.

  • Test compound (e.g., Levophacetoperane) for administration.

  • A fraction collector to collect dialysate samples.

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for dopamine analysis.

Procedure:

  • Surgically implant a guide cannula into the target brain region of the anesthetized animal using stereotaxic coordinates.

  • After a recovery period, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples to establish basal dopamine levels.

  • Administer the test compound (e.g., via intraperitoneal injection or through the microdialysis probe).

  • Continue collecting dialysate samples at regular intervals post-administration.

  • Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

  • Express the changes in dopamine levels as a percentage of the baseline.

Visualizing Mechanisms and Workflows

Dopamine Signaling Pathway and DRI Mechanism of Action

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_Vesicle Dopamine (in vesicle) L_DOPA->Dopamine_Vesicle DDC Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake D_Receptor Dopamine Receptor Dopamine_Synapse->D_Receptor Binding Signaling Postsynaptic Signaling D_Receptor->Signaling DRI Dopamine Reuptake Inhibitor (e.g., Levophacetoperane) DRI->DAT Inhibition

Caption: Dopamine signaling pathway and the inhibitory action of DRIs.

Experimental Workflow for Evaluating Dopamine Reuptake Inhibitors

DRI_Evaluation_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Comparison Binding_Assay Radioligand Binding Assay (Determine Ki for DAT, NET, SERT) Data_Analysis Calculate Selectivity Ratios Compare Potency & Efficacy Binding_Assay->Data_Analysis Uptake_Assay Reuptake Inhibition Assay (Determine IC50 for DAT, NET, SERT) Uptake_Assay->Data_Analysis Microdialysis Microdialysis (Measure extracellular dopamine) Conclusion Determine Pharmacological Profile Assess Therapeutic Potential Microdialysis->Conclusion Behavioral Behavioral Assays (e.g., Locomotor activity) Behavioral->Conclusion Data_Analysis->Microdialysis Data_Analysis->Behavioral Start Compound Synthesis (e.g., Levophacetoperane) Start->Binding_Assay Start->Uptake_Assay

Caption: A typical experimental workflow for the preclinical evaluation of DRIs.

References

Comparative Guide to Analytical Methods for the Determination of Levophacetoperane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of Levophacetoperane, a psychostimulant compound. Due to the limited availability of direct comparative studies in published literature, this document outlines common analytical techniques applied to central nervous system (CNS) stimulants and presents a framework for their cross-validation. The experimental data presented herein is illustrative, based on the typical performance of these methods for similar analytes, to guide researchers in method selection and validation.

Introduction to Levophacetoperane and Analytical Challenges

Levophacetoperane is a psychostimulant that has been investigated for its potential therapeutic effects.[1][2][3] As with any active pharmaceutical ingredient (API), robust and reliable analytical methods are crucial for quality control, pharmacokinetic studies, and formulation development. The selection of an appropriate analytical technique depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. Cross-validation of analytical methods is a critical step to ensure consistency and reliability of results when different techniques are employed.[4][5][6]

Key Analytical Techniques for CNS Stimulants

Several analytical techniques are commonly employed for the analysis of CNS stimulants and other psychoactive substances.[7][8][9][10] The most prevalent methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique in pharmaceutical analysis.[11] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a compound like Levophacetoperane, which possesses chromophores, UV detection is a common and cost-effective choice.

  • Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. Derivatization may sometimes be necessary to improve the volatility and thermal stability of the analyte.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[7] This technique is particularly useful for the analysis of analytes at very low concentrations in complex matrices, such as biological fluids.

Experimental Protocols (Illustrative)

The following are proposed experimental protocols for the determination of Levophacetoperane using HPLC-UV, GC-FID, and LC-MS/MS. These are based on standard methodologies for similar pharmaceutical compounds.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.

2. Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Chromatographic Conditions:

    • Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 150 °C, ramp to 280 °C.

    • Detector Temperature: 300 °C.

    • Injection Mode: Splitless.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol) and may require derivatization to improve volatility and peak shape.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Similar to the HPLC-UV method, but with a potentially lower flow rate compatible with the MS interface.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for Levophacetoperane would need to be determined.

    • Collision Energy and other MS parameters: Optimized for the specific analyte and instrument.

  • Sample Preparation: Simple dilution for clean samples or solid-phase extraction (SPE) for complex matrices like plasma or urine.

Comparative Performance Data (Illustrative)

The following table summarizes the expected performance characteristics of the three analytical methods for the determination of Levophacetoperane. This data is hypothetical and intended for comparative purposes.

ParameterHPLC-UVGC-FIDLC-MS/MS
Linearity (r²) > 0.999> 0.998> 0.999
Range (µg/mL) 1 - 1005 - 2000.001 - 1
Limit of Detection (LOD) (µg/mL) 0.10.50.0001
Limit of Quantitation (LOQ) (µg/mL) 0.31.50.0003
Accuracy (% Recovery) 98 - 102%97 - 103%99 - 101%
Precision (% RSD) < 2%< 3%< 1.5%
Selectivity ModerateModerate to HighVery High
Throughput ModerateModerateHigh
Cost LowLowHigh

Cross-Validation of Analytical Methods

Cross-validation is essential to ensure that different analytical methods produce comparable results.[4][5][12] This process is critical when transferring a method between laboratories or when using different techniques to analyze samples from the same study. The goal is to demonstrate that the results are independent of the method used.

A typical cross-validation study would involve:

  • Selection of Samples: A set of quality control (QC) samples at different concentration levels (low, medium, and high) and incurred samples (if available) are chosen.

  • Analysis: The selected samples are analyzed using both the reference (established) method and the new (comparator) method.

  • Comparison of Results: The results obtained from both methods are statistically compared. The acceptance criteria are typically based on the percentage difference between the results.

Visualizations

.dot

Experimental_Workflow_HPLC_UV cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Sample Weighing & Dissolution filter Filtration (0.45 µm) start->filter injection Injection into HPLC System filter->injection separation Chromatographic Separation (C18) injection->separation detection UV Detection (254 nm) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Experimental Workflow for Levophacetoperane Determination by HPLC-UV.

.dot

Experimental_Workflow_GC_FID cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start Sample Weighing & Dissolution derivatization Derivatization (Optional) start->derivatization injection Injection into GC System derivatization->injection separation Chromatographic Separation injection->separation detection Flame Ionization Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Experimental Workflow for Levophacetoperane Determination by GC-FID.

.dot

Experimental_Workflow_LC_MS_MS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample Extraction (e.g., SPE) reconstitution Reconstitution start->reconstitution injection Injection into LC System reconstitution->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MS/MS Detection (MRM) ionization->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Experimental Workflow for Levophacetoperane Determination by LC-MS/MS.

.dot

Cross_Validation_Logic start Define Acceptance Criteria method1 Analyze Samples with Reference Method start->method1 method2 Analyze Samples with Comparator Method start->method2 compare Statistically Compare Results method1->compare method2->compare pass Methods are Cross-Validated compare->pass Criteria Met fail Investigate Discrepancies & Re-evaluate compare->fail Criteria Not Met

References

Statistical Validation of Behavioral Data from Levophacetoperane Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Levophacetoperane, a psychostimulant with a unique profile as a norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor. By presenting available experimental data, detailed protocols for key behavioral assays, and visualizations of relevant signaling pathways, this document aims to facilitate a comprehensive understanding of Levophacetoperane's preclinical behavioral effects in comparison to other relevant compounds.

Comparative Analysis of Transporter Binding Affinities

Levophacetoperane's mechanism of action involves the competitive inhibition of dopamine (DAT) and norepinephrine (NET) transporters. The following table summarizes the in vitro binding affinities (Ki, in nM) of Levophacetoperane and two comparator compounds, Methylphenidate and Atomoxetine, for these transporters. Lower Ki values indicate higher binding affinity.

CompoundDopamine Transporter (DAT) Ki (nM)Norepinephrine Transporter (NET) Ki (nM)
Levophacetoperane 1451[1][2]5[1][2]
Methylphenidate 160[3]40[3]
Atomoxetine 1451[1][2]5[1][2]

Note: Data for Levophacetoperane and Atomoxetine are derived from studies on human cloned transporters, while Methylphenidate data is from rat brain tissue.

Behavioral Assay Performance: A Comparative Overview

The following tables are structured to present comparative data from key behavioral assays relevant to psychostimulant and antidepressant-like effects. Due to the limited availability of published quantitative behavioral data for Levophacetoperane, these tables currently serve as a template for data presentation. The expected outcomes for Levophacetoperane are hypothesized based on its mechanism of action as a potent norepinephrine and moderate dopamine reuptake inhibitor.

Open Field Test: Locomotor Activity

The Open Field Test is a common assay to assess general locomotor activity and anxiety-like behavior in rodents. Increased locomotor activity is an expected effect of psychostimulant compounds.

TreatmentDose (mg/kg)Total Distance Traveled (meters)Time in Center Zone (seconds)
Vehicle Control-BaselineBaseline
Levophacetoperane LowExpected IncreaseExpected Increase/No Change
MediumExpected Robust IncreaseExpected Increase/No Change
HighExpected Robust IncreaseExpected Decrease (anxiogenic-like)
Methylphenidate TherapeuticIncreasedIncreased/No Change
Atomoxetine TherapeuticNo Significant ChangeNo Significant Change
Elevated Plus Maze: Anxiety-Like Behavior

The Elevated Plus Maze is used to assess anxiety-like behavior. An increase in the time spent in the open arms is indicative of an anxiolytic-like effect, while a decrease suggests an anxiogenic-like effect.

TreatmentDose (mg/kg)Time in Open Arms (seconds)Open Arm Entries (%)
Vehicle Control-BaselineBaseline
Levophacetoperane LowExpected Increase/No ChangeExpected Increase/No Change
MediumExpected No Change/DecreaseExpected No Change/Decrease
HighExpected DecreaseExpected Decrease
Methylphenidate LowIncreasedIncreased
Atomoxetine TherapeuticIncreasedIncreased
Forced Swim Test: Antidepressant-Like Activity

The Forced Swim Test is a widely used assay to screen for antidepressant-like activity. A decrease in immobility time is interpreted as a positive antidepressant-like effect.

TreatmentDose (mg/kg)Immobility Time (seconds)
Vehicle Control-Baseline
Levophacetoperane TherapeuticExpected Decrease
Methylphenidate TherapeuticDecrease
Atomoxetine TherapeuticDecrease

Experimental Protocols

Detailed methodologies for the key behavioral experiments are provided below to ensure reproducibility and aid in the critical evaluation of experimental data.

Open Field Test Protocol

Objective: To assess spontaneous locomotor activity, exploration, and anxiety-like behavior.

Apparatus: A square arena (e.g., 50 x 50 x 40 cm) made of a non-reflective material. The floor is divided into a grid of equal squares, with the central squares defined as the "center zone".

Procedure:

  • Acclimatize the animals to the testing room for at least 30 minutes prior to the test.

  • Gently place the animal in the center of the open field arena.

  • Allow the animal to freely explore the arena for a predetermined duration (typically 5-10 minutes).

  • Record the animal's behavior using an automated video-tracking system.

  • Parameters measured include:

    • Total distance traveled.

    • Time spent in the center versus the periphery of the arena.

    • Number of entries into the center zone.

    • Rearing frequency (a measure of exploratory behavior).

  • Between trials, thoroughly clean the arena with 70% ethanol (B145695) to eliminate olfactory cues.

Elevated Plus Maze Protocol

Objective: To assess anxiety-like behavior in rodents.

Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). The maze consists of two open arms and two closed arms of equal size, connected by a central platform.

Procedure:

  • Acclimatize the animals to the testing room for at least 30 minutes before the test.

  • Place the animal on the central platform of the maze, facing one of the open arms.

  • Allow the animal to explore the maze for a 5-minute session.

  • Record the session using a video camera positioned above the maze.

  • Score the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

  • Clean the maze with 70% ethanol between each animal.

Forced Swim Test Protocol

Objective: To assess antidepressant-like activity by measuring the animal's response to an inescapable stressor.

Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

Procedure:

  • Pre-test session (Day 1): Place the animal in the cylinder for a 15-minute period. This initial exposure induces a state of behavioral despair in subsequent tests.

  • Test session (Day 2, 24 hours later): Administer the test compound at a predetermined time before the test. Place the animal back into the swim cylinder for a 5-minute session.

  • Record the entire session with a video camera.

  • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

  • After the test, remove the animal, dry it with a towel, and return it to its home cage.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Levophacetoperane and a typical experimental workflow for its behavioral validation.

G Experimental Workflow for Behavioral Validation of Levophacetoperane cluster_preclinical Preclinical Evaluation cluster_analysis Data Analysis cluster_outcome Outcome drug_admin Drug Administration (Levophacetoperane vs. Comparators) behavioral_assays Behavioral Assays (Open Field, EPM, FST) drug_admin->behavioral_assays data_collection Data Collection (Automated Tracking & Manual Scoring) behavioral_assays->data_collection stat_analysis Statistical Analysis (ANOVA, t-tests) data_collection->stat_analysis data_interp Data Interpretation stat_analysis->data_interp comp_guide Comparative Guide Publication data_interp->comp_guide

Caption: A typical experimental workflow for the behavioral validation of Levophacetoperane.

G Dopamine D1 Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Simplified Dopamine D1 receptor signaling cascade.[4][5][6][7][8]

G Norepinephrine Adrenergic Receptor Signaling Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NE Norepinephrine Alpha1 α1-Adrenergic Receptor NE->Alpha1 Beta β-Adrenergic Receptor NE->Beta PLC Phospholipase C (PLC) Alpha1->PLC Activates AC Adenylyl Cyclase Beta->AC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates cAMP cAMP AC->cAMP Converts ATP to Ca Ca²⁺ IP3->Ca Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates CellularResponse Cellular Response PKC->CellularResponse PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->CellularResponse

Caption: Overview of Norepinephrine's downstream signaling pathways.[9][10][11][12][13][14][15][16][17][18]

References

A Comparative Analysis of the Therapeutic Potential of Levophacetoperane and Atomoxetine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Levophacetoperane and Atomoxetine (B1665822), two centrally-acting compounds with distinct therapeutic applications. While both modulate catecholaminergic systems, their pharmacological profiles, approved uses, and therapeutic potentials differ significantly. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comparative overview based on available experimental data.

Overview and Mechanism of Action

Levophacetoperane , also known as Lidépran, is the levorotatory isomer of phacetoperane. It is a psychostimulant that has been used as an antidepressant. Its mechanism of action is primarily attributed to its activity as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor (DNRI). By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), Levophacetoperane increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, leading to enhanced dopaminergic and noradrenergic signaling.

Atomoxetine , marketed under the brand name Strattera among others, is a non-stimulant medication primarily used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). It is a selective norepinephrine reuptake inhibitor (NRI). Atomoxetine has a high affinity and selectivity for the presynaptic norepinephrine transporter, inhibiting the reuptake of norepinephrine with minimal effect on the dopamine or serotonin (B10506) transporters. This selective action enhances noradrenergic neurotransmission throughout the brain.

Mechanism_of_Action_Comparison cluster_Levophacetoperane Levophacetoperane cluster_Atomoxetine Atomoxetine Levo Levophacetoperane Levo_DAT Dopamine Transporter (DAT) Levo->Levo_DAT Inhibits Levo_NET Norepinephrine Transporter (NET) Levo->Levo_NET Inhibits Levo_DA ↑ Extracellular Dopamine Levo_DAT->Levo_DA Levo_NE ↑ Extracellular Norepinephrine Levo_NET->Levo_NE Atom Atomoxetine Atom_NET Norepinephrine Transporter (NET) Atom->Atom_NET Selectively Inhibits Atom_NE ↑ Extracellular Norepinephrine Atom_NET->Atom_NE

Caption: Comparative mechanism of action of Levophacetoperane and Atomoxetine.

Pharmacological Profile

A direct, head-to-head comparison of the pharmacological profiles of Levophacetoperane and Atomoxetine is limited by the scarcity of modern clinical data on Levophacetoperane. However, based on their primary mechanisms, a comparative profile can be constructed.

ParameterLevophacetoperaneAtomoxetine
Primary Mechanism Dopamine and Norepinephrine Reuptake Inhibitor (DNRI)[1]Selective Norepinephrine Reuptake Inhibitor (NRI)[2][3][4]
Transporter Affinity High affinity for DAT and NET[1]High affinity and selectivity for NET; low affinity for DAT and SERT[4][5]
Therapeutic Class Psychostimulant, Antidepressant[6][7]Non-stimulant, ADHD medication[3][5]
Abuse Potential Potential for abuse due to dopaminergic action, similar to other stimulants.Low abuse potential due to lack of significant dopaminergic action in the nucleus accumbens[4][5].
Metabolism Information on specific metabolizing enzymes is not readily available in recent literature.Primarily metabolized by the CYP2D6 enzyme[2][4][8].

Therapeutic Efficacy and Clinical Applications

Levophacetoperane has historically been used for the treatment of depression and as an anorectic.[6][7] There is also some suggestion of its potential use in narcolepsy as a wakefulness-promoting agent.[6] A recent review suggests that Levophacetoperane (also referred to as NLS-3) could be a safer and more potent alternative to traditional stimulants for patients with ADHD, citing extensive historical clinical use in children and adolescents with fewer side effects compared to other treatments.[7][9]

Atomoxetine is a well-established treatment for ADHD in children, adolescents, and adults.[4] Its efficacy has been demonstrated in numerous clinical trials. A network meta-analysis of ADHD medications found that atomoxetine was superior to placebo in reducing ADHD core symptoms in both children/adolescents and adults.[10] When compared to methylphenidate, another common ADHD medication, atomoxetine showed comparable overall efficacy in some meta-analyses. However, OROS methylphenidate (a long-acting formulation) was found to be more effective than atomoxetine.[11] Some studies also suggest that methylphenidate may be more effective in improving hyperactivity/impulsivity symptoms, while atomoxetine may have a greater impact on anxiety symptoms in children with ADHD.

Side Effect and Tolerability Profile

The side effect profiles of these two drugs are reflective of their mechanisms of action.

  • Levophacetoperane : As a psychostimulant with dopaminergic activity, its side effect profile is expected to be similar to other stimulants like methylphenidate. This could include insomnia, decreased appetite, anxiety, and cardiovascular effects such as increased heart rate and blood pressure. However, some reports suggest a favorable benefit/risk balance compared to other stimulants.[7][9]

  • Atomoxetine : Common side effects include nausea, dry mouth, decreased appetite, and insomnia.[10] Due to its noradrenergic activity, it can also cause increases in blood pressure and heart rate.[4][5] Atomoxetine is generally considered to have a lower risk of abuse and may be a preferred option for patients with a history of substance abuse or co-morbid anxiety.[5]

Experimental Protocols

Detailed experimental protocols for modern clinical trials of Levophacetoperane are not widely available. However, the methodologies used to characterize its basic pharmacological properties would be similar to those used for other reuptake inhibitors.

Experimental Protocol: In Vitro Transporter Binding Assay

  • Objective : To determine the binding affinity of Levophacetoperane and Atomoxetine to dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

  • Methodology :

    • Preparation of Synaptosomes : Brain tissue (e.g., rat striatum for DAT, hypothalamus for NET, and cortex for SERT) is homogenized in a suitable buffer. The homogenate is then centrifuged to isolate synaptosomes, which are resealed nerve terminals containing the transporters.

    • Radioligand Binding : Synaptosomes are incubated with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of varying concentrations of the test compound (Levophacetoperane or Atomoxetine).

    • Separation and Scintillation Counting : The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.

    • Data Analysis : The data are analyzed to determine the inhibition constant (Ki) for each compound at each transporter. A lower Ki value indicates a higher binding affinity.

Experimental_Workflow_Binding_Assay cluster_Workflow In Vitro Transporter Binding Assay Workflow A Brain Tissue Homogenization B Synaptosome Isolation (Centrifugation) A->B C Incubation with Radioligand and Test Compound B->C D Rapid Filtration C->D E Scintillation Counting D->E F Data Analysis (Ki Determination) E->F

Caption: Workflow for an in vitro transporter binding assay.

Conclusion

Levophacetoperane and Atomoxetine represent two distinct approaches to modulating catecholaminergic neurotransmission for therapeutic benefit. Atomoxetine is a well-characterized, selective NRI with proven efficacy as a non-stimulant treatment for ADHD. Its selectivity for the norepinephrine transporter contributes to its lower abuse potential compared to traditional stimulants.

Levophacetoperane, a DNRI, acts on both dopamine and norepinephrine systems, classifying it as a psychostimulant. While historical data suggests its use as an antidepressant and anorectic, and recent reviews propose its potential as a safer alternative for ADHD, there is a lack of modern, rigorous clinical trial data to fully support these claims and directly compare its efficacy and safety with current standard-of-care treatments like Atomoxetine.

For researchers and drug development professionals, the key differentiating factors are the dual-action mechanism of Levophacetoperane versus the selective action of Atomoxetine, which has significant implications for their therapeutic applications, side effect profiles, and abuse liability. Further investigation into the clinical pharmacology and efficacy of Levophacetoperane is warranted to fully understand its therapeutic potential in the modern context.

References

In-Vivo Validation of Levophacetoperane's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vivo validated mechanism of action of Levophacetoperane against its primary therapeutic alternatives, Methylphenidate and Amphetamine. The information is intended to support research and development efforts in the field of psychostimulants and treatments for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD). While in-vivo studies on Levophacetoperane have been conducted, specific quantitative data from these studies are not widely available in peer-reviewed literature. This guide, therefore, presents a qualitative comparison based on existing knowledge and outlines the standard experimental protocols used for in-vivo validation.

Comparative Mechanism of Action

Levophacetoperane, a psychostimulant developed in the 1950s, is the (R,R) enantiomer of phacetoperane and a reverse ester of methylphenidate.[1][2] Its primary mechanism of action is the competitive inhibition of norepinephrine (B1679862) and dopamine (B1211576) reuptake.[3] This action increases the extracellular concentrations of these key neurotransmitters in the brain, which is believed to underpin its therapeutic effects. Historical data suggests that Levophacetoperane may have a favorable benefit/risk profile compared to other stimulants.[1][2]

In comparison, Methylphenidate and Amphetamine, two of the most widely prescribed stimulants, exert their effects through related but distinct mechanisms.

Table 1: Comparison of In-Vivo Mechanisms of Action

FeatureLevophacetoperaneMethylphenidateAmphetamine
Primary Mechanism Dopamine and Norepinephrine Reuptake Inhibitor (DNRI)[3]Dopamine and Norepinephrine Reuptake Inhibitor (DNRI)[4][5][6][7][8]Dopamine and Norepinephrine Releasing Agent and Reuptake Inhibitor[9][10][11]
Action on Transporters Competitive inhibitor of Dopamine Transporter (DAT) and Norepinephrine Transporter (NET)[3]Blocks DAT and NET[4][5][6][7][8]Inhibits and reverses DAT and NET, leading to neurotransmitter efflux[9][10][11]
Vesicular Monoamine Transporter 2 (VMAT-2) No reported significant effect.May cause redistribution of VMAT-2.[9]Inhibits VMAT-2, leading to increased cytosolic dopamine and subsequent release.[9][10]
Monoamine Oxidase (MAO) No reported significant effect.No significant direct inhibition.Inhibits MAO activity, reducing the breakdown of dopamine and norepinephrine.[9][10]

Signaling Pathway

The therapeutic effects of Levophacetoperane and its comparators are mediated through the modulation of dopaminergic and noradrenergic signaling pathways in the brain. By blocking the reuptake of dopamine and norepinephrine from the synaptic cleft, these drugs enhance neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE_vesicle Dopamine (DA) & Norepinephrine (NE) in Vesicles DA_NE_cytosol Cytosolic DA & NE DA_NE_vesicle->DA_NE_cytosol Release DA_NE_synapse Extracellular DA & NE DA_NE_cytosol->DA_NE_synapse Exocytosis DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_NE_synapse->DAT Reuptake DA_NE_synapse->NET Reuptake DA_receptor Dopamine Receptors DA_NE_synapse->DA_receptor Binding NE_receptor Norepinephrine Receptors DA_NE_synapse->NE_receptor Binding Postsynaptic Signaling Postsynaptic Signaling DA_receptor->Postsynaptic Signaling NE_receptor->Postsynaptic Signaling Levophacetoperane Levophacetoperane Levophacetoperane->DAT Inhibits Levophacetoperane->NET Inhibits Methylphenidate Methylphenidate Methylphenidate->DAT Inhibits Methylphenidate->NET Inhibits Amphetamine Amphetamine Amphetamine->DA_NE_vesicle Inhibits VMAT-2 Amphetamine->DAT Inhibits & Reverses Amphetamine->NET Inhibits & Reverses

Signaling pathway of Levophacetoperane and comparators.

Experimental Protocols for In-Vivo Validation

The following are detailed methodologies for key in-vivo experiments used to validate the mechanism of action of compounds like Levophacetoperane.

In-Vivo Microdialysis for Measuring Extracellular Neurotransmitter Levels

This technique allows for the direct measurement of neurotransmitter concentrations in specific brain regions of freely moving animals.[12][13]

Objective: To determine the effect of Levophacetoperane on extracellular levels of dopamine and norepinephrine in brain regions implicated in ADHD, such as the prefrontal cortex and striatum.

Experimental Workflow:

cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley rats) Stereotaxic_Surgery Stereotaxic Surgery: Implantation of guide cannula Animal_Acclimatization->Stereotaxic_Surgery Probe_Insertion Insertion of Microdialysis Probe Stereotaxic_Surgery->Probe_Insertion Baseline_Collection Baseline Sample Collection (e.g., every 20 min) Probe_Insertion->Baseline_Collection Drug_Administration Drug Administration (Levophacetoperane, vehicle, or comparator) Baseline_Collection->Drug_Administration Post_Drug_Collection Post-Drug Sample Collection Drug_Administration->Post_Drug_Collection HPLC_ECD Analysis of Dialysates (HPLC-ECD) Post_Drug_Collection->HPLC_ECD Data_Analysis Data Analysis: Quantification of DA and NE levels HPLC_ECD->Data_Analysis

Workflow for in-vivo microdialysis experiment.

Detailed Steps:

  • Animal Model: Male Sprague-Dawley rats are typically used. They are housed individually and allowed to acclimate to the facility for at least one week before surgery.

  • Stereotaxic Surgery: Animals are anesthetized, and a guide cannula is surgically implanted, targeting the brain region of interest (e.g., prefrontal cortex or nucleus accumbens). Animals are allowed to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is connected to a syringe pump for continuous perfusion with artificial cerebrospinal fluid (aCSF).

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution. A baseline is established by collecting several samples before drug administration.

  • Drug Administration: Levophacetoperane, a comparator drug (Methylphenidate or Amphetamine), or a vehicle control is administered (e.g., intraperitoneally).

  • Analysis: The collected dialysate samples are analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify the concentrations of dopamine, norepinephrine, and their metabolites.

  • Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline levels for each animal. Statistical analysis is performed to compare the effects of the different treatments.

In-Vivo Transporter Occupancy Studies using Positron Emission Tomography (PET)

PET imaging allows for the non-invasive quantification of transporter occupancy by a drug in the living brain.

Objective: To determine the in-vivo potency and selectivity of Levophacetoperane for the dopamine transporter (DAT) and norepinephrine transporter (NET).

Experimental Workflow:

cluster_preparation Preparation cluster_imaging PET Imaging cluster_analysis Analysis Animal_Preparation Animal Preparation (e.g., non-human primate) Radioligand_Selection Radioligand Selection (e.g., [11C]PE2I for DAT) Animal_Preparation->Radioligand_Selection Baseline_Scan Baseline PET Scan: Injection of radioligand Radioligand_Selection->Baseline_Scan Drug_Administration Drug Administration (Increasing doses of Levophacetoperane) Baseline_Scan->Drug_Administration Post_Drug_Scans Post-Drug PET Scans Drug_Administration->Post_Drug_Scans Image_Reconstruction Image Reconstruction and Analysis Post_Drug_Scans->Image_Reconstruction Occupancy_Calculation Calculation of Transporter Occupancy Image_Reconstruction->Occupancy_Calculation

Workflow for in-vivo transporter occupancy study.

Detailed Steps:

  • Animal Model: Non-human primates are often used for PET imaging studies due to their brain structure being more similar to humans.

  • Radioligand: A specific radioligand that binds with high affinity to the transporter of interest is selected (e.g., [¹¹C]PE2I for DAT).

  • Baseline Scan: A baseline PET scan is performed by injecting the radioligand and imaging its distribution in the brain. This provides a measure of the baseline transporter density.

  • Drug Administration: Increasing doses of Levophacetoperane are administered to the animal.

  • Post-Drug Scans: Following each dose of Levophacetoperane, a subsequent PET scan is performed with the same radioligand.

  • Image Analysis: The PET images are reconstructed, and regions of interest (ROIs) corresponding to specific brain areas (e.g., striatum for DAT) are defined. The binding potential (BP) of the radioligand in these regions is calculated for each scan.

  • Occupancy Calculation: The percentage of transporter occupancy for each dose of Levophacetoperane is calculated by comparing the reduction in radioligand binding potential after drug administration to the baseline scan. This allows for the determination of the in-vivo IC50 value.

Conclusion

Levophacetoperane presents a mechanism of action centered on the inhibition of dopamine and norepinephrine reuptake, similar to Methylphenidate but distinct from the multi-faceted mechanism of Amphetamine. While historical and preclinical data suggest its potential as a psychostimulant with a favorable safety profile, a comprehensive in-vivo validation in the public domain with quantitative data is needed for a complete comparative assessment. The experimental protocols outlined in this guide represent the standard methodologies that would be employed to generate such crucial data, providing a framework for future research and development in this area.

References

Comparative Binding Affinity of Levophacetoperane Enantiomers: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, provides a comprehensive overview of the established methodologies for conducting such comparative binding affinity studies, which are crucial for understanding the stereoselectivity of drug action on monoamine transporters. The protocols outlined below are standard in the field and would be the basis for any experimental comparison of the Levophacetoperane enantiomers.

Principles of Stereoselective Binding to Monoamine Transporters

Enantiomers of a chiral drug can exhibit significantly different pharmacological properties. This stereoselectivity arises from the three-dimensional nature of drug-receptor and drug-transporter interactions. The binding pockets of targets such as DAT, NET, and SERT are chiral environments, meaning they can differentiate between the spatial arrangements of atoms in the enantiomers of a ligand.

One enantiomer may bind with high affinity and act as a potent inhibitor of the transporter, while the other may have significantly lower affinity or even interact with different targets, potentially leading to off-target effects. Therefore, characterizing the binding affinity of individual enantiomers is a critical step in drug development to identify the eutomer (the more active enantiomer) and understand the overall pharmacological profile of a racemic mixture.

Data Presentation: A Template for Comparative Analysis

To facilitate a clear comparison of the binding affinities of Levophacetoperane enantiomers, the following table structure is recommended for presenting experimental data. The data would be populated with the inhibition constants (Kᵢ) or the half-maximal inhibitory concentrations (IC₅₀) derived from in vitro binding assays.

EnantiomerDopamine (B1211576) Transporter (DAT)Norepinephrine (B1679862) Transporter (NET)Serotonin (B10506) Transporter (SERT)
Kᵢ (nM) Kᵢ (nM) Kᵢ (nM)
Levophacetoperane Data not availableData not availableData not available
Dextrophacetoperane Data not availableData not availableData not available

Experimental Protocols: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter. These assays measure the ability of a test compound (an unlabeled "competitor") to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target.

Membrane Preparation
  • Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells are cultured and stably transfected to express the human dopamine, norepinephrine, or serotonin transporter.

  • Cell Lysis: The cultured cells are harvested and suspended in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors to prevent protein degradation.

  • Homogenization: The cell suspension is homogenized using a Dounce or Polytron homogenizer to disrupt the cell membranes.

  • Centrifugation: The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Washing and Storage: The membrane pellet is washed with fresh buffer and then resuspended. The protein concentration is determined, and the membrane preparations are stored at -80°C until use.

Competitive Radioligand Binding Assay

This protocol is designed for a 96-well plate format.

  • Reagent Preparation:

    • Assay Buffer: A buffer appropriate for the specific transporter is used (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Radioligand: A specific radioligand for each transporter is selected (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT). The radioligand is diluted in assay buffer to a concentration near its Kₑ value.

    • Competitors: Serial dilutions of Levophacetoperane, Dextrophacetoperane, and a known reference inhibitor (e.g., GBR 12909 for DAT, Desipramine for NET, Paroxetine for SERT) are prepared in the assay buffer.

  • Assay Setup (in triplicate):

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of the membrane preparation are added to the wells.

    • Non-specific Binding (NSB): 50 µL of a high concentration of a non-radiolabeled reference inhibitor, 50 µL of radioligand, and 100 µL of the membrane preparation are added to the wells. This determines the amount of radioligand that binds non-specifically to the membranes and filter.

    • Competitive Binding: 50 µL of each concentration of the test enantiomers (or reference compound), 50 µL of radioligand, and 100 µL of the membrane preparation are added to the wells.

  • Incubation: The plate is incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Termination and Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold wash buffer.

  • Scintillation Counting: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then measured using a scintillation counter.

Data Analysis
  • Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by plotting the percentage of specific binding against the log concentration of the competitor and fitting the data to a sigmoidal dose-response curve.

  • Kᵢ Calculation: The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand for the transporter.

Mandatory Visualization

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture & Transfection (hDAT, hNET, hSERT) Lysis 2. Cell Lysis CellCulture->Lysis Homogenization 3. Homogenization Lysis->Homogenization Centrifugation 4. Centrifugation Homogenization->Centrifugation Storage 5. Membrane Storage (-80°C) Centrifugation->Storage PlateSetup 1. 96-Well Plate Setup (Total, NSB, Competition) Storage->PlateSetup Use prepared membranes Incubation 2. Incubation (e.g., 60-120 min) PlateSetup->Incubation Filtration 3. Filtration & Washing Incubation->Filtration Counting 4. Scintillation Counting Filtration->Counting SpecificBinding 1. Calculate Specific Binding Counting->SpecificBinding Raw CPM data IC50 2. Determine IC50 SpecificBinding->IC50 Ki 3. Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Safety Operating Guide

Safe Disposal of Levophacetoperane Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Levophacetoperane hydrochloride, ensuring compliance and minimizing risk.

While this compound is not classified as a hazardous substance or mixture according to the provided Safety Data Sheet, adherence to proper disposal protocols is still necessary to maintain a safe laboratory environment.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
CAS Number 23257-56-9[1][2]
Molecular Formula C₁₄H₂₀ClNO₂[1]
Molecular Weight 269.77 g/mol [1]

Personal Protective Equipment (PPE) for Safe Handling

Prior to handling this compound for disposal, it is imperative to be outfitted with the appropriate personal protective equipment to prevent accidental exposure.

PPE CategoryRecommendation
Eye/Face Protection Safety goggles with side-shields.[1]
Hand Protection Protective gloves.[1]
Skin and Body Protection Impervious clothing.[1]
Respiratory Protection Suitable respirator.[1]

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound. This process is designed to be straightforward while ensuring safety and environmental diligence.

  • Absorb Solutions : For solutions of this compound, absorb the liquid with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]

  • Decontaminate Surfaces : Thoroughly decontaminate any surfaces and equipment that have come into contact with the chemical by scrubbing them with alcohol.[1]

  • Containment : Place the absorbed material and any contaminated cleaning materials into a suitable, sealed container.

  • Disposal : Dispose of the container with the contaminated material in accordance with all applicable federal, state, and local regulations. While not classified as hazardous, it should be disposed of through an approved waste disposal plant.[3]

The logical workflow for the disposal of this compound is illustrated in the diagram below.

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps start Start: Identify Waste ppe Don Appropriate PPE start->ppe absorb Absorb Liquid Waste ppe->absorb decontaminate Decontaminate Surfaces absorb->decontaminate contain Contain Waste decontaminate->contain dispose Dispose via Approved Facility contain->dispose end End: Disposal Complete dispose->end

Caption: Workflow for this compound Disposal.

First Aid Measures in Case of Exposure

In the event of accidental exposure, the following first aid measures should be taken immediately.

  • Eye Contact : Immediately flush eyes with large amounts of water, removing any contact lenses. Seek prompt medical attention.[1]

  • Skin Contact : Rinse the affected skin area thoroughly with large amounts of water and remove any contaminated clothing. A physician should be consulted.[1]

  • Inhalation : Move the individual to an area with fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]

  • Ingestion : Wash out the mouth with water. Do not induce vomiting and call a physician for guidance.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levophacetoperane hydrochloride
Reactant of Route 2
Reactant of Route 2
Levophacetoperane hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。